1,10-Phenanthrolin-5-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
1,10-phenanthrolin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3/c13-10-7-8-3-1-5-14-11(8)12-9(10)4-2-6-15-12/h1-7H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKPSSMOJHLISJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=C3C=CC=NC3=C2N=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90345775 | |
| Record name | 1,10-Phenanthrolin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90345775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54258-41-2 | |
| Record name | 1,10-Phenanthrolin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90345775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1,10)Phenanthrolin-5-ylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1,10-Phenanthrolin-5-amine synthesis from 5-nitro-1,10-phenanthroline
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 1,10-phenanthroline-5-amine from its precursor, 5-nitro-1,10-phenanthroline. This transformation is a critical step in the development of various chemical entities, including novel ligands for metal complexes, fluorescent probes for biological imaging, and potential therapeutic agents.[1][2][3] This document provides two distinct and detailed experimental protocols for this reduction reaction, along with the necessary data for replication and analysis.
Overview of the Synthesis
The conversion of 5-nitro-1,10-phenanthroline to 1,10-phenanthroline-5-amine is a classic nitro group reduction. This process can be achieved through various methods, with catalytic hydrogenation and reduction using tin(II) chloride being two of the most common and effective approaches.[4] The choice of method may depend on the availability of reagents and equipment, as well as the desired scale of the reaction.
Chemical Reaction
Caption: General reaction scheme for the reduction of 5-nitro-1,10-phenanthroline.
Experimental Protocols
This section outlines two distinct methods for the synthesis of 1,10-phenanthroline-5-amine. All quantitative data is summarized in the tables below for easy reference and comparison.
Method A: Catalytic Hydrogenation
This method employs palladium on carbon (Pd/C) as a catalyst for the hydrogenation of the nitro group.[4] It is a clean and efficient method, often providing high yields of the desired product.
Caption: Workflow for the catalytic hydrogenation of 5-nitro-1,10-phenanthroline.
-
Catalyst Slurry Preparation: In a conical flask, cautiously add 250 mg of 10% Palladium on carbon (Pd/C) to 100 mL of methanol to create a slurry.[4]
-
Reactant Solution: In a separate single-neck round-bottom flask, dissolve 5.0 g (22.2 mmol) of 5-nitro-1,10-phenanthroline in 50 mL of methanol.[4]
-
Reaction Setup: Transfer the palladium slurry to the round-bottom flask containing the 5-nitro-1,10-phenanthroline solution. Rinse the conical flask with an additional 50 mL of methanol and add it to the reaction flask to ensure complete transfer of the catalyst.[4]
-
Hydrogenation: Equip the flask with a hydrogen balloon and stir the reaction mixture under a hydrogen atmosphere at room temperature.[4]
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is completely consumed (approximately 18 hours).[4]
-
Work-up and Isolation: Upon completion, filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with methanol. The filtrate is then concentrated under reduced pressure to yield 1,10-phenanthroline-5-amine.[4]
| Parameter | Value | Reference |
| Starting Material | 5-Nitro-1,10-phenanthroline | [4] |
| Mass of Starting Material | 5.0 g | [4] |
| Moles of Starting Material | 22.2 mmol | [4] |
| Catalyst | 10% Palladium on Carbon (Pd/C) | [4] |
| Mass of Catalyst | 250 mg | [4] |
| Solvent | Methanol | [4] |
| Total Solvent Volume | 200 mL | [4] |
| Reducing Agent | Hydrogen Gas (H₂) | [4] |
| Reaction Temperature | Room Temperature | [4] |
| Reaction Time | 18 hours | [4] |
Table 1: Quantitative Data for Catalytic Hydrogenation
Method B: Tin(II) Chloride Reduction
This protocol utilizes stannous chloride dihydrate (SnCl₂·2H₂O) as the reducing agent in an ethanol solution.[4] This method is a viable alternative to catalytic hydrogenation, particularly when specialized hydrogenation equipment is unavailable.
Caption: Workflow for the Tin(II) Chloride reduction of 5-nitro-1,10-phenanthroline.
-
Reaction Setup: In a single-neck round-bottom flask, dissolve 6.2 g (27.5 mmol) of stannous chloride dihydrate in 200 mL of ethanol.[4]
-
Addition of Reactant: To this solution, add 2.0 g (8.89 mmol) of 5-nitro-1,10-phenanthroline.[4]
-
Reaction: Heat the reaction mixture to reflux and maintain for 8 hours.[4]
-
Initial Work-up: After the reaction is complete, remove the ethanol using a rotary evaporator to obtain a residue.[4]
-
Precipitation: Cool the residue to 0°C in an ice bath. Slowly add 1.0 M sodium hydroxide (NaOH) solution until the pH of the mixture reaches 13, which will cause a precipitate to form.[4]
-
Filtration and Washing: Filter the precipitate and wash it thoroughly with water.[4]
-
Drying and Isolation: Transfer the solid to a round-bottom flask and add toluene (2 x 10 mL). Concentrate the mixture on a rotary evaporator to azeotropically remove any residual water, yielding 0.9 g of 1,10-phenanthroline-5-amine.[4]
| Parameter | Value | Reference |
| Starting Material | 5-Nitro-1,10-phenanthroline | [4] |
| Mass of Starting Material | 2.0 g | [4] |
| Moles of Starting Material | 8.89 mmol | [4] |
| Reducing Agent | Stannous Chloride Dihydrate (SnCl₂·2H₂O) | [4] |
| Mass of Reducing Agent | 6.2 g | [4] |
| Moles of Reducing Agent | 27.5 mmol | [4] |
| Solvent | Ethanol | [4] |
| Solvent Volume | 200 mL | [4] |
| Reaction Temperature | Reflux | [4] |
| Reaction Time | 8 hours | [4] |
| Yield | 51% | [4] |
Table 2: Quantitative Data for Tin(II) Chloride Reduction
Characterization of 1,10-Phenanthroline-5-amine
The synthesized 1,10-phenanthroline-5-amine can be characterized using various analytical techniques to confirm its identity and purity.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₉N₃ | [5] |
| Molecular Weight | 195.22 g/mol | [5] |
| Appearance | White to light yellow crystalline solid | [6] |
| Melting Point | 254-258 °C (lit.) | [3] |
| UV Absorption Maxima (in appropriate solvent) | ~280 nm and ~340 nm | [7] |
| Mass Spectrometry (m/z) | 195 (M+) | [4] |
Table 3: Physicochemical and Spectroscopic Data for 1,10-Phenanthroline-5-amine
Further characterization can be performed using Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy to fully elucidate the structure of the synthesized compound.
Safety Considerations
-
5-Nitro-1,10-phenanthroline: Handle with care as nitroaromatic compounds can be toxic.
-
Palladium on Carbon: Flammable solid. Handle in a well-ventilated area and avoid ignition sources.
-
Hydrogen Gas: Highly flammable. Ensure the reaction is carried out in a properly vented fume hood and away from open flames or sparks.
-
Stannous Chloride: Corrosive and may cause skin and eye irritation. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Sodium Hydroxide: Corrosive. Handle with care and wear appropriate PPE.
-
Solvents (Methanol, Ethanol, Toluene): Flammable liquids. Use in a well-ventilated area.
Always consult the Safety Data Sheet (SDS) for each reagent before use and follow standard laboratory safety procedures.
References
- 1. Synthesis, characterization and electrochemical polymerization of eight transition-metal complexes of 5-amino-1,10-phenanthroline - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Fifty Shades of Phenanthroline: Synthesis Strategies to Functionalize 1,10-Phenanthroline in All Positions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,10-菲罗啉-5-氨基 97% | Sigma-Aldrich [sigmaaldrich.cn]
- 4. chemrxiv.org [chemrxiv.org]
- 5. 1,10-Phenanthrolin-5-amine | C12H9N3 | CID 606970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fiveable.me [fiveable.me]
- 7. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Physicochemical Properties of 5-Amino-1,10-phenanthroline
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-1,10-phenanthroline is a heterocyclic aromatic amine that has garnered significant interest in various scientific fields, particularly in coordination chemistry, materials science, and drug development. Its rigid, planar structure combined with the presence of a reactive amino group makes it a versatile building block for the synthesis of novel ligands, fluorescent probes, and potential therapeutic agents. This technical guide provides a comprehensive overview of the core physicochemical properties of 5-amino-1,10-phenanthroline, detailed experimental protocols for their characterization, and insights into its biological activities, with a focus on its potential in anticancer research.
Core Physicochemical Properties
The fundamental physicochemical properties of 5-amino-1,10-phenanthroline are summarized in the tables below, providing a quick reference for researchers.
General and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₂H₉N₃ | [1][2] |
| Molar Mass | 195.22 g/mol | [1][2] |
| Appearance | Yellow to Orange Solid | [1] |
| Melting Point | 254-258 °C | [1] |
| Boiling Point | 197-198 °C | [1] |
| Density | 1.333 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | 5.20 ± 0.10 (Predicted) | [1] |
Solubility
While precise quantitative data is not extensively available, the solubility profile of 5-amino-1,10-phenanthroline is qualitatively described as follows:
| Solvent | Solubility | Reference |
| Water | Slightly soluble | [1] |
| DMSO | Sparingly soluble | [1] |
| Methanol | Sparingly soluble | [1] |
| Ethanol | Soluble (approx. 1 mg/mL for 1,10-phenanthroline hydrate) | [3] |
| DMF | Soluble (approx. 30 mg/mL for 1,10-phenanthroline hydrate) | [3] |
It is important to note that for aqueous buffers, dissolving 5-amino-1,10-phenanthroline in a minimal amount of a suitable organic solvent like DMSO first is recommended before dilution with the aqueous medium.[3]
Spectral Properties
| Property | Value | Reference |
| UV-Vis Absorption (λmax) | 280 nm, 340 nm | [4] |
Note: The UV-Vis absorption spectrum can be influenced by the solvent and pH.
Electrochemical Properties
The electrochemical behavior of 5-amino-1,10-phenanthroline is complex and often studied in the context of its metal complexes. The free ligand itself can be electropolymerized.[5] The redox properties are attributed to the phenanthroline ring system and the amino group. In cyclic voltammetry of an iron(III) complex of 5-amino-1,10-phenanthroline, oxidation-reduction peaks appearing at more cathodic potential values are related to the redox properties of the 5-amino-1,10-phenanthroline ligand within the film.
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in the characterization of 5-amino-1,10-phenanthroline.
Synthesis of 5-Amino-1,10-phenanthroline
A common method for the synthesis of 5-amino-1,10-phenanthroline is through the reduction of 5-nitro-1,10-phenanthroline.[6]
Workflow for the Synthesis of 5-Amino-1,10-phenanthroline
Caption: Synthesis of 5-amino-1,10-phenanthroline.
Materials:
-
5-Nitro-1,10-phenanthroline
-
Hydrazine hydrate (80%)
-
Raney Nickel catalyst
-
Anhydrous ethanol
Procedure:
-
To a reaction flask equipped with a reflux condenser, add Raney Nickel catalyst and anhydrous ethanol.
-
Heat the mixture to reflux.
-
In a separate flask, dissolve 5-nitro-1,10-phenanthroline in anhydrous ethanol.
-
Slowly add the 5-nitro-1,10-phenanthroline solution and hydrazine hydrate to the refluxing catalyst suspension.
-
Continue refluxing for several hours until the reaction is complete (monitored by TLC).
-
While hot, filter the reaction mixture to remove the Raney Nickel catalyst.
-
Wash the catalyst with hot ethanol.
-
Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.
-
Recrystallize the resulting solid from anhydrous ethanol to obtain pure 5-amino-1,10-phenanthroline.
Fluorescence Spectroscopy
The following protocol outlines the steps to determine the fluorescence properties of 5-amino-1,10-phenanthroline.
General Workflow for Fluorescence Spectroscopy
Caption: Characterization of fluorescence properties.
Materials:
-
5-Amino-1,10-phenanthroline
-
Spectroscopic grade solvent (e.g., ethanol, cyclohexane)
-
Fluorescence quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄)
-
Spectrofluorometer
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Solution Preparation: Prepare a stock solution of 5-amino-1,10-phenanthroline in the chosen solvent. Prepare a series of dilutions with absorbances ranging from 0.01 to 0.1 at the excitation wavelength to avoid inner filter effects. Prepare a solution of the fluorescence quantum yield standard with a similar absorbance.
-
Absorbance Measurement: Record the UV-Vis absorption spectrum of the most concentrated solution to determine the absorption maximum (λ_max). This will be used as the excitation wavelength (λ_ex).
-
Fluorescence Emission Measurement:
-
Set the excitation wavelength of the spectrofluorometer to the determined λ_ex.
-
Record the fluorescence emission spectrum of the solvent blank and subtract it from the sample spectra.
-
Record the emission spectra for all prepared concentrations of the sample and the standard.
-
Integrate the area under the emission curves for both the sample and the standard.
-
-
Quantum Yield Calculation (Relative Method):
-
The fluorescence quantum yield (Φ_s) of the sample can be calculated using the following equation: Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²) where:
-
Φ_r is the quantum yield of the reference standard.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
Subscripts 's' and 'r' refer to the sample and reference, respectively.
-
-
-
Fluorescence Lifetime Measurement:
-
Use a time-correlated single-photon counting (TCSPC) system.
-
Excite the sample at λ_ex with a pulsed light source.
-
Collect the fluorescence decay curve.
-
Fit the decay curve to an exponential function to determine the fluorescence lifetime (τ).
-
Cyclic Voltammetry
This protocol describes the investigation of the electrochemical properties of 5-amino-1,10-phenanthroline.
General Workflow for Cyclic Voltammetry
Caption: Electrochemical analysis by cyclic voltammetry.
Materials:
-
5-Amino-1,10-phenanthroline
-
Anhydrous, deoxygenated solvent (e.g., acetonitrile, DMF)
-
Supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate - TBAPF₆)
-
Potentiostat
-
Three-electrode cell (working, reference, and counter electrodes)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Electrode Preparation: Polish the working electrode (e.g., glassy carbon) with alumina slurry, rinse thoroughly with deionized water and the solvent to be used, and dry.
-
Solution Preparation: Prepare a solution of 5-amino-1,10-phenanthroline (typically 1-5 mM) in the chosen solvent containing the supporting electrolyte (typically 0.1 M).
-
Deoxygenation: Purge the solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere over the solution during the experiment.
-
Cyclic Voltammetry Measurement:
-
Immerse the three electrodes in the solution.
-
Set the potential window to scan a range where the redox events of the compound are expected.
-
Perform cyclic scans at various scan rates (e.g., 20, 50, 100, 200 mV/s).
-
-
Data Analysis:
-
From the resulting cyclic voltammogram (a plot of current vs. potential), identify the anodic (oxidation) and cathodic (reduction) peak potentials (Epa and Epc) and peak currents (ipa and ipc).
-
The half-wave potential (E₁/₂) can be estimated as (Epa + Epc) / 2.
-
The reversibility of the redox process can be assessed by the peak separation (ΔEp = Epa - Epc) and the ratio of the peak currents (ipa/ipc).
-
Biological Activity and Signaling Pathways
5-Amino-1,10-phenanthroline and its metal complexes have demonstrated significant biological activity, most notably as anticancer agents.[7] The presence of the amino group is believed to be crucial for this cytotoxic effect.[8] The mechanism of action often involves the induction of apoptosis.
Anticancer Activity and Apoptosis Induction
Studies have shown that metal complexes of 1,10-phenanthroline and its derivatives can induce apoptosis in cancer cells.[9][10] This programmed cell death is a key mechanism for eliminating cancerous cells. The anticancer activity is often associated with the production of reactive oxygen species (ROS), which can lead to cellular damage and trigger apoptotic pathways. The intrinsic, or mitochondrial, pathway of apoptosis is a likely target. This pathway is regulated by the Bcl-2 family of proteins and culminates in the activation of caspases, the executioners of apoptosis.[11][12][13][14][15]
Proposed Intrinsic Apoptosis Pathway Induced by 5-Amino-1,10-phenanthroline Complexes
Caption: Intrinsic apoptosis pathway.
This proposed pathway illustrates how 5-amino-1,10-phenanthroline or its derivatives could induce apoptosis. The compound may lead to an increase in intracellular ROS, causing mitochondrial stress. This stress can inhibit anti-apoptotic Bcl-2 family proteins while activating pro-apoptotic members like Bax and Bak. The activation of Bax and Bak leads to mitochondrial outer membrane permeabilization (MOMP), resulting in the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase-9. Activated caspase-9 then activates the executioner caspase-3, leading to the cleavage of cellular substrates and ultimately, apoptotic cell death.
Conclusion
5-Amino-1,10-phenanthroline is a molecule of significant interest with a rich physicochemical profile that makes it a valuable tool for researchers in chemistry, materials science, and drug discovery. Its ability to act as a versatile ligand, its intriguing photophysical and electrochemical properties, and its demonstrated anticancer activity highlight its potential for a wide range of applications. This guide provides a foundational understanding of its core properties and the experimental methodologies required for its characterization, serving as a valuable resource for scientists and professionals working with this promising compound. Further research into its quantitative properties and the precise molecular mechanisms of its biological activity will undoubtedly unlock even greater potential.
References
- 1. chembk.com [chembk.com]
- 2. 1,10-Phenanthrolin-5-amine | C12H9N3 | CID 606970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. journal.uctm.edu [journal.uctm.edu]
- 7. chem.uci.edu [chem.uci.edu]
- 8. researchgate.net [researchgate.net]
- 9. 1,10-Phenanthroline promotes copper complexes into tumor cells and induces apoptosis by inhibiting the proteasome activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Apoptotic cell death induced by copper (II), manganese (II) and silver (I) complexes containing bridging dicarboxylate and 1,10-phenanthroline ligands: one of the multi-modes of anticancer activity? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy | MDPI [mdpi.com]
- 12. Caspases, Bcl-2 Family Proteins and Other Components of the Death Machinery: Their Role in the Regulation of the Immune Response - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 14. Role of Bcl-2 family proteins and caspases in the regulation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Role of BCL-2 Family Proteins in Apoptosis Regulation | Blog | Biosynth [biosynth.com]
1,10-Phenanthrolin-5-amine molecular structure and formula
An In-depth Technical Guide to 1,10-Phenanthrolin-5-amine: Molecular Structure, Properties, and Applications
This technical guide provides a comprehensive overview of this compound, a heterocyclic aromatic organic compound of significant interest to researchers, scientists, and professionals in drug development. This document details its molecular structure, chemical formula, physicochemical properties, synthesis protocols, and key applications, with a focus on its role in coordination chemistry and biomedicine.
Molecular Structure and Chemical Formula
This compound is a derivative of 1,10-phenanthroline, featuring an amine group (-NH2) substituted at the 5-position of its tricyclic aromatic framework.[1] This structure consists of three fused rings, with two nitrogen atoms located at positions 1 and 10.[1] The planar nature of the phenanthroline core is a key feature influencing its chemical interactions, particularly its ability to function as a ligand.[2][3]
The presence of the amino group and the nitrogen atoms in the heterocyclic rings allows this compound to act as a chelating agent, forming stable complexes with various transition metals.[1][4]
Molecular Identifiers:
-
Chemical Name: this compound[5]
-
Synonyms: 5-Amino-1,10-phenanthroline, (1,10)Phenanthrolin-5-Ylamine[1]
-
InChI: InChI=1S/C12H9N3/c13-10-7-8-3-1-5-14-11(8)12-9(10)4-2-6-15-12/h1-7H,13H2[3][5]
Below is a diagram representing the logical structure of the this compound molecule.
Caption: Logical components of the this compound molecule.
Physicochemical and Spectroscopic Properties
This compound is typically a crystalline solid, appearing as a brown to orange or white to light-yellow substance.[2][7] It exhibits slight solubility in water but has good solubility in various organic solvents.[7] A summary of its key properties is presented in the tables below.
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
| Molecular Weight | 195.22 g/mol | [5][6] |
| Melting Point | 254-258 °C | [2][6][7] |
| Appearance | Brown to Orange Solid | [2] |
| XLogP3 | 1.8 | [5][8] |
| Hydrogen Bond Donor Count | 1 | [8] |
| Hydrogen Bond Acceptor Count | 3 | [8] |
| Topological Polar Surface Area | 51.8 Ų | [5][8] |
Table 2: Spectroscopic and Mass Spectrometry Data
| Data Type | Value | Reference(s) |
| Exact Mass | 195.079647300 Da | [5][8] |
| Monoisotopic Mass | 195.079647300 Da | [3][5][8] |
| UV Absorption Maxima | 280 nm, 340 nm (in specific conditions) | [9] |
| Acidity Constant (pKa₁) | 5.78 (protonation on ring nitrogen) | [10] |
| Acidity Constant (pKa₂) | 1.11 (protonation on amino group, calculated from -log K = 6.89 for 2H+) | [10] |
Experimental Protocols: Synthesis
A common and effective method for synthesizing this compound is through the chemical reduction of its precursor, 5-Nitro-1,10-phenanthroline. A detailed experimental protocol is outlined below.[2]
Protocol: Reduction of 5-Nitro-1,10-phenanthroline
-
Objective: To synthesize this compound.
-
Reagents:
-
5-Nitro-1,10-phenanthroline (9 mmol, 2.03 g)
-
10% Palladium-carbon (Pd/C) catalyst (0.64 g)
-
80% Hydrazine hydrate (4.85 g)
-
Anhydrous ethanol
-
-
Apparatus:
-
250 mL three-neck flask
-
Reflux condenser
-
Heated thermostatic magnetic stirrer with oil bath
-
Rotary evaporator
-
Vacuum oven
-
-
Procedure:
-
To a 250 mL three-neck flask, add the 10% palladium-carbon catalyst (0.64 g), 80% hydrazine hydrate (4.85 g), and 20.0 mL of anhydrous ethanol.
-
Install a reflux condenser and seal the other two ports. Place the setup in an oil bath on a heated magnetic stirrer.
-
Set the oil bath temperature to 72 °C and begin stirring.
-
In a separate flask, dissolve 5-nitro-1,10-phenanthroline (2.03 g) in 40 mL of anhydrous ethanol.
-
Once the oil bath reaches 72 °C, quickly add the dissolved 5-nitro-1,10-phenanthroline solution to the three-neck flask.
-
Allow the reaction to proceed for 10 hours under reflux.
-
After 10 hours, stop the heating and let the mixture cool for approximately 1 hour.
-
Heat the oil bath again to 60 °C to redissolve any precipitate.
-
Pour the hot solution through a thermal filter to remove the catalyst, washing the residue with anhydrous ethanol (approximately 5 times).
-
Collect the filtrate and concentrate it using a rotary evaporator to remove the solvent, which yields a yellow solid.
-
Dry the solid in a vacuum oven at 60 °C for 12 hours.
-
For further purification, recrystallize the product from anhydrous ethanol, filter, and dry under vacuum at 60 °C for 12 hours.
-
-
Yield: This protocol can yield 1.28 g of yellow-brown this compound solid powder, corresponding to a 72.9% yield.[2]
The following diagram illustrates the workflow for this synthesis protocol.
Caption: Workflow for the synthesis of this compound via reduction.
Applications in Research and Drug Development
The unique structural and chemical properties of this compound make it a versatile compound with numerous applications.
-
Coordination Chemistry: It is widely used as an important organic ligand in coordination chemistry.[7] Its ability to chelate metal ions allows for the formation of stable transition metal complexes, which are studied for applications in catalysis and materials science.[1][11]
-
Biosensors: The compound can be used as a mediator for glucose oxidase in the development of biosensors and biofuel cells.[2]
-
Organic Electronics: It is a precursor in the synthesis of materials like bis-[2][12]phenanthrolin-5-yl-pyromellitic diimide (Bphen-PMD), which has applications in organic light-emitting devices (OLEDs).[2]
-
Fluorescent Labeling: this compound is a potential fluorescent label for the detection of DNA.[2][13]
-
Drug Development: The 1,10-phenanthroline scaffold is of significant interest in medicinal chemistry. Derivatives have shown potential anticancer and antibacterial activities.[14] Metal complexes of 1,10-phenanthroline and its derivatives are particularly explored as therapeutic agents.[15][16] For example, a palladium(II) complex of 5-amino-1,10-phenanthroline demonstrated significant antitumour activity in preclinical studies.[9]
Mechanism of Action in Anticancer Applications
The anticancer properties of 1,10-phenanthroline derivatives, including this compound, often stem from their interactions with DNA or their ability to disrupt key cellular pathways.
DNA Intercalation
The planar aromatic structure of the phenanthroline ligand allows it and its metal complexes to insert between the base pairs of the DNA double helix.[2][3][7] This intercalation can disrupt DNA replication and transcription, leading to an inhibition of cancer cell proliferation and inducing cell death.[13] This mechanism is a primary focus for the design of new inorganic drugs.[3]
Caption: The process of DNA intercalation by a phenanthroline-based complex.
Induction of Apoptosis via Signaling Pathways
Certain derivatives of 1,10-phenanthroline have been shown to induce apoptosis (programmed cell death) in cancer cells by modulating specific signaling pathways. For instance, a phenanthroline derivative was found to sensitize hepatocellular carcinoma cells to radiation by inducing mitochondria-dependent apoptosis.[12] This pathway involves the activation of p53, a decrease in the anti-apoptotic protein Bcl-2, the release of cytochrome c from mitochondria, and the subsequent activation of caspase-3, a key executioner of apoptosis.[12] Other derivatives may act by inhibiting the PI3K/AKT/mTOR pathway or by inhibiting proteasome activity, which also leads to apoptosis.[6][8][14]
Caption: Signaling pathway for mitochondria-dependent apoptosis induced by a phenanthroline derivative.
Safety and Handling
This compound is harmful if swallowed and causes serious eye damage.[5][8] It may also cause an allergic skin reaction.[5] Standard laboratory safety precautions, including the use of suitable protective clothing, gloves, and eye/face protection, are essential when handling this compound.[7] It should be stored away from ignition sources and oxidizing agents.[7]
Conclusion
This compound is a compound with a rich chemical profile, stemming from its planar, electron-rich aromatic system and its capacity for metal chelation. Its utility spans from fundamental coordination chemistry and materials science to applied fields like biosensing and drug development. For researchers in oncology and medicinal chemistry, the 1,10-phenanthroline scaffold serves as a valuable platform for designing novel therapeutic agents that can interact with biological targets like DNA and key cellular signaling pathways. Further investigation into its derivatives and metal complexes will continue to unlock new possibilities for its application.
References
- 1. Metallointercalators and Metalloinsertors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elucidating the intercalation of methylated 1,10-phenanthroline with DNA: the important weight of the CH/H interactions and the selectivity of CH/π and CH/n interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. soc.chim.it [soc.chim.it]
- 4. quora.com [quora.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Synthesis and anticancer evaluations of novel 1H-imidazole [4,5-f][1,10] phenanthroline derivative for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Antitumour activity of novel 1,10-phenanthroline and 5-amino-1,10-phenanthroline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antitumor Activity of 2,9-Di-Sec-Butyl-1,10-Phenanthroline - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent advances in 1,10-phenanthroline ligands for chemosensing of cations and anions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. A phenanthroline derivative enhances radiosensitivity of hepatocellular carcinoma cells by inducing mitochondria-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro cancer chemotherapeutic activity of 1,10-phenanthroline (phen), [Ag2(phen)3(mal)]x2H2O, [Cu(phen)2(mal)]x2H2O and [Mn(phen)2(mal)]x2H2O (malH2=malonic acid) using human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 1,10-Phenanthroline promotes copper complexes into tumor cells and induces apoptosis by inhibiting the proteasome activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Self-assembly of novel molecular complexes of 1,10-phenanthroline and 5-amino-1,10-phenanthroline and evaluation of their in vitro antitumour activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Technical Guide: Solubility and Applications of 1,10-Phenanthrolin-5-amine
Audience: Researchers, Scientists, and Drug Development Professionals Subject: Solubility of 1,10-Phenanthrolin-5-amine in Dimethyl Sulfoxide (DMSO) and Methanol
This technical guide provides a detailed overview of the solubility characteristics of this compound. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing established qualitative information and a comprehensive experimental protocol for researchers to determine these values. Additionally, a key application of the compound in preclinical research is illustrated to provide context for its use.
Solubility Data
Publicly available data on the solubility of this compound is primarily qualitative. The compound is generally described as being sparingly soluble in both DMSO and methanol.[1][2][3] For comparative purposes, the solubility of the parent compound, 1,10-Phenanthroline (hydrate), in DMSO is approximately 30 mg/mL.[4]
The table below summarizes the available qualitative data and provides a template for recording experimentally determined quantitative values.
| Solvent | Qualitative Solubility | Quantitative Solubility (mg/mL) | Molar Concentration (mol/L) |
| Dimethyl Sulfoxide (DMSO) | Sparingly Soluble[1][3] | User-determined value | User-determined value |
| Methanol | Sparingly Soluble[1][3] | User-determined value | User-determined value |
Experimental Protocol: Quantitative Solubility Determination
To obtain precise and reliable quantitative solubility data, the shake-flask method is recommended.[5][6] This technique is considered the gold standard for determining the thermodynamic solubility of a compound.
Objective: To determine the solubility of this compound in DMSO and methanol at a controlled temperature (e.g., 25 °C).
Materials and Reagents:
-
This compound (solid, high purity)
-
Dimethyl Sulfoxide (DMSO), analytical grade
-
Methanol, analytical grade
-
Glass vials with screw caps
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
Equipment:
-
Orbital shaker with temperature control
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis Spectrophotometer
Procedure:
-
Preparation of Saturated Solution:
-
Accurately weigh an excess amount of this compound and add it to a glass vial. An excess is necessary to ensure a saturated solution is formed.
-
Add a known volume of the selected solvent (DMSO or methanol) to the vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Allow the mixture to shake for a sufficient duration to reach equilibrium, typically between 24 and 72 hours. A preliminary study to confirm the time to reach a stable concentration is advised.[5]
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and let them stand to allow the undissolved solid to settle.
-
To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed.
-
-
Sample Collection and Preparation:
-
Carefully withdraw a clear aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining microparticles.[7]
-
Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the chosen analytical method.
-
-
Quantification using HPLC-UV:
-
Method Setup: Utilize an HPLC system with a C18 reversed-phase column. A common mobile phase for aromatic amines is a mixture of acetonitrile and water.[8]
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations. Inject these standards into the HPLC system and record the peak area at the wavelength of maximum absorbance. Plot a calibration curve of peak area versus concentration.
-
Sample Analysis: Inject the diluted sample solution into the HPLC system and record the peak area.
-
Calculation: Use the calibration curve to determine the concentration of the diluted sample. Calculate the original concentration in the saturated solution by accounting for the dilution factor. The final value represents the solubility of the compound.
-
Application Workflow Visualization
This compound has been investigated for its therapeutic potential. One notable study explored its effect on reducing amyloid plaque burden in a transgenic mouse model of Alzheimer's disease.[9][10][11] The experimental workflow for such a preclinical study provides a practical example of the compound's application.
References
- 1. chembk.com [chembk.com]
- 2. usbio.net [usbio.net]
- 3. This compound | 54258-41-2 [chemicalbook.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 6. bioassaysys.com [bioassaysys.com]
- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 8. benchchem.com [benchchem.com]
- 9. Treatment with 1, 10 Phenanthroline-5-Amine Reduced Amyloid Burden in a Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Treatment with 1, 10 Phenanthroline-5-Amine Reduced Amyloid Burden in a Mouse Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. discovery.researcher.life [discovery.researcher.life]
Coordination Chemistry of 5-Amino-1,10-Phenanthroline Ligands: A Technical Guide for Researchers
An in-depth exploration of the synthesis, coordination properties, and applications of 5-amino-1,10-phenanthroline and its metal complexes in research and drug development.
Introduction
5-Amino-1,10-phenanthroline (5-NH₂-phen) is a versatile heterocyclic ligand that has garnered significant interest in the field of coordination chemistry. Its rigid, planar structure, combined with the presence of both a bidentate N,N-chelating site and a reactive amino group, makes it a valuable building block for the synthesis of a wide array of metal complexes with diverse functionalities. These complexes have shown promise in various applications, including catalysis, materials science, and particularly in the realm of medicinal chemistry as potential therapeutic agents.[1][2] This technical guide provides a comprehensive overview of the coordination chemistry of 5-amino-1,10-phenanthroline, intended for researchers, scientists, and professionals in drug development.
Synthesis of 5-Amino-1,10-phenanthroline
The most common and effective method for the synthesis of 5-amino-1,10-phenanthroline is through the reduction of 5-nitro-1,10-phenanthroline.
Experimental Protocol: Synthesis of 5-Amino-1,10-phenanthroline
Materials:
-
5-Nitro-1,10-phenanthroline
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide (NaOH) solution
-
Distilled water
Procedure:
-
In a round-bottom flask, dissolve 5-nitro-1,10-phenanthroline in ethanol.
-
Add an excess of stannous chloride dihydrate to the solution.
-
Add concentrated hydrochloric acid dropwise while stirring the mixture.
-
Heat the reaction mixture at reflux for approximately 8 hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the acidic solution by the slow addition of a sodium hydroxide solution until the pH is approximately 8. This will precipitate the crude product.
-
Filter the precipitate and wash it thoroughly with distilled water.
-
The crude 5-amino-1,10-phenanthroline can be further purified by recrystallization from a suitable solvent, such as an ethanol-water mixture, to yield a pale yellow solid.
Coordination with Metal Ions
5-Amino-1,10-phenanthroline forms stable coordination complexes with a wide range of transition metal ions, including but not limited to Mn(II), Fe(II), Co(II), Ni(II), Cu(II), Zn(II), Ru(II), Os(II), and Pd(II).[2] The two nitrogen atoms of the phenanthroline ring act as a bidentate ligand, forming a stable five-membered chelate ring with the metal center. The amino group at the 5-position can also participate in coordination or be used for further functionalization of the complex.
General Experimental Protocol: Synthesis of Metal Complexes
Materials:
-
5-Amino-1,10-phenanthroline
-
A salt of the desired transition metal (e.g., chloride, nitrate, or perchlorate salt)
-
A suitable solvent (e.g., ethanol, methanol, acetonitrile, or water)
Procedure:
-
Dissolve 5-amino-1,10-phenanthroline in the chosen solvent.
-
In a separate flask, dissolve the metal salt in the same solvent.
-
Add the ligand solution to the metal salt solution dropwise while stirring. The molar ratio of ligand to metal can be varied to obtain complexes with different stoichiometries (e.g., 1:1, 2:1, 3:1).
-
The reaction mixture is typically stirred at room temperature or heated under reflux for a specific period, depending on the metal and desired complex.
-
The resulting metal complex may precipitate out of the solution. If not, the solvent can be slowly evaporated to induce crystallization.
-
The solid complex is then collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
-
Further purification can be achieved by recrystallization.
Quantitative Data of 5-Amino-1,10-Phenanthroline and its Complexes
The following tables summarize key quantitative data for 5-amino-1,10-phenanthroline and some of its representative metal complexes.
Table 1: Physicochemical Properties of 5-Amino-1,10-phenanthroline
| Property | Value | Reference |
| Molecular Formula | C₁₂H₉N₃ | [3] |
| Molecular Weight | 195.22 g/mol | [3] |
| Melting Point | 254-258 °C | |
| pKa₁ (H₂L²⁺/HL⁺) | ~2.5 | |
| pKa₂ (HL⁺/L) | ~5.8 |
Table 2: Selected Bond Lengths and Angles for Related Phenanthroline Complexes
| Complex | Bond | Length (Å) | Bond | Angle (°) | Reference |
| [Fe(phen)₃][Fe₂Cl₆O] | Fe-N | 1.964(3) - 1.980(4) | N-Fe-N | 82.36(15) - 177.04(15) | [4] |
| [Cu(Gln)(phen)(H₂O)]NO₃·H₂O | Cu-N(phen) | 2.00-2.02 | N(phen)-Cu-N(phen) | ~82 | [5] |
| --INVALID-LINK-- | Cu-N(phen) | 1.99-2.03 | N(phen)-Cu-N(phen) | ~81 | [6] |
Note: Data for complexes of 5-amino-1,10-phenanthroline is limited in readily available literature; data for closely related 1,10-phenanthroline (phen) complexes are provided for comparison.
Table 3: Stability Constants (log β) of Metal Complexes
| Metal Ion | Ligand | Stoichiometry (M:L) | log β | Conditions | Reference |
| Fe(II) | 5-NH₂-phen | 1:3 | 23.42 ± 0.06 | Aqueous solution | |
| Cu(II) | 1,10-phenanthroline | 1:1 | 8.0-9.0 | Aqueous solution | [7][8] |
| Cu(II) | 1,10-phenanthroline | 1:2 | 14.5-16.0 | Aqueous solution | [7][8] |
| Cu(II) | 1,10-phenanthroline | 1:3 | 18.5-21.0 | Aqueous solution | [7][8] |
Table 4: Photophysical and Electrochemical Properties of a Ruthenium(II) Complex
| Complex | λabs (nm) | λem (nm) | Quantum Yield (Φ) | Lifetime (τ) | E₁/₂ (V vs. Ag/AgCl) | Reference |
| --INVALID-LINK--₆ | ~454 (MLCT) | ~613 | - | - | ~1.31 (Ru³⁺/²⁺) | [9] |
L¹ is a tritopic ligand incorporating 5-amino-1,10-phenanthroline moieties.
Experimental Protocols for Characterization
Protocol for UV-Vis Spectrophotometry
Objective: To determine the absorption spectrum and stoichiometry of a metal complex.
Procedure:
-
Prepare stock solutions of the metal salt and 5-amino-1,10-phenanthroline of known concentrations.
-
For determining the absorption spectrum, prepare a dilute solution of the synthesized complex in a suitable solvent and record the absorbance from 200 to 800 nm.
-
For determining stoichiometry (Job's Method):
-
Prepare a series of solutions with varying mole fractions of the metal and ligand, keeping the total molar concentration constant.
-
Measure the absorbance of each solution at the wavelength of maximum absorption (λmax) of the complex.
-
Plot absorbance versus the mole fraction of the ligand. The maximum of the plot corresponds to the stoichiometry of the complex.[8]
-
Protocol for Cyclic Voltammetry
Objective: To investigate the redox properties of the metal complexes.
Procedure:
-
Prepare a solution of the metal complex in a suitable solvent containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile).
-
Use a standard three-electrode setup: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes.
-
Record the cyclic voltammogram by scanning the potential over a range where redox processes are expected.
-
From the voltammogram, the half-wave potentials (E₁/₂) can be determined, which provide information about the ease of oxidation and reduction of the complex.
Applications in Drug Development and Signaling Pathways
Metal complexes of 5-amino-1,10-phenanthroline have shown significant potential as anticancer agents. Their mechanism of action is often multifaceted, but a recurring theme is the induction of apoptosis (programmed cell death) in cancer cells.
Apoptosis Induction Signaling Pathway
Several studies suggest that phenanthroline-based metal complexes can induce apoptosis through the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of caspase cascades. This can be linked to the p53 signaling pathway, a critical regulator of cell fate.
Caption: Proposed signaling pathway for apoptosis induction by 5-NH₂-phen metal complexes.
This simplified diagram illustrates that the metal complex leads to an increase in intracellular ROS. This oxidative stress can activate the p53 tumor suppressor protein, which in turn upregulates pro-apoptotic proteins like Bax. Bax promotes mitochondrial dysfunction, leading to the release of cytochrome c and the subsequent activation of the caspase cascade, culminating in apoptosis.[10][11]
Experimental Workflow for Anticancer Drug Screening
The following diagram outlines a typical workflow for the synthesis, characterization, and biological evaluation of 5-amino-1,10-phenanthroline metal complexes as potential anticancer agents.
Caption: A typical experimental workflow for the evaluation of 5-NH₂-phen metal complexes.
Conclusion
5-Amino-1,10-phenanthroline is a highly adaptable ligand that provides a platform for the development of a vast range of coordination complexes with tunable properties. The straightforward synthesis of the ligand and its complexes, combined with their intriguing photophysical, electrochemical, and biological activities, makes them a compelling subject for further research. For drug development professionals, the demonstrated anticancer properties of these complexes, particularly their ability to induce apoptosis, warrant continued investigation into their mechanisms of action and potential as therapeutic agents. This guide provides a foundational understanding and practical protocols to aid researchers in exploring the rich coordination chemistry of 5-amino-1,10-phenanthroline.
References
- 1. d-nb.info [d-nb.info]
- 2. par.nsf.gov [par.nsf.gov]
- 3. Synthesis, Characterization, and Photobiological Studies of Ru(II) Dyads Derived from α-Oligothiophene Derivatives of 1,10-Phenanthroline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tris(1,10-phenanthroline)iron(II) μ-oxido-bis[trichloridoferrate(III)] - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comprehensive analysis of the electronic, thermodynamic, and spectroscopic properties of a Cu(II)-based complex with 1,10-phenanthroline and L-glutamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crystal structure of [2-({[2-(dimethylamino-κN)ethyl]imino-κN}methyl)phenolato-κO](1,10-phenanthroline-κ2 N,N′)copper(II) perchlorate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. ijpras.com [ijpras.com]
- 9. cost-nectar.eu [cost-nectar.eu]
- 10. p53-dependent apoptosis pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. p53 Pathway for Apoptosis Signaling | Thermo Fisher Scientific - JP [thermofisher.com]
An In-depth Technical Guide to the Metal Chelation Properties of 1,10-Phenanthrolin-5-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metal chelation properties of 1,10-Phenanthrolin-5-amine, a heterocyclic organic compound with significant potential in coordination chemistry and drug development. This document details the fundamental principles of its interaction with metal ions, presents available quantitative data, outlines experimental protocols for characterization, and visualizes key concepts and workflows.
Introduction to this compound and its Chelation Properties
This compound, also known as 5-amino-1,10-phenanthroline, is a derivative of 1,10-phenanthroline, a well-established bidentate ligand. The introduction of an amino group at the 5-position modifies the electronic properties of the phenanthroline ring system, influencing its coordination behavior and the stability of its metal complexes.[1] Like its parent compound, this compound forms stable complexes with a variety of transition metal ions, including but not limited to Mn(II), Fe(II), Co(II), Ni(II), Cu(II), Zn(II), Ru(II), and Os(II).[2] The two nitrogen atoms of the phenanthroline ring act as the primary coordination sites, forming a five-membered chelate ring with the metal ion. This chelation imparts considerable stability to the resulting complex.
The metal-chelating ability of this compound is of significant interest in various fields. In medicine, metal chelation is a therapeutic strategy for diseases associated with metal overload or dyshomeostasis. Furthermore, the formation of metal complexes can be exploited to develop new therapeutic agents with unique mechanisms of action, such as enzyme inhibitors or DNA targeting agents. In analytical chemistry, the strong and often colored complexes formed with metal ions make this compound a candidate for use in spectrophotometric analysis and as a component in chemical sensors.[3]
Quantitative Data on Metal Chelation
A critical aspect of understanding the metal chelation properties of any ligand is the quantitative determination of the stability of its metal complexes. The stability of a metal-ligand complex is described by its stability constant (K), often expressed in its logarithmic form (log K). A higher log K value indicates a more stable complex.
Acidity Constants of this compound
Before determining the metal-ligand stability constants, it is essential to know the acidity constants (pKa) of the ligand. These constants describe the protonation state of the ligand at a given pH, which directly impacts its ability to coordinate with metal ions. The acidity constants for this compound (5-Aphen) in aqueous media have been determined using spectrophotometry and potentiometry.[1]
The protonation equilibria are as follows:
-
5-AphenH₂⁺ ⇌ 5-AphenH⁺ + H⁺
-
5-AphenH⁺ ⇌ 5-Aphen + H⁺
The reported -log K values (pKa) are presented in the table below. The first protonation is suggested to occur on the heterocyclic nitrogen atoms, and the second on the amino group.[1]
| Equilibrium | -log K (pKa) | Reference |
| 5-AphenH⁺ ⇌ 5-Aphen + H⁺ | 5.78 ± 0.03 | [1] |
| 5-AphenH₂⁺ ⇌ 5-AphenH⁺ + H⁺ | 1.11 (calculated from β₂) | [1] |
| Overall Protonation | ||
| 5-AphenH₂²⁺ ⇌ 5-Aphen + 2H⁺ | 6.89 ± 0.07 (log β₂) | [1] |
Note: The value for the second deprotonation (pKa₂) was calculated from the overall basicity constant (log β₂).
Metal Complex Stability Constants
Currently, there is a limited amount of publicly available, peer-reviewed data specifically detailing the stability constants (log K) for metal complexes of this compound. While the synthesis of its complexes with various transition metals has been reported, the corresponding thermodynamic stability data has not been extensively tabulated.[2] This represents a significant knowledge gap and an area for future research.
For context, the stability constants for the parent compound, 1,10-phenanthroline, with various metal ions are well-documented and can provide a baseline for estimating the potential stability of this compound complexes. It is generally expected that the electron-donating amino group at the 5-position would increase the basicity of the phenanthroline nitrogen atoms, potentially leading to the formation of more stable metal complexes compared to the unsubstituted phenanthroline.
Experimental Protocols for Characterizing Metal Chelation
The determination of metal-ligand stability constants is typically achieved through techniques that monitor changes in the concentration of the free ligand, free metal ion, or the metal-ligand complex at equilibrium. The most common methods are potentiometric and spectrophotometric titrations.
Potentiometric Titration
Potentiometric titration is a highly accurate method for determining stability constants. It involves monitoring the pH of a solution containing the ligand and a metal ion as a standard solution of a strong base (e.g., NaOH) is added incrementally.
Detailed Methodology:
-
Solution Preparation:
-
Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., deionized water, potentially with a small amount of acid to aid dissolution).
-
Prepare standardized stock solutions of the metal salts (e.g., nitrates or perchlorates of Cu(II), Ni(II), Zn(II), Co(II)) of high purity.
-
Prepare a standardized, carbonate-free solution of a strong base (e.g., 0.1 M NaOH).
-
Prepare a solution of a strong acid (e.g., 0.1 M HNO₃ or HClO₄) to lower the initial pH.
-
Use an inert salt (e.g., 0.1 M KNO₃ or NaClO₄) to maintain a constant ionic strength throughout the titration.
-
-
Titration Procedure:
-
Calibrate a pH meter and electrode system using standard buffer solutions.
-
In a thermostatted titration vessel (e.g., at 25 °C), place a known volume of a solution containing the ligand, a known concentration of the metal ion, the strong acid, and the inert salt.
-
Titrate this solution with the standardized strong base, adding small, precise increments.
-
After each addition, allow the pH to stabilize and record the value.
-
Perform separate titrations for the ligand alone (to determine its pKa values) and for the acid in the absence of the ligand and metal (for calibration).
-
-
Data Analysis:
-
Plot the pH values against the volume of base added to obtain the titration curves.
-
The stability constants are calculated from the titration data using specialized computer programs like SUPERQUAD or HYPERQUAD.[1] These programs refine the stability constants by minimizing the difference between the experimental and calculated pH values based on a proposed chemical model of the species in solution (e.g., ML, ML₂, M(OH)L).
-
Spectrophotometric Titration
Spectrophotometric titration is particularly useful when the formation of the metal-ligand complex results in a change in the solution's absorbance in the UV-Visible range.
Detailed Methodology:
-
Preliminary Analysis:
-
Record the UV-Vis absorption spectra of the free ligand and the fully formed metal-ligand complex to identify the wavelength of maximum absorbance change (λ_max).
-
-
Solution Preparation:
-
Prepare a series of solutions with a constant concentration of either the metal ion or the ligand, and varying concentrations of the other component.
-
Maintain a constant pH using a suitable buffer system and a constant ionic strength.
-
-
Measurement:
-
Measure the absorbance of each solution at the predetermined λ_max.
-
-
Data Analysis:
-
Mole Ratio Method: Plot the absorbance versus the molar ratio of ligand to metal (or vice versa). The point of inflection in the curve indicates the stoichiometry of the complex.
-
Job's Method (Continuous Variation): Prepare a series of solutions where the total molar concentration of metal and ligand is constant, but their mole fractions are varied. Plot the absorbance versus the mole fraction of the ligand. The maximum absorbance occurs at the mole fraction corresponding to the stoichiometry of the complex.
-
The stability constants can be calculated from the absorbance data using various mathematical treatments and software that fit the data to a binding model.
-
Visualizations
Chemical Structure and Chelation
The following diagram illustrates the chemical structure of this compound and its bidentate coordination to a generic metal ion (M²⁺).
Caption: Structure of this compound and its chelation to a metal ion.
Experimental Workflow for Potentiometric Titration
This diagram outlines the typical workflow for determining stability constants using potentiometric titration.
Caption: Workflow for potentiometric determination of stability constants.
Signaling Pathway Inhibition (Hypothetical)
Metal ions are crucial cofactors for many enzymes, such as matrix metalloproteinases (MMPs). 1,10-Phenanthroline is a known inhibitor of zinc-dependent metalloproteases. By chelating the catalytic zinc ion, it can disrupt the enzymatic activity and downstream signaling. This diagram illustrates a hypothetical pathway where a this compound-metal complex could inhibit an MMP-dependent signaling cascade.
Caption: Hypothetical inhibition of an MMP signaling pathway by metal chelation.
Conclusion
This compound is a versatile ligand with significant potential for metal chelation, offering opportunities in drug development, analytical chemistry, and materials science. While its coordination chemistry with various transition metals has been explored, a comprehensive dataset of stability constants is needed to fully realize its potential. The experimental protocols outlined in this guide provide a robust framework for researchers to characterize the metal-chelating properties of this and similar compounds. Future studies focused on the quantitative determination of metal complex stability and the elucidation of the structure-activity relationships of its complexes will be crucial for advancing its applications.
References
- 1. Spectroscopy study of 5-amino-1,10-phenanthroline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization and electrochemical polymerization of eight transition-metal complexes of 5-amino-1,10-phenanthroline - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. soc.chim.it [soc.chim.it]
The Potential of 1,10-Phenanthrolin-5-amine in Alzheimer's Disease: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alzheimer's disease (AD) presents a significant global health challenge, with the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau tangles as key pathological hallmarks. Emerging research has highlighted the critical role of metal ion dyshomeostasis in the progression of AD, contributing to protein aggregation and oxidative stress. This technical guide explores the therapeutic potential of 1,10-Phenanthrolin-5-amine (PAA), a metal chelator, in the context of Alzheimer's disease research. We provide an in-depth overview of its proposed mechanism of action, detailed experimental protocols for its synthesis and evaluation, and a summary of key quantitative data. Furthermore, this guide presents signaling pathways and experimental workflows in the form of diagrams to facilitate a deeper understanding of PAA's role and to aid in the design of future investigations.
Introduction: The Rationale for this compound in Alzheimer's Disease
The "metal hypothesis" of Alzheimer's disease posits that the dysregulation of metal ions, particularly copper, zinc, and iron, plays a crucial role in the pathogenesis of the disease.[1] These metal ions have been shown to bind to Aβ peptides, promoting their aggregation into toxic oligomers and plaques.[2] Moreover, the interaction of these metals with Aβ can catalyze the production of reactive oxygen species (ROS), leading to oxidative stress and neuronal damage.[3]
1,10-Phenanthroline-5-amine (PAA) is a derivative of phenanthroline, a well-established metal chelator.[2] Its chemical structure allows it to bind to transition metals, and it is this chelating ability that forms the basis of its therapeutic potential in AD.[2] By sequestering excess metal ions, PAA is hypothesized to interfere with the metal-mediated aggregation of Aβ, thereby reducing the formation of amyloid plaques. A significant study has demonstrated that oral administration of PAA can significantly reduce the amyloid plaque burden in a transgenic mouse model of AD.[2] The proposed primary mechanism for this is the inhibition of the "metal-seeding" of Aβ aggregation.[2]
Core Mechanisms of Action
The principal therapeutic strategy of this compound in Alzheimer's disease revolves around its metal-chelating properties. This activity is believed to impact two of the major pathological cascades in AD: amyloid-beta aggregation and, potentially, tau hyperphosphorylation.
Inhibition of Amyloid-Beta Aggregation
The primary proposed mechanism of action for PAA is the chelation of metal ions that are critical for the aggregation of Aβ peptides. Transition metals such as zinc (Zn²⁺), copper (Cu²⁺), and iron (Fe²⁺/Fe³⁺) are known to bind to Aβ monomers, inducing conformational changes that promote their assembly into neurotoxic oligomers and fibrils.[2]
Potential Impact on Tau Pathology
While the direct effects of PAA on tau protein are less studied, the interplay between metal ions and tau hyperphosphorylation suggests a potential secondary mechanism of action. Metal dyshomeostasis can activate certain kinases, such as Glycogen Synthase Kinase 3β (GSK-3β), which are responsible for the hyperphosphorylation of tau.[4][5] By chelating these metal ions, PAA could potentially modulate the activity of these kinases, thereby reducing tau hyperphosphorylation and the subsequent formation of neurofibrillary tangles.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the efficacy of this compound and its derivatives in the context of Alzheimer's disease.
Table 1: In Vivo Efficacy of this compound in an AD Mouse Model
| Parameter | Control Group | PAA-Treated Group | Percentage Reduction | Reference |
| Amyloid Plaque Burden | Numerous dense core plaques | 62% of control group burden | 38% | [2] |
Table 2: In Vitro Activities of 1,10-Phenanthroline Derivatives
| Compound | Assay | IC₅₀ (µM) | Reference |
| 1,10-phenanthroline derivative | Acetylcholinesterase (AChE) Inhibition | 0.20 | [6] |
| 1,10-phenanthroline derivative | Butyrylcholinesterase (BuChE) Inhibition | 3.20 | [6] |
| 1,10-phenanthroline derivative | Acetylcholinesterase (AChE) Inhibition | 0.45 | [6] |
| 1,10-phenanthroline derivative | Butyrylcholinesterase (BuChE) Inhibition | 3.6 | [6] |
| D737 (Aβ aggregation inhibitor) | Aβ42 Fibrillization Inhibition | ~10 | [7] |
| Compound 7 (Aβ aggregation inhibitor) | Aβ42 Fibrillization Inhibition | 7.5 | [8] |
| Compound 5 (Aβ aggregation inhibitor) | Aβ42 Fibrillization Inhibition | 8.6 | [8] |
| Compound 10 (Aβ aggregation inhibitor) | Aβ42 Fibrillization Inhibition | 29 | [8] |
| Compound 6 (Aβ aggregation inhibitor) | Aβ42 Fibrillization Inhibition | 40.5 | [8] |
| IM-5 (MAO-B and Aβ aggregation inhibitor) | Aβ1-42 Self-induced Aggregation Inhibition | 12.4 | [9] |
| IM-10 (MAO-B and Aβ aggregation inhibitor) | Aβ1-42 Self-induced Aggregation Inhibition | 15.6 | [9] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and key in vitro and in vivo experiments to evaluate its therapeutic potential in Alzheimer's disease research.
Synthesis of this compound
A common method for the preparation of this compound involves the amination of 5-nitro-1,10-phenanthroline.
Materials:
-
5-nitro-1,10-phenanthroline
-
Anhydrous ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Ammonia gas or an ammonia source
-
Appropriate reaction vessel and reflux apparatus
-
Purification setup (e.g., column chromatography or recrystallization solvents)
Procedure:
-
Dissolution: Dissolve 5-nitro-1,10-phenanthroline in anhydrous ethanol in a suitable reaction flask.
-
Acidification: Add a catalytic amount of concentrated HCl to the solution.
-
Amonolysis: Introduce ammonia gas into the reaction mixture under controlled temperature and pressure, or use an alternative source of ammonia. The reaction is typically carried out at an elevated temperature (e.g., 72°C) for several hours (e.g., 10 hours).
-
Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture and neutralize any excess acid. The product may precipitate out of the solution.
-
Purification: Collect the crude product by filtration. Further purify the this compound by recrystallization from a suitable solvent (e.g., anhydrous ethanol) or by column chromatography to obtain a pure product.
-
Characterization: Confirm the identity and purity of the synthesized compound using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
In Vitro Assays
This assay measures the extent of Aβ fibril formation in the presence and absence of the test compound.
Materials:
-
Synthetic Aβ₁₋₄₂ peptide
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Thioflavin T (ThT) solution
-
96-well black microplate with a clear bottom
-
Plate reader with fluorescence detection (Excitation: ~440-450 nm, Emission: ~480-490 nm)
Procedure:
-
Aβ Preparation: Dissolve synthetic Aβ₁₋₄₂ peptide in HFIP to a concentration of 1 mg/mL. Aliquot and evaporate the HFIP to form a peptide film. Store at -80°C.
-
Aβ Monomerization: Immediately before use, dissolve the Aβ film in DMSO to a concentration of 5 mM and then dilute to 100 µM in PBS.
-
Assay Setup: In a 96-well plate, add the Aβ solution to achieve a final concentration of 10-20 µM per well.
-
Compound Addition: Add this compound at various concentrations to the wells containing the Aβ solution. Include a vehicle control (DMSO) and a positive control (a known aggregation inhibitor).
-
ThT Addition: Add ThT solution to each well to a final concentration of 10-20 µM.
-
Incubation and Measurement: Incubate the plate at 37°C with continuous or intermittent shaking. Measure the fluorescence intensity at regular intervals for a specified period (e.g., 24-48 hours).
-
Data Analysis: Plot the fluorescence intensity against time. The inhibition of aggregation is calculated by comparing the fluorescence of the wells with the test compound to the vehicle control. Determine the IC₅₀ value.
This assay determines the iron-chelating capacity of the test compound.
Materials:
-
Ferrous chloride (FeCl₂)
-
Ferrozine
-
This compound
-
EDTA (as a positive control)
-
Methanol or another suitable solvent
-
96-well clear microplate
-
Spectrophotometer
Procedure:
-
Reaction Mixture: In a 96-well plate, add the test compound (dissolved in a suitable solvent) at various concentrations.
-
Initiation of Reaction: Add a solution of FeCl₂ to each well.
-
Ferrozine Addition: Add the ferrozine solution to each well. The ferrozine will react with the free ferrous ions to form a colored complex.
-
Incubation: Incubate the plate at room temperature for a short period (e.g., 10 minutes).
-
Measurement: Measure the absorbance of the solution at ~562 nm.
-
Data Analysis: The chelating activity is calculated as the percentage inhibition of the formation of the ferrozine-Fe²⁺ complex. A lower absorbance indicates a higher chelating activity. Calculate the IC₅₀ value.
These assays assess the ability of the test compound to protect neuronal cells from Aβ-induced toxicity.
Cell Culture:
-
Human neuroblastoma SH-SY5Y cells
-
Appropriate cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and antibiotics.
Aβ-induced Toxicity Model:
-
Prepare oligomeric Aβ₁₋₄₂ by incubating the monomeric form at 4°C for 24 hours.
-
Treat SH-SY5Y cells with a neurotoxic concentration of Aβ₁₋₄₂ oligomers (e.g., 5-10 µM) for 24 hours.
MTT Assay (Cell Viability):
-
After Aβ treatment in the presence or absence of PAA, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to the cells and incubate for 3-4 hours at 37°C.
-
Solubilize the resulting formazan crystals with a solubilization solution (e.g., DMSO or isopropanol with HCl).
-
Measure the absorbance at ~570 nm. An increase in absorbance indicates higher cell viability.
LDH Assay (Cytotoxicity):
-
Collect the cell culture supernatant after Aβ treatment in the presence or absence of PAA.
-
Measure the activity of lactate dehydrogenase (LDH) released from damaged cells into the supernatant using a commercially available LDH cytotoxicity assay kit.
-
Measure the absorbance at the appropriate wavelength as per the kit instructions. A decrease in LDH release indicates a protective effect.
MDA Assay (Oxidative Stress):
-
Lyse the cells after Aβ treatment in the presence or absence of PAA.
-
Measure the levels of malondialdehyde (MDA), a marker of lipid peroxidation, in the cell lysates using a thiobarbituric acid reactive substances (TBARS) assay.
-
Measure the absorbance or fluorescence at the appropriate wavelength. A decrease in MDA levels indicates a reduction in oxidative stress.
In Vivo Studies in a Transgenic Mouse Model of AD
This protocol is based on the study by Schmued et al. (2024).[10]
Animal Model:
-
APP/Tau double transgenic mice that model Alzheimer's disease.
Dosing:
-
Prepare a solution of this compound in the drinking water. For example, 610 mg of PAA in 1 liter of water, with a small amount of HCl added to aid solubilization.[10]
-
Administer the PAA solution to the transgenic mice starting at a pre-symptomatic age (e.g., 4 months).[10]
-
Provide the dosed drinking water ad libitum for a prolonged period (e.g., until 1 year of age).[10]
-
A control group of transgenic mice should receive regular drinking water.
Tissue Collection and Analysis:
-
At the end of the treatment period, euthanize the mice and perfuse them with a fixative (e.g., 10% formalin).[10]
-
Harvest the brains and process them for histological analysis.
-
Stain brain sections with markers for amyloid plaques, such as Amylo-Glo or Thioflavin S.[10]
-
Quantify the amyloid plaque burden in different brain regions using microscopy and image analysis software.
Conclusion and Future Directions
This compound and its derivatives represent a promising class of compounds for the development of novel Alzheimer's disease therapeutics. Their ability to chelate metal ions and consequently inhibit amyloid-beta aggregation has been demonstrated in preclinical models. The detailed experimental protocols provided in this guide are intended to facilitate further research into the efficacy and mechanisms of action of these compounds.
Future research should focus on:
-
A more in-depth investigation into the effects of PAA on tau pathology, including its impact on tau hyperphosphorylation and aggregation.
-
Elucidation of the specific signaling pathways modulated by PAA in the context of both amyloid and tau pathologies.
-
Comprehensive pharmacokinetic and toxicological studies to assess the safety and brain bioavailability of PAA and its derivatives.
-
The design and synthesis of novel phenanthroline derivatives with improved efficacy, selectivity, and blood-brain barrier permeability.
By addressing these key areas, the scientific community can further validate the therapeutic potential of 1,10-phenanthroline-based compounds and pave the way for their potential clinical development as disease-modifying agents for Alzheimer's disease.
References
- 1. Zinc Binding Directly Regulates Tau Toxicity Independent of Tau Hyperphosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Treatment with 1, 10 Phenanthroline-5-Amine Reduced Amyloid Burden in a Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bio-protocol.org [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. Glycogen Synthase Kinase 3β: A New Gold Rush in Anti-Alzheimer’s Disease Multitarget Drug Discovery? Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Novel Inhibitor of Amyloid β (Aβ) Peptide Aggregation: FROM HIGH THROUGHPUT SCREENING TO EFFICACY IN AN ANIMAL MODEL OF ALZHEIMER DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and Structure Activity Relationship of Small Molecule Inhibitors of Toxic β-Amyloid-42 Fibril Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. zen-bio.com [zen-bio.com]
Therapeutic Potential of Non-Metal 1,10-Phenanthroline Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Derivatives of 1,10-phenanthroline, a heterocyclic organic compound, have garnered significant interest in medicinal chemistry due to their wide-ranging therapeutic applications. This technical guide provides an in-depth overview of the current research on non-metal 1,10-phenanthroline derivatives, with a particular focus on their anticancer and antimicrobial properties. We will delve into their mechanisms of action, including the inhibition of key signaling pathways and enzymes, and provide detailed experimental protocols for their synthesis and biological evaluation. Quantitative data on the efficacy of various derivatives are summarized in structured tables for comparative analysis. Furthermore, we present visual representations of crucial signaling pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding of their therapeutic potential.
Introduction
1,10-phenanthroline (phen) is a rigid, planar molecule with a nitrogen arrangement that facilitates the chelation of metal ions. While metal complexes of phenanthroline have been extensively studied, there is a growing body of research focused on the therapeutic potential of non-metal derivatives to circumvent issues of toxicity associated with metal-based drugs.[1] These non-metal counterparts have demonstrated a remarkable spectrum of biological activities, including anticancer, antimicrobial, antifungal, and antiviral properties.[1] Their mechanism of action is often attributed to their ability to intercalate with DNA, inhibit crucial cellular enzymes, and modulate key signaling pathways.[1]
This guide aims to provide a comprehensive resource for researchers and drug development professionals interested in the therapeutic applications of non-metal 1,10-phenanthroline derivatives. We will explore their synthesis, biological activities, and underlying mechanisms, supported by experimental data and visual aids.
Anticancer Potential
Non-metal 1,10-phenanthroline derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines. Their antitumor activity is often mediated through the induction of apoptosis, cell cycle arrest, and the inhibition of critical signaling pathways involved in cancer cell proliferation and survival.
Mechanism of Action
2.1.1. PI3K/AKT/mTOR Pathway Inhibition
One of the key mechanisms underlying the anticancer activity of some 1,10-phenanthroline derivatives is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) signaling pathway.[2] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[3] For instance, the novel 1H-imidazole[4,5-f][4]phenanthroline derivative, IPM714, has been shown to suppress the PI3K/AKT/mTOR pathway, leading to the inhibition of cell proliferation and the induction of apoptosis in colorectal cancer cells.[2]
2.1.2. Histone Deacetylase (HDAC) and Ribonucleotide Reductase (RR) Inhibition
Certain 1,10-phenanthroline derivatives have been identified as dual inhibitors of histone deacetylases (HDACs) and ribonucleotide reductase (RR).[5] HDACs are enzymes that play a crucial role in regulating gene expression, and their aberrant activity is often associated with cancer.[5] RR is essential for DNA synthesis and repair.[5] The dual inhibition of these enzymes presents a promising strategy for cancer therapy. For example, the N1-hydroxy-N8-(1,10-phenanthrolin-5-yl)octanediamide (PA) derivative has demonstrated potent inhibitory activity against both HDAC and RR, leading to apoptosis in cancer cells.[5]
2.1.3. Induction of Apoptosis and Cell Cycle Arrest
A common mechanism of action for many anticancer 1,10-phenanthroline derivatives is the induction of apoptosis (programmed cell death) and cell cycle arrest. The derivative L233, for instance, has been shown to be a DNA-damaging agent that interrupts the G1/S checkpoint transition in the cell cycle and induces apoptosis by activating the ATM/CHK1 signaling pathway.[6] Similarly, other derivatives have been observed to cause cell cycle arrest at different phases and trigger apoptotic pathways.[7]
Quantitative Data on Anticancer Activity
The following table summarizes the in vitro anticancer activity of selected non-metal 1,10-phenanthroline derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| IPM714 | HCT116 (Colon) | 1.74 | [2] |
| IPM714 | SW480 (Colon) | 2.0 | [2] |
| PA | SiHa (Cervical) | 16.43 | [5] |
| dsBPT | A549 (Lung) | 0.1 - 0.2 | [7] |
| dsBPT | Tu212 (Head and Neck) | 0.1 - 0.2 | [7] |
| L233 | Various | More potent than cisplatin | [6] |
Antimicrobial Potential
Non-metal 1,10-phenanthroline derivatives have also demonstrated significant activity against a broad spectrum of pathogenic microorganisms, including bacteria and fungi. Their antimicrobial properties make them attractive candidates for the development of new anti-infective agents, particularly in the face of rising antibiotic resistance.
Mechanism of Action
The antimicrobial action of 1,10-phenanthroline derivatives is often linked to their ability to chelate metal ions that are essential for microbial growth and enzyme function.[8] Additionally, these compounds can disrupt microbial membranes, inhibit biofilm formation, and interfere with other vital cellular processes.[9]
3.1.1. Inhibition of Planktonic and Biofilm Growth
Derivatives such as 1,10-phenanthroline-5,6-dione (phendione) have shown efficacy against both planktonic (free-floating) and biofilm-embedded bacteria.[9] Biofilms are structured communities of microorganisms that are notoriously resistant to conventional antibiotics. The ability of these compounds to inhibit biofilm formation and disrupt mature biofilms is a significant advantage.[9]
Quantitative Data on Antimicrobial Activity
The following table presents the antimicrobial activity of selected non-metal 1,10-phenanthroline derivatives, expressed as the geometric mean of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
| Derivative | Microorganism | Geometric Mean MIC (µM) | Geometric Mean MBC (µM) | Reference |
| Phendione | Acinetobacter baumannii | 9.44 | 9.70 | [9] |
| 1,10-phenanthroline | Acinetobacter baumannii | 70.46 | 184.28 | [9] |
| Phendione | Pseudomonas aeruginosa | 31.15 | - | [10] |
| 1,10-phenanthroline | Pseudomonas aeruginosa | 579.28 | - | [10] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of the 1,10-phenanthroline core and the evaluation of the biological activities of its derivatives.
Synthesis of the 1,10-Phenanthroline Core
The traditional synthesis of 1,10-phenanthroline involves two successive Skraup reactions of glycerol with o-phenylenediamine, catalyzed by sulfuric acid in the presence of an oxidizing agent.[1]
Protocol:
-
React o-phenylenediamine with glycerol in the presence of concentrated sulfuric acid.
-
Add an oxidizing agent, such as aqueous arsenic acid or nitrobenzene, to the reaction mixture.
-
The dehydration of glycerol forms acrolein, which then condenses with the amine.
-
A subsequent cyclization reaction leads to the formation of the 1,10-phenanthroline ring structure.
-
Purify the product through appropriate methods like recrystallization or chromatography.
In Vitro Anticancer Activity Assessment
4.2.1. MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Seed cells in a 96-well plate at a desired density and incubate overnight.
-
Treat the cells with various concentrations of the 1,10-phenanthroline derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
4.2.2. Western Blot Analysis for Protein Expression
Western blotting is used to detect specific proteins in a sample.
Protocol:
-
Lyse the treated and untreated cells to extract total proteins.
-
Determine the protein concentration using a suitable method (e.g., BCA assay).
-
Separate the proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-AKT, total AKT, p-mTOR).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
In Vitro Antimicrobial Activity Assessment
4.3.1. Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
Protocol:
-
Prepare a serial dilution of the 1,10-phenanthroline derivative in a suitable broth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
To determine the MBC, subculture the contents of the wells with no visible growth onto an agar plate.
-
The MBC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in the number of viable bacteria.
4.3.2. Zone of Inhibition Assay
This is a qualitative method to assess the antimicrobial activity of a substance.
Protocol:
-
Evenly spread a standardized inoculum of the test microorganism onto the surface of an agar plate.
-
Place a sterile paper disc impregnated with a known concentration of the 1,10-phenanthroline derivative onto the agar surface.
-
Incubate the plate under suitable conditions.
-
Measure the diameter of the clear zone of no microbial growth around the disc.
Conclusion
Non-metal 1,10-phenanthroline derivatives represent a versatile and promising class of compounds with significant therapeutic potential. Their demonstrated anticancer and antimicrobial activities, coupled with their diverse mechanisms of action, make them attractive candidates for further drug discovery and development efforts. This technical guide has provided a comprehensive overview of the current state of research in this field, offering valuable information for scientists and researchers working to translate the potential of these compounds into novel therapeutic agents. Further investigation into structure-activity relationships, pharmacokinetic properties, and in vivo efficacy is warranted to fully realize their clinical utility.
References
- 1. 1,10-Phenanthroline - Wikipedia [en.wikipedia.org]
- 2. Synthesis and anticancer evaluations of novel 1H-imidazole [4,5-f][1,10] phenanthroline derivative for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchers.mq.edu.au [researchers.mq.edu.au]
- 5. Evaluation of 1,10-phenanthroline-based hydroxamate derivative as dual histone deacetylases/ribonucleotide reductase inhibitor with antitumor activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novelly synthesized phenanthroline derivative is a promising DNA-damaging anticancer agent inhibiting G1/S checkpoint transition and inducing cell apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antitumor Activity of 2,9-Di-Sec-Butyl-1,10-Phenanthroline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. arrow.tudublin.ie [arrow.tudublin.ie]
- 9. Antimicrobial action of 1,10-phenanthroline-based compounds on carbapenemase-producing Acinetobacter baumannii clinical strains: efficacy against planktonic- and biofilm-growing cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Antioxidant Capacity of 5-Amino-1,10-phenanthroline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive investigation into the antioxidant capacity of 5-amino-1,10-phenanthroline. It summarizes the available quantitative data from established in vitro antioxidant assays, details the experimental protocols for these methods, and explores the potential mechanisms underlying its antioxidant activity. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, biology, and pharmacology who are interested in the antioxidant properties of phenanthroline derivatives for potential applications in drug development and other areas.
Introduction
Reactive oxygen species (ROS) are highly reactive molecules generated during normal cellular metabolism. An imbalance between the production of ROS and the body's ability to counteract their harmful effects leads to oxidative stress, a condition implicated in the pathogenesis of numerous diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. Antioxidants are substances that can prevent or slow down the damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
1,10-phenanthroline and its derivatives are well-known for their strong metal-chelating properties and have been extensively studied for various biological activities. The introduction of an amino group at the 5-position of the phenanthroline scaffold, to form 5-amino-1,10-phenanthroline, has been suggested to enhance its biological properties, including its antioxidant capacity. This guide focuses on the current understanding of the antioxidant potential of 5-amino-1,10-phenanthroline, providing a detailed overview of its performance in various antioxidant assays and the underlying chemical principles.
Data Presentation: Antioxidant Capacity of 5-Amino-1,10-phenanthroline
Quantitative data on the antioxidant capacity of 5-amino-1,10-phenanthroline is primarily available from Hydroxyl Radical Averting Capacity (HORAC) and Oxygen Radical Absorbance Capacity (ORAC) assays. A study by Neykov et al. provides a comparative analysis of 5-amino-1,10-phenanthroline, its parent compound 1,10-phenanthroline, and their corresponding palladium(II) complexes.[1]
It is important to note that while DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (Ferric Reducing Antioxidant Power) assays are commonly used to evaluate antioxidant activity, specific quantitative data for 5-amino-1,10-phenanthroline using these methods were not prominently available in the reviewed literature. The tables below summarize the reported findings from the HORAC and ORAC assays.
Table 1: Hydroxyl Radical Averting Capacity (HORAC) of 5-Amino-1,10-phenanthroline and Related Compounds [1]
| Compound | Relative Antioxidant Activity |
| 1,10-phenanthroline | Baseline |
| 5-amino-1,10-phenanthroline | ~1.2 times higher than 1,10-phenanthroline |
| Pd(phen)₂(NO₃)₂(H₂O) | Higher than 1,10-phenanthroline |
| Pd(5-NH₂-phen)₂(NO₃)₂ | Highest activity |
Table 2: Oxygen Radical Absorbance Capacity (ORAC) of 5-Amino-1,10-phenanthroline and Related Compounds [1]
| Compound | Order of Antioxidant Activity |
| 1,10-phenanthroline | Lowest |
| 5-amino-1,10-phenanthroline | Higher than 1,10-phenanthroline |
| Pd(phen)₂(NO₃)₂(H₂O) | Higher than 5-amino-1,10-phenanthroline |
| Pd(5-NH₂-phen)₂(NO₃)₂ | Highest activity |
The data indicates that the presence of the amino group at the 5th position enhances the antioxidant activity of the phenanthroline scaffold.[1] Furthermore, complexation with palladium(II) ions further increases this activity.[1]
Mechanism of Antioxidant Action
The enhanced antioxidant capacity of 5-amino-1,10-phenanthroline compared to its parent compound, 1,10-phenanthroline, is attributed to the electron-donating nature of the amino group.[1] The proposed mechanisms by which aminophenanthrolines can exert their antioxidant effects are primarily through:
-
Hydrogen Atom Transfer (HAT): The amino group can donate a hydrogen atom to a free radical, thereby neutralizing it. This process is favorable due to the relative stability of the resulting aminophenanthroline radical.
-
Single Electron Transfer (SET): The lone pair of electrons on the nitrogen atom of the amino group can be transferred to a free radical, reducing it to a more stable species.
The aromatic structure of the phenanthroline ring system can also contribute to the stability of the radical formed on the antioxidant molecule after donation of a hydrogen atom or an electron, further enhancing its antioxidant potential.
The following diagram illustrates the potential antioxidant mechanisms of 5-amino-1,10-phenanthroline.
Experimental Protocols
This section provides detailed methodologies for the key in vitro antioxidant capacity assays mentioned in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
-
Reagents and Equipment:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (spectrophotometric grade)
-
5-amino-1,10-phenanthroline
-
Positive control (e.g., Ascorbic acid, Trolox)
-
Spectrophotometer or microplate reader capable of measuring absorbance at ~517 nm
-
96-well microplate or cuvettes
-
Micropipettes
-
-
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Keep the solution in a dark container to prevent degradation.
-
Sample Preparation: Prepare a stock solution of 5-amino-1,10-phenanthroline in a suitable solvent (e.g., methanol, DMSO). Prepare a series of dilutions from the stock solution.
-
Assay:
-
In a 96-well plate, add 100 µL of the sample or standard solutions at different concentrations.
-
Add 100 µL of the DPPH solution to each well.
-
For the blank, use 100 µL of the solvent instead of the sample.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula:
Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the sample.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•⁺). The reduction of the blue-green ABTS•⁺ to its colorless neutral form is monitored spectrophotometrically.
-
Reagents and Equipment:
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
5-amino-1,10-phenanthroline
-
Positive control (e.g., Trolox)
-
Spectrophotometer or microplate reader capable of measuring absorbance at ~734 nm
-
96-well microplate or cuvettes
-
Micropipettes
-
-
Procedure:
-
Preparation of ABTS•⁺ solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•⁺ radical cation.
-
-
Working Solution: Dilute the ABTS•⁺ stock solution with PBS (pH 7.4) or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a stock solution of 5-amino-1,10-phenanthroline and a series of dilutions.
-
Assay:
-
Add 20 µL of the sample or standard solutions to a 96-well plate.
-
Add 180 µL of the ABTS•⁺ working solution.
-
Incubate at room temperature for 6 minutes.
-
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of inhibition is calculated as in the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored spectrophotometrically.
-
Reagents and Equipment:
-
Acetate buffer (300 mM, pH 3.6)
-
2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃·6H₂O) solution (20 mM)
-
5-amino-1,10-phenanthroline
-
Standard (e.g., FeSO₄·7H₂O or Trolox)
-
Spectrophotometer or microplate reader capable of measuring absorbance at ~593 nm
-
96-well microplate or cuvettes
-
Water bath
-
-
Procedure:
-
Preparation of FRAP reagent: Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Sample and Standard Preparation: Prepare a stock solution of 5-amino-1,10-phenanthroline and a series of dilutions. Prepare a standard curve using FeSO₄ or Trolox.
-
Assay:
-
Add 30 µL of the sample or standard solution to a 96-well plate.
-
Add 270 µL of the pre-warmed FRAP reagent.
-
Incubate at 37°C for 30 minutes.
-
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample with the standard curve. The results are typically expressed as Fe²⁺ equivalents or Trolox equivalents.
-
HORAC (Hydroxyl Radical Averting Capacity) Assay
This assay measures the ability of an antioxidant to prevent the oxidation of a fluorescent probe by hydroxyl radicals generated via a Fenton-like reaction.
-
Reagents and Equipment:
-
Fluorescein sodium salt
-
Cobalt(II) chloride (CoCl₂)
-
Hydrogen peroxide (H₂O₂)
-
Phosphate buffer
-
5-amino-1,10-phenanthroline
-
Standard (e.g., Gallic acid)
-
Fluorescence microplate reader
-
-
Procedure:
-
Reagent Preparation: Prepare solutions of fluorescein, CoCl₂, and H₂O₂ in phosphate buffer.
-
Assay:
-
In a 96-well black plate, add the sample or standard, fluorescein solution, and CoCl₂ solution.
-
Initiate the reaction by adding H₂O₂.
-
Immediately place the plate in the fluorescence reader.
-
-
Measurement: Monitor the decay of fluorescence over time.
-
Calculation: The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample. The results are expressed as equivalents of the standard (e.g., gallic acid equivalents).
-
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).
-
Reagents and Equipment:
-
Fluorescein sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Phosphate buffer
-
5-amino-1,10-phenanthroline
-
Standard (e.g., Trolox)
-
Fluorescence microplate reader
-
-
Procedure:
-
Reagent Preparation: Prepare solutions of fluorescein and AAPH in phosphate buffer.
-
Assay:
-
In a 96-well black plate, add the sample or standard and the fluorescein solution.
-
Pre-incubate the plate at 37°C.
-
Initiate the reaction by adding the AAPH solution.
-
-
Measurement: Monitor the decay of fluorescence over time at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.
-
Calculation: The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC). The net AUC is calculated and compared to a standard curve of Trolox. The results are expressed as Trolox equivalents.
-
Experimental Workflows and Logical Relationships
The following diagrams illustrate the general workflow for in vitro antioxidant capacity assessment and the logical relationship between different antioxidant assays.
References
An In-depth Technical Guide on the Biological Activity of Palladium(II) Complexes of 5-Amino-1,10-Phenanthroline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of palladium(II) complexes incorporating the 5-amino-1,10-phenanthroline ligand. The document synthesizes findings from multiple studies, focusing on the anticancer properties of these compounds, their mechanisms of action, and their interactions with biological macromolecules. Detailed experimental protocols and quantitative data are presented to facilitate reproducibility and further research in the development of novel metal-based therapeutics.
Introduction: The Rationale for Palladium(II)-Phenanthroline Complexes in Cancer Therapy
The search for effective and less toxic alternatives to platinum-based anticancer drugs has led to the investigation of other transition metal complexes. Palladium(II) complexes have emerged as promising candidates due to their structural and electronic similarities to platinum(II) compounds. The 1,10-phenanthroline (phen) ligand and its derivatives are of particular interest due to their rigid, planar structure which can facilitate intercalation into DNA, a key mechanism of action for many anticancer agents. The introduction of an amino group at the 5-position of the phenanthroline ring (5-amino-1,10-phenanthroline, 5-NH2-phen) can modulate the electronic properties and biological activity of the resulting palladium(II) complexes, potentially enhancing their therapeutic efficacy and selectivity. This guide focuses on the biological activities of such complexes, with a particular emphasis on their potential as anticancer agents.
Antitumor Activity
Palladium(II) complexes of 5-amino-1,10-phenanthroline have demonstrated significant antitumor activity in both in vivo and in vitro models.
In Vivo Antitumor Efficacy
Studies on hamsters with a cancerous myeloid subcutaneous tumor have shown that the palladium(II) complex of 5-amino-1,10-phenanthroline, specifically Pd(5-NH2-phen)2(NO3)2, exhibits notable antitumor effects. Treatment with this complex resulted in a significant prolongation of the mean survival time of the animals, which was 1.65 times longer than that of the control group.[1][2] In some cases, individual animals survived up to 2.2 times longer than the controls.[1][2] In contrast, the analogous Pd(II) complex of 1,10-phenanthroline, Pd(phen)2(H2O)(NO3)2, did not show any antitumor activity, highlighting the crucial role of the 5-amino group in the observed efficacy.[1][2][3]
In Vitro Cytotoxicity
The cytotoxic effects of palladium(II) complexes of 5-amino-1,10-phenanthroline and related compounds have been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.
| Complex/Compound | Cell Line | IC50 (µM) | Reference |
| Complex 1a | MCF-7 | 37.07 ± 2.02 | [4] |
| MDA-MB-231 | 87.47 ± 7.73 | [4] | |
| Complex 1b | MCF-7 | 30.61 ± 1.92 | [4] |
| MDA-MB-231 | 92.71 ± 6.31 | [4] | |
| Complex 2a | MCF-7 | 16.76 ± 1.19 | [4] |
| MDA-MB-231 | 39.17 ± 3.40 | [4] | |
| Cisplatin | MCF-7 | 46.08 ± 2.53 | [4] |
| MDA-MB-231 | >100.00 | [4] |
Note: The specific structures of complexes 1a, 1b, and 2a are detailed in the original research article. Complex 2a, in particular, demonstrated significant activity against the MCF-7 breast cancer cell line.
Mechanism of Action
The anticancer activity of palladium(II) complexes of 5-amino-1,10-phenanthroline is attributed to several mechanisms, including the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS).
Induction of Apoptosis
Apoptosis, or programmed cell death, is a critical pathway for the elimination of cancer cells. Palladium(II) complexes have been shown to be potent inducers of apoptosis.
Flow cytometry analysis using Annexin V-FITC and propidium iodide (PI) staining has been employed to quantify the extent of apoptosis induced by these complexes.
| Complex | Cell Line | Apoptotic Cell Population (%) | Reference |
| Complex 2a (25 µM) | MCF-7 | 86.35 ± 2.14 (late apoptosis) | [4] |
| MDA-MB-231 | 25.88 ± 0.72 (late apoptosis) | [4] | |
| Complex 1a (25 µM) | MCF-7 | 79.10 ± 1.28 (late apoptosis) | [4] |
| MDA-MB-231 | 9.43 ± 1.02 (late apoptosis) | [4] | |
| Complex 1b (25 µM) | MCF-7 | 58.80 ± 1.13 (late apoptosis) | [4] |
| MDA-MB-231 | 8.48 ± 0.52 (late apoptosis) | [4] | |
| Cisplatin (25 µM) | MCF-7 | 16.08 ± 0.72 (late apoptosis) | [4] |
| MDA-MB-231 | 7.98 ± 1.62 (late apoptosis) | [4] |
The apoptotic cascade is often mediated by a family of proteases called caspases. Studies have shown that these palladium complexes can activate caspase-9, a key initiator caspase in the intrinsic (mitochondrial) apoptotic pathway.[4] For instance, complex 2a induced caspase-9 activation in 40.63 ± 1.15% of MCF-7 cells.[4] This is further supported by observations of decreased mitochondrial membrane potential in treated cells, indicating the involvement of the mitochondrial pathway in the induction of apoptosis.[4]
Caption: Intrinsic apoptosis pathway induced by Pd(II) complexes.
Cell Cycle Arrest
In addition to inducing apoptosis, these complexes can interfere with the normal progression of the cell cycle. For example, complex 2a was found to cause an increase in the proportion of MCF-7 cells in the S phase, while in MDA-MB-231 cells, it led to an accumulation of cells in the G2 phase.[4] This suggests that the mechanism of cell cycle arrest may be cell-line dependent.
Interaction with DNA
A primary target for many metal-based anticancer drugs is DNA. Palladium(II) complexes with phenanthroline ligands are known to interact with DNA, primarily through intercalation, where the planar aromatic ligand inserts between the base pairs of the DNA double helix.[5] This interaction can disrupt DNA replication and transcription, ultimately leading to cell death. While specific binding constants for palladium(II) complexes of 5-amino-1,10-phenanthroline with DNA were not detailed in the reviewed literature, related palladium(II)-phenanthroline complexes have shown high binding propensity to calf thymus DNA.[6]
Caption: General workflow for DNA binding studies.
Antioxidant Activity
Interestingly, in addition to their pro-oxidant effects leading to ROS generation in cancer cells, palladium(II) complexes of 5-amino-1,10-phenanthroline have also been reported to possess antioxidant properties. The complex Pd(5-NH2-phen)2(NO3)2 demonstrated the best antioxidant activity when evaluated by both Hydroxyl Radical Averting Capacity (HORAC) and Oxygen Radical Absorbance Capacity (ORAC) methods.[3][7] This dual activity may be attributed to the presence of the amino group and the Pd2+ ion, which can quench free radicals.[3] The antioxidant activity of the complex was found to be 1.6 times higher than that of the free 5-amino-1,10-phenanthroline ligand.[3]
Experimental Protocols
Synthesis of Palladium(II) Complexes
The synthesis of palladium(II) complexes of 5-amino-1,10-phenanthroline typically involves the reaction of a palladium(II) salt, such as palladium(II) chloride or nitrate, with the 5-amino-1,10-phenanthroline ligand in an appropriate solvent. The general procedure is as follows:
-
Dissolve the palladium(II) salt in a suitable solvent (e.g., water, methanol).
-
Dissolve the 5-amino-1,10-phenanthroline ligand in a solvent (e.g., ethanol).
-
Mix the two solutions in the desired stoichiometric ratio (e.g., 1:2 metal to ligand).
-
Stir the reaction mixture at room temperature or with gentle heating for a specified period.
-
Isolate the resulting precipitate by filtration, wash with the solvent, and dry under vacuum.
-
Characterize the final product using techniques such as elemental analysis, IR spectroscopy, and NMR spectroscopy.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
-
Seed cancer cells in 96-well plates at a specific density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the palladium(II) complexes for a defined period (e.g., 24 or 48 hours).
-
Add MTT solution to each well and incubate for a few hours at 37°C. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance of the resulting purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[4]
Apoptosis Analysis by Flow Cytometry
This method uses Annexin V-FITC, which binds to phosphatidylserine exposed on the outer leaflet of the cell membrane during early apoptosis, and propidium iodide (PI), a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic or necrotic cells).
-
Treat cells with the palladium(II) complexes at a specified concentration for a set time.
-
Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Resuspend the cells in a binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature.
-
Analyze the stained cells using a flow cytometer. The results allow for the differentiation of viable cells (Annexin V- and PI-negative), early apoptotic cells (Annexin V-positive and PI-negative), late apoptotic cells (Annexin V- and PI-positive), and necrotic cells (Annexin V-negative and PI-positive).[4]
Conclusion and Future Perspectives
Palladium(II) complexes of 5-amino-1,10-phenanthroline have demonstrated significant potential as anticancer agents. Their biological activity is underpinned by multiple mechanisms, including the induction of apoptosis via the mitochondrial pathway, cell cycle disruption, and interaction with DNA. The presence of the 5-amino group on the phenanthroline ligand appears to be critical for their enhanced antitumor efficacy compared to their unsubstituted phenanthroline counterparts.
Future research should focus on several key areas to advance the development of these compounds as clinical candidates:
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a broader range of derivatives with different ancillary ligands and counter-ions to optimize activity and selectivity.
-
Detailed Mechanistic Investigations: Further elucidation of the specific molecular targets and signaling pathways affected by these complexes.
-
In Vivo Pharmacokinetics and Toxicology: Comprehensive studies to assess the absorption, distribution, metabolism, excretion (ADME), and toxicity profiles of the most promising lead compounds in animal models.
-
Combination Therapy: Investigating the synergistic effects of these palladium(II) complexes with existing chemotherapeutic agents or other treatment modalities.
By addressing these areas, the full therapeutic potential of palladium(II) complexes of 5-amino-1,10-phenanthroline can be explored, potentially leading to the development of novel and more effective cancer treatments.
References
- 1. Antitumour activity of novel 1,10-phenanthroline and 5-amino-1,10-phenanthroline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journal.uctm.edu [journal.uctm.edu]
- 4. Apoptosis, Oxidative Stress, and Cell Cycle Disruption: Antitumor Effects of a Novel Palladium(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic Effects of Newly Synthesized Palladium(II) Complexes of Diethyldithiocarbamate on Gastrointestinal Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crystal structures of palladium(II) ternary complexes of 5-x-2-aminobenzoic acid with 1,10-phenanthroline and their interaction with calf thymus DNA (where X=Cl, Br and I) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Development of Glucose Biosensors using 1,10-Phenanthrolin-5-amine and Glucose Oxidase
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the development of amperometric glucose biosensors utilizing 1,10-Phenanthrolin-5-amine and its derivatives in conjunction with glucose oxidase (GOx). The protocols outlined below are based on established methodologies for electrode modification, enzyme immobilization, and electrochemical detection.
Introduction
Amperometric biosensors offer a reliable and sensitive method for glucose monitoring, which is crucial in various fields, including clinical diagnostics and drug development. The performance of these biosensors is highly dependent on the efficient transfer of electrons between the enzyme's active site and the electrode surface. 1,10-Phenanthroline derivatives, such as this compound, can act as effective redox mediators, facilitating this electron transfer process and enabling the development of reagentless biosensors.
This application note details the fabrication and characterization of a glucose biosensor based on the immobilization of glucose oxidase with a this compound-based redox mediator on an electrode surface.
Principle of Operation
The enzymatic reaction catalyzed by glucose oxidase (GOx) involves the oxidation of glucose to gluconolactone, with the concomitant reduction of the flavin adenine dinucleotide (FAD) cofactor in the enzyme to FADH2. In the presence of a suitable redox mediator, such as a polymer film of tris[5-amino-1,10-phenanthroline]iron(II), the FADH2 is re-oxidized to FAD, and the mediator is reduced. The reduced mediator is then electrochemically re-oxidized at the electrode surface, generating a current that is proportional to the glucose concentration.
The signaling pathway can be visualized as follows:
Caption: Electron transfer pathway in the mediated glucose biosensor.
Quantitative Data Summary
The performance of glucose biosensors developed using 1,10-phenanthroline derivatives is summarized in the tables below. These tables provide a comparative overview of key analytical parameters.
Table 1: Performance Characteristics of Glucose Biosensors with 1,10-Phenanthroline Derivatives
| Biosensor Configuration | Linear Range (mM) | Limit of Detection (LOD) (mM) | Sensitivity (µA mM⁻¹ cm⁻²) | Stability | Reference |
| GOx/PD/CNTs/GR (aerobic) | 0.0 - 50.0 | 8.0 | - | - | [1] |
| GOx/PD/CNTs/GR (anaerobic) | 0.0 - 62.5 | 10.7 | - | - | [1] |
| pPD/GOx/GR (aerobic) | - | - | - | 6% signal decrease in 7 days | [2][3] |
| Tris[5-amino-1,10-phenanthroline]iron(II)/GOx on Glassy Carbon | - | 0.30 | - | Active for 20 days | [4][5] |
| ITO|Fe(phen-NH₂)₃²⁺|luminol|GOx | 0.01 - 1 | 0.05 | - | - | [6] |
| GR/DGNs/(PD/GOx)₃/Ppy(5 h) | up to 39.0 | 0.683 | 3.03 | Half-life of 9.0 days | [7] |
PD: 1,10-phenanthroline-5,6-dione; CNTs: Carbon Nanotubes; GR: Graphite Rod; pPD: poly(1,10-phenanthroline-5,6-dione); ITO: Indium Tin Oxide; DGNs: Dendritic Gold Nanostructures; Ppy: Polypyrrole.
Experimental Protocols
The following sections provide detailed protocols for the fabrication and testing of a glucose biosensor using a tris[5-amino-1,10-phenanthroline]iron(II) polymer film as the redox mediator.[4][5]
Materials and Reagents
-
Glassy carbon electrodes
-
This compound
-
Iron(II) sulfate heptahydrate
-
Glucose Oxidase (GOx) from Aspergillus niger
-
Bovine Serum Albumin (BSA)
-
Glutaraldehyde (25% aqueous solution)
-
Phosphate buffer solution (PBS), pH 7.4
-
Deionized water
-
Alumina slurry for polishing
Experimental Workflow
References
- 1. resource.aminer.org [resource.aminer.org]
- 2. researchgate.net [researchgate.net]
- 3. Electrochemical biosensor based on glucose oxidase encapsulated within enzymatically synthesized poly(1,10-phenanthroline-5,6-dione) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Development and Optimization of a Glucose Biosensor Based on Tris [5-amino-1,10-Phenanthroline]Iron(II) Polymer Films | Brown | International Journal of Chemistry | CCSE [ccsenet.org]
- 6. Co-immobilization of polymeric luminol, iron(ii) tris(5-aminophenanthroline) and glucose oxidase at an electrode surface, and its application as a glucose optrode - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. The Development and Evaluation of Reagentless Glucose Biosensors Using Dendritic Gold Nanostructures as a Promising Sensing Platform - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Application of 1,10-Phenanthroline-Based Fluorescent Probes for Metal Ion Detection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and utilization of 1,10-phenanthroline-based fluorescent probes for the detection of various metal ions. The inherent chelating ability of the 1,10-phenanthroline scaffold makes it an excellent platform for designing selective and sensitive fluorescent sensors.[1] Derivatization at different positions on the phenanthroline ring allows for the fine-tuning of photophysical properties and selectivity towards specific metal ions.
Overview of 1,10-Phenanthroline-Based Fluorescent Probes
1,10-phenanthroline and its derivatives are widely used as building blocks for fluorescent probes due to their rigid, planar structure and strong chelating properties.[1] The sensing mechanism of these probes often relies on processes such as Chelation-Enhanced Fluorescence (CHEF), Photoinduced Electron Transfer (PET), and Förster Resonance Energy Transfer (FRET). Upon binding to a target metal ion, the fluorescence of the probe can be either enhanced ("turn-on") or quenched ("turn-off"), providing a measurable signal for detection.
Quantitative Data Summary
The performance of several 1,10-phenanthroline-based fluorescent probes for the detection of Copper (Cu²⁺), Iron (Fe²⁺/Fe³⁺), and Zinc (Zn²⁺) ions is summarized in the tables below.
Table 1: Performance of 1,10-Phenanthroline-Based Probes for Copper (Cu²⁺) Detection
| Probe Name/Derivative | Excitation (nm) | Emission (nm) | Detection Limit (LOD) | Solvent System | Reference |
| IRPhen | 771 | 800 (Turn-off) | Not Specified | Acetonitrile/Water (1:1) | [2] |
| DBPhen | 400 | 480 | Not Specified | Methanol | [3] |
Table 2: Performance of 1,10-Phenanthroline-Based Probes for Iron (Fe²⁺/Fe³⁺) Detection
| Probe Name/Derivative | Excitation (nm) | Emission (nm) | Detection Limit (LOD) | Solvent System | Reference |
| Protonated 1,10-phenanthroline | 273 | 415 (Turn-off) | 0.31 µM | Acetonitrile/Water (10:1 v/v) | |
| Tris(1,10-phenanthroline)iron(II) | 510 (Abs) | - | < 5 x 10⁻⁹ M | Aqueous | [4][5] |
Table 3: Performance of 1,10-Phenanthroline-Based Probes for Zinc (Zn²⁺) and Cadmium (Cd²⁺) Detection
| Probe Name/Derivative | Excitation (nm) | Emission (nm) | Detection Limit (LOD) | Solvent System | Reference |
| 2,9-di-(pyrid-2-yl)-1,10-phenanthroline (DPP) for Cd²⁺ | Not Specified | CHEF | 10⁻⁹ M | Not Specified | [6] |
Experimental Protocols
Synthesis of a Representative 1,10-Phenanthroline-Based Probe for Iron (Fe³⁺)
This protocol describes the synthesis of Tris(1,10-phenanthroline)iron(III) complex.[4]
Materials:
-
Iron(III) chloride (FeCl₃)
-
1,10-phenanthroline
-
Perchloric acid (HClO₄)
-
Ethanol
-
Deionized water
Procedure:
-
Prepare a solution of 1.625 g (0.01 mole) of FeCl₃ in 10 mL of 10 M HClO₄.
-
In a separate flask, dissolve 5.4 g (0.03 mole) of 1,10-phenanthroline in 10 mL of HClO₄.
-
Slowly add the 1,10-phenanthroline solution dropwise to the FeCl₃ solution with constant stirring. An orange precipitate will form.
-
Continue stirring the mixture and then allow it to stand for 7 days to ensure complete reaction.
-
Filter the orange precipitate, wash with a small amount of cold deionized water, and then with a small amount of cold ethanol.
-
Dry the resulting Tris(1,10-phenanthroline)iron(III) complex in a desiccator.
Caption: Synthesis workflow for Tris(1,10-phenanthroline)iron(III) complex.
Characterization of Fluorescent Probes
This protocol outlines the steps to determine the fluorescence quantum yield of a synthesized probe relative to a known standard.[7][8]
Materials and Instruments:
-
Synthesized fluorescent probe
-
Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄)
-
Spectroscopic grade solvent
-
UV-Vis Spectrophotometer
-
Spectrofluorometer
Procedure:
-
Preparation of Solutions: Prepare a series of dilutions (at least 5) of both the sample probe and the reference standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be in the linear range, typically below 0.1, to avoid inner filter effects.
-
Absorbance Measurement: Record the UV-Vis absorbance spectra of all prepared solutions.
-
Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using the same excitation wavelength for both the sample and the standard.
-
Data Analysis:
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
Determine the gradient (slope) of each plot.
-
Calculate the quantum yield of the sample (Φ_s) using the following equation: Φ_s = Φ_r * (Grad_s / Grad_r) * (n_s² / n_r²) Where:
-
Φ_r is the quantum yield of the reference standard.
-
Grad_s and Grad_r are the gradients of the plots for the sample and the reference, respectively.
-
n_s and n_r are the refractive indices of the solvents used for the sample and the reference, respectively (if the same solvent is used, this term is 1).
-
-
Caption: Workflow for relative quantum yield determination.
This protocol uses the method of continuous variations (Job's plot) to determine the binding stoichiometry between the fluorescent probe and the target metal ion.[9][10][11][12]
Materials and Instruments:
-
Stock solution of the fluorescent probe
-
Stock solution of the metal ion of interest
-
Buffer solution
-
Spectrofluorometer or UV-Vis Spectrophotometer
Procedure:
-
Prepare a series of solutions: Prepare a set of solutions where the total molar concentration of the probe and the metal ion is kept constant, but their mole fractions are varied systematically (e.g., from 0 to 1 for the metal ion).
-
Incubation: Allow the solutions to equilibrate for a sufficient time.
-
Measure Signal: Measure the fluorescence intensity or absorbance of each solution at the wavelength of maximum change.
-
Data Analysis:
-
Correct the measured signal for the absorbance of the free probe if necessary.
-
Plot the corrected signal (Y) as a function of the mole fraction of the metal ion (X_metal).
-
The mole fraction at which the plot shows a maximum (or minimum) corresponds to the stoichiometry of the complex. For a 1:1 complex, the maximum will be at X_metal = 0.5; for a 1:2 complex, at X_metal = 0.67; and for a 2:1 complex, at X_metal = 0.33.
-
Caption: Experimental workflow for Job's plot analysis.
Application of Fluorescent Probes for Metal Ion Detection
This protocol provides a general procedure for the detection of a target metal ion in an aqueous sample (e.g., tap water, environmental water).
Materials and Instruments:
-
Stock solution of the fluorescent probe (e.g., 1 mM in a suitable solvent like DMSO or ethanol)
-
Stock solutions of the target metal ion and potential interfering ions
-
Buffer solution to maintain a constant pH
-
Spectrofluorometer
-
Cuvettes
Procedure:
-
Sample Preparation: Collect the aqueous sample. If necessary, filter the sample to remove any particulate matter.
-
Preparation of Test Solutions:
-
In a cuvette, add a specific volume of the prepared sample or a standard metal ion solution.
-
Add the appropriate buffer solution to maintain the desired pH.
-
Add a small aliquot of the probe stock solution to achieve the final desired probe concentration (typically in the micromolar range).
-
Bring the total volume to a constant value with the appropriate solvent (e.g., deionized water).
-
-
Incubation: Mix the solution gently and allow it to incubate at room temperature for a predetermined period to ensure the complexation reaction reaches equilibrium.
-
Fluorescence Measurement:
-
Place the cuvette in the spectrofluorometer.
-
Excite the solution at the predetermined excitation wavelength of the probe-metal complex.
-
Record the emission spectrum over the desired range.
-
-
Quantification: The concentration of the metal ion in the sample can be determined by comparing its fluorescence intensity to a calibration curve prepared with standard solutions of the metal ion.
This protocol outlines the general steps for visualizing intracellular metal ions using a cell-permeable 1,10-phenanthroline-based fluorescent probe.[1][13][14]
Materials and Instruments:
-
Cell-permeable fluorescent probe
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Live-cell imaging microscope with appropriate filter sets
Procedure:
-
Cell Culture: Plate the cells on a suitable imaging dish (e.g., glass-bottom dish) and culture them to the desired confluency.
-
Probe Loading:
-
Remove the culture medium and wash the cells with PBS.
-
Incubate the cells with the fluorescent probe diluted in serum-free medium or a suitable buffer for a specific time and at a specific temperature (e.g., 30 minutes at 37°C). The optimal probe concentration and loading time should be determined experimentally.
-
-
Washing: Remove the probe-containing medium and wash the cells gently with PBS to remove any excess, unloaded probe.
-
Imaging:
-
Add fresh medium or buffer to the cells.
-
Place the dish on the stage of the live-cell imaging microscope.
-
Excite the cells with the appropriate wavelength and capture the fluorescence images using a suitable emission filter.
-
To observe changes in intracellular metal ion concentration, cells can be treated with specific stimuli (e.g., ionophores, chelators) during the imaging process.
-
Caption: Workflow for live-cell imaging of metal ions.
Signaling Pathways and Mechanisms
The fluorescence response of 1,10-phenanthroline-based probes upon metal ion binding is governed by several photophysical mechanisms.
Caption: Common signaling mechanisms in fluorescent probes.
Chelation-Enhanced Fluorescence (CHEF): In the free probe, rotational and vibrational motions can lead to non-radiative decay pathways, resulting in low fluorescence. Upon chelation with a metal ion, the rigidity of the molecule increases, which suppresses these non-radiative processes and leads to a significant enhancement of fluorescence.
Photoinduced Electron Transfer (PET): In a PET-based probe, the fluorophore is linked to a receptor unit that has a lone pair of electrons. In the absence of a metal ion, excitation of the fluorophore is followed by electron transfer from the receptor to the fluorophore, quenching the fluorescence. When a metal ion binds to the receptor, the energy level of the lone pair is lowered, preventing PET and thus restoring the fluorescence.
References
- 1. soc.chim.it [soc.chim.it]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. ijaar.org [ijaar.org]
- 5. More sensitive way to determine iron using an iron(II)-1,10-phenanthroline complex and capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enhanced metal ion selectivity of 2,9-di-(pyrid-2-yl)-1,10-phenanthroline and its use as a fluorescent sensor for cadmium(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Making sure you're not a bot! [opus4.kobv.de]
- 9. Job plot - Wikipedia [en.wikipedia.org]
- 10. Method of Continuous Variations: Applications of Job Plots to the Study of Molecular Associations in Organometallic Chemistry[**] - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Live-Cell Imaging of Physiologically Relevant Metal Ions Using Genetically Encoded FRET-Based Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols: 5-amino-1,10-phenanthroline in Organic Light-Emitting Devices (OLEDs)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 5-amino-1,10-phenanthroline in the fabrication of Organic Light-Emitting Devices (OLEDs). While direct and extensive research on the application of 5-amino-1,10-phenanthroline in OLEDs is emerging, its properties as a phenanthroline derivative suggest its utility in various layers of the OLED stack. This document outlines its potential roles, presents data from related compounds to establish performance benchmarks, and provides detailed experimental protocols for its synthesis and integration into OLED devices.
Introduction to 5-amino-1,10-phenanthroline
5-amino-1,10-phenanthroline is a heterocyclic organic compound featuring a phenanthroline backbone with an amino group substituent.[1] This structure provides a rigid, planar, and electron-deficient core, which is a desirable characteristic for materials used in OLEDs.[2] The amino group offers a site for further chemical modification, allowing for the tuning of its electronic and physical properties.[3] While widely recognized as a versatile chelating agent in coordination chemistry, its potential in electronic applications is an active area of interest.[3][4]
Potential Applications in OLEDs
Based on the well-documented roles of other phenanthroline derivatives, such as 4,7-diphenyl-1,10-phenanthroline (BPhen), 5-amino-1,10-phenanthroline is a promising candidate for the following applications within an OLED device:
-
Hole-Blocking Layer (HBL): Phenanthroline derivatives are known to possess a wide energy gap and a high ionization potential, which are crucial for effectively blocking holes at the interface of the emissive layer and the electron transport layer.[5] This confinement of holes within the emissive layer enhances the probability of electron-hole recombination, leading to improved device efficiency and stability.[5]
-
Electron-Transport Layer (ETL): The inherent electron-deficient nature of the phenanthroline core facilitates electron transport.[2] When appropriately doped, for instance with lithium, phenanthroline-based materials can exhibit significantly improved electron mobility.[6] This makes 5-amino-1,10-phenanthroline a potential candidate for an efficient ETL.
-
Exciton-Blocking Layer (EBL): In certain device architectures, phenanthroline derivatives can serve as an exciton-blocking layer, preventing excitons from diffusing out of the emissive layer and quenching at the adjacent layers.
Performance of Related Phenanthroline Derivatives in OLEDs
To provide a benchmark for the potential performance of 5-amino-1,10-phenanthroline, the following table summarizes the performance of OLEDs incorporating other phenanthroline derivatives as the hole-blocking or electron-transport layer.
| Compound | Role | Device Structure | Max. Power Efficiency (lm/W) | Max. External Quantum Efficiency (%) | Driving Voltage (V) | Luminance (cd/m²) |
| p-bPPhenB | ETL | Single-stack red PhOLED | 56.8 | 30.8 | 2.7 | Not Specified |
| Bphen (control) | ETL | Single-stack red PhOLED | 39 | 27.1 | 3.7 | Not Specified |
| p-bPPhenB | CGU in ETL | Two-stack tandem red PhOLED | 54.0 | 56.1 | 5.0 | Not Specified |
| Bphen (control) | CGU in ETL | Two-stack tandem red PhOLED | 45.2 | 53.3 | 6.2 | Not Specified |
| Bphen | HBL | Green fluorescence OLED | Not Specified | Not Specified | Not Specified | 4700 |
Data sourced from a study on diphenanthroline electron transport materials and a comparative study on hole blocking materials.[7][8]
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of 5-amino-1,10-phenanthroline and its incorporation into an OLED device.
A common method for the preparation of 5-amino-1,10-phenanthroline involves the amination of 1,10-phenanthroline.[1]
Materials:
-
1,10-phenanthroline
-
Ammonia gas
-
Appropriate solvent (e.g., a high-boiling point aromatic solvent)
-
Catalyst (if necessary)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Purification setup (e.g., column chromatography, recrystallization apparatus)
Procedure:
-
In a suitable reaction vessel, dissolve 1,10-phenanthroline in the chosen solvent.
-
Heat the solution to the desired reaction temperature under an inert atmosphere.
-
Introduce ammonia gas into the reaction mixture, potentially in the presence of a suitable catalyst.
-
Maintain the reaction at temperature for a specified period, monitoring the progress by techniques such as Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product using column chromatography on silica gel or by recrystallization from an appropriate solvent system to yield pure 5-amino-1,10-phenanthroline.[9]
-
Characterize the final product using techniques such as NMR spectroscopy, mass spectrometry, and melting point determination to confirm its identity and purity. The melting point should be in the range of 254-258 °C.[10]
This protocol describes the fabrication of a standard multilayer OLED device using thermal evaporation, incorporating 5-amino-1,10-phenanthroline as a functional layer.
Materials and Equipment:
-
Indium Tin Oxide (ITO) coated glass substrates
-
5-amino-1,10-phenanthroline (as HBL or ETL)
-
Hole-Injection Layer (HIL) material (e.g., PEDOT:PSS)
-
Hole-Transport Layer (HTL) material (e.g., NPB)
-
Emissive Layer (EML) host and dopant materials
-
Electron-Transport Layer (ETL) material (if 5-amino-1,10-phenanthroline is used as HBL)
-
Cathode material (e.g., LiF/Al)
-
High-vacuum thermal evaporation system (< 10⁻⁶ Torr)
-
Substrate cleaning setup (ultrasonic bath, solvents)
-
Characterization equipment (source measure unit, photometer/spectrometer)
Procedure:
-
Substrate Cleaning:
-
Sequentially clean the ITO-coated glass substrates in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-ozone for 10-15 minutes to improve the work function of the ITO.
-
-
Deposition of Organic Layers:
-
Transfer the cleaned substrates into the high-vacuum thermal evaporation chamber.
-
Deposit the organic layers sequentially onto the ITO anode without breaking the vacuum. A typical device structure would be:
-
ITO / HIL (e.g., 40 nm) / HTL (e.g., 20 nm) / EML (e.g., 30 nm) / 5-amino-1,10-phenanthroline (as HBL, e.g., 10 nm) / ETL (e.g., 30 nm) / Cathode.
-
Alternatively, for use as an ETL: ITO / HIL / HTL / EML / 5-amino-1,10-phenanthroline (as ETL, e.g., 30 nm) / Cathode.
-
-
The deposition rate for the organic layers is typically maintained at 1-2 Å/s.
-
-
Cathode Deposition:
-
Following the deposition of the organic layers, deposit the cathode. A common cathode consists of a thin layer of LiF (e.g., 1 nm) followed by a thicker layer of Al (e.g., 100 nm).
-
The deposition rate for LiF is typically 0.1-0.2 Å/s, and for Al is 2-5 Å/s.
-
-
Encapsulation:
-
After cathode deposition, encapsulate the device in a nitrogen-filled glovebox to prevent degradation from atmospheric moisture and oxygen. This is typically done by sealing a glass lid over the device using a UV-curable epoxy resin.
-
-
Device Characterization:
-
Measure the current density-voltage-luminance (J-V-L) characteristics using a source measure unit and a photometer.
-
Determine the electroluminescence (EL) spectrum using a spectrometer.
-
Calculate the device performance metrics, including current efficiency, power efficiency, and external quantum efficiency.
-
Visualizations
Caption: Proposed OLED architecture with 5-amino-1,10-phenanthroline as a hole-blocking layer.
Caption: Workflow for OLED fabrication using 5-amino-1,10-phenanthroline.
Safety Information
5-amino-1,10-phenanthroline is considered to have low toxicity under normal operating conditions.[1] However, as with all chemical substances, appropriate safety precautions should be taken. Avoid contact with skin and eyes, and prevent inhalation of dust or vapors.[1] It is recommended to wear suitable personal protective equipment, including laboratory gloves, safety goggles, and a dust mask.[1][10] Store the compound away from ignition sources and oxidizing agents.[1]
References
- 1. chembk.com [chembk.com]
- 2. Appending triphenyltriazine to 1,10-phenanthroline | EurekAlert! [eurekalert.org]
- 3. Fifty Shades of Phenanthroline: Synthesis Strategies to Functionalize 1,10-Phenanthroline in All Positions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, characterization and electrochemical polymerization of eight transition-metal complexes of 5-amino-1,10-phenanthroline - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. nbinno.com [nbinno.com]
- 6. Appending triphenyltriazine to 1,10-phenanthroline: a robust electron-transport material for stable organic light-emitting diodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Effect of Hole Blocking Materials on the Performance of OLED [ouci.dntb.gov.ua]
- 9. High-Efficiency Deep-Blue Solution-Processed OLED Devices Enabled by New Dopant Materials [mdpi.com]
- 10. 1,10-菲罗啉-5-氨基 97% | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols for Direct C-H Functionalization of 1,10-Phenanthroline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the direct C-H functionalization of the 1,10-phenanthroline scaffold. The methodologies outlined herein offer efficient and direct routes to novel phenanthroline derivatives, which are of significant interest in coordination chemistry, materials science, and drug discovery.
Direct C-H Carbamoylation
Direct C-H carbamoylation introduces amide functionalities onto the 1,10-phenanthroline core, providing valuable building blocks for ligands and biologically active molecules. A particularly effective method is the metal- and light-free Minisci-type reaction, which is operationally simple, scalable, and utilizes readily available oxamic acids as carbamoyl radical precursors.[1][2][3][4][5][6]
Application Notes:
This Minisci-type dicarbamoylation is capable of installing primary, secondary, and tertiary amides directly onto the phenanthroline scaffold.[1][2][4][5][6] The reaction generally proceeds with high regioselectivity for the 2- and 9-positions. The process is tolerant of various functional groups on both the phenanthroline and the oxamic acid, including alkyl, aryl, and halogen substituents.[7] Electron-rich phenanthrolines tend to give excellent yields.[1][2][6] Notably, this method represents a significant improvement over previous multi-step approaches.[1][2][4][5][6]
Quantitative Data Summary:
| Entry | Phenanthroline Substrate | Amide Installed | Yield (%) | Reference |
| 1 | 4,7-diphenyl-1,10-phenanthroline | N,N-diethyl | 84 | [7] |
| 2 | 4,7-dichloro-1,10-phenanthroline | N,N-diethyl | 99 | [7] |
| 3 | 4,7-dimethoxy-1,10-phenanthroline | N,N-diethyl | 91 | [7] |
| 4 | 3,4,7,8-tetramethyl-1,10-phenanthroline | N,N-diethyl | 97-100 | [1][2][6][7] |
| 5 | 4,7-dibromo-1,10-phenanthroline | N,N-diethyl | 67 | [7] |
| 6 | Unsubstituted 1,10-phenanthroline | N,N-diethyl | 47 (tetracarbamoylation) | [1][2][6] |
| 7 | 2,9-dimethyl-1,10-phenanthroline | N-phenyl | 58 | [1][2][6][7] |
Experimental Workflow:
Caption: General workflow for the direct C-H carbamoylation of 1,10-phenanthroline.
Detailed Experimental Protocol:
General Procedure for Dicarbamoylation of 1,10-Phenanthrolines: [7]
-
To a reaction vial, add the 1,10-phenanthroline substrate (0.12 mmol, 1.0 equiv), the corresponding oxamic acid (0.6 mmol, 5.0 equiv), and ammonium persulfate ((NH₄)₂S₂O₈) (0.72 mmol, 6.0 equiv).
-
Add a mixture of DMSO and water (e.g., 1.2 mL / 2 µL) as the solvent.
-
Seal the vial and heat the reaction mixture to the desired temperature (typically 60-90 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Workup A (Filtration): If a precipitate has formed, filter the solid product. Wash the collected solid sequentially with water, methanol, and diethyl ether to afford the purified product.
-
Workup B (Extraction): If no precipitate forms, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization as needed.
Direct C-H Arylation
The introduction of aryl groups at the C-H positions of 1,10-phenanthroline is crucial for tuning its electronic and steric properties. A notable method involves the use of organomagnesium reagents (Grignard reagents), which provides a safer and more convenient alternative to traditionally used organolithium reagents.[8][9][10][11]
Application Notes:
This method allows for the selective mono- or diarylation of 1,10-phenanthroline at the 2- and 9-positions.[9][10][11][12] Monoarylation can be achieved at room temperature, while diarylation typically requires heating.[9][10][11] A key advantage of this protocol is the use of air for the final oxidative rearomatization step, avoiding the need for heterogeneous oxidants like manganese dioxide (MnO₂).[8][9][10] The choice of solvent is critical for regioselectivity, with ethereal solvents like diethyl ether or 1,2-dimethoxyethane (DME) favoring the desired 2,9-substitution.[9][11]
Quantitative Data Summary:
| Entry | Arylmagnesium Reagent | Product | Reaction Conditions | Yield (%) | Reference |
| 1 | (p-CH₃O-C₆H₄)₂Mg | 2-(p-methoxyphenyl)-1,10-phenanthroline | Room Temperature | N/A (Intermediate) | [9][12] |
| 2 | (p-CH₃O-C₆H₄)₂Mg | 2,9-di(p-methoxyphenyl)-1,10-phenanthroline | 80 °C in DME | 10.2 | [8][9][10] |
| 3 | (o-tolyl)₂Mg | 2-(o-tolyl)-1,10-phenanthroline | Room Temperature | Not reported | [9] |
Experimental Workflow:
Caption: General workflow for the direct C-H arylation of 1,10-phenanthroline.
Detailed Experimental Protocol:
Procedure for 2,9-Di(p-methoxyphenyl)-1,10-phenanthroline Synthesis: [9][10][11]
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve 1,10-phenanthroline in anhydrous diethyl ether (Et₂O).
-
Slowly add a solution of the diarylmagnesium reagent (e.g., (p-CH₃O-C₆H₄)₂Mg) in Et₂O to the phenanthroline solution at room temperature.
-
For mono-arylation, stir the reaction mixture at room temperature.
-
For di-arylation, remove the Et₂O under vacuum and add anhydrous 1,2-dimethoxyethane (DME). Heat the mixture to 80 °C and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and quench by the slow addition of water.
-
Open the flask to the atmosphere and stir vigorously to allow for air oxidation to rearomatize the phenanthroline core.
-
Perform a standard aqueous-organic extraction using an appropriate organic solvent.
-
Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography followed by recrystallization to yield the pure diarylated phenanthroline.
Other Direct C-H Functionalization Methods
While C-H carbamoylation and arylation of 1,10-phenanthroline are well-documented, methods for direct C-H amination, alkylation, and cyanation are less specifically described for this scaffold but can be inferred from general methodologies for N-heterocycles.
C-H Amination
Direct C-H amination of 1,10-phenanthroline is a promising but less explored area. However, an iron-catalyzed C-H amination protocol has been shown to be effective for a wide range of C(sp³)-H and C(sp²)-H bonds using a simple iron(II) chloride and 1,10-phenanthroline catalytic system.[8][10] While this study focuses on intramolecular amination to form imidazolidin-2-ones, the principle could potentially be adapted for intermolecular C-H amination of the phenanthroline core itself.
Proposed General Protocol (Hypothetical Application):
-
Combine 1,10-phenanthroline, an appropriate nitrogen source (e.g., an amine derivative), FeCl₂ (10 mol%), and 1,10-phenanthroline (20 mol%) as a ligand in a suitable solvent such as acetonitrile.
-
Add a base (e.g., Na₂CO₃) to the mixture.
-
Heat the reaction at a moderate temperature (e.g., 50 °C) under an inert atmosphere.
-
Monitor the reaction for the formation of the aminated product.
-
Perform a standard workup and purification.
C-H Alkylation
Minisci-type reactions are the cornerstone of direct C-H alkylation of electron-deficient heterocycles. These reactions typically involve the generation of alkyl radicals from various precursors, which then add to the protonated heterocycle.
Conceptual Workflow for Minisci Alkylation:
Caption: Conceptual workflow for the Minisci-type C-H alkylation of 1,10-phenanthroline.
C-H Cyanation
Direct C-H cyanation of 1,10-phenanthroline has not been extensively reported. However, transition-metal-free methods for the cyanation of arenes and other heterocycles offer a potential avenue for exploration. For instance, organic photoredox catalysis has been employed for the direct C-H cyanation of arenes.[7] Adapting such a method to 1,10-phenanthroline could provide a direct route to cyanated derivatives.
Potential Strategy:
A photoredox-catalyzed approach could be investigated, using a suitable photocatalyst, a cyanide source (e.g., trimethylsilyl cyanide), and an appropriate light source to effect the direct C-H cyanation of the phenanthroline ring.
Conclusion
The direct C-H functionalization of 1,10-phenanthroline offers a powerful and atom-economical approach to synthesize a diverse range of derivatives. The metal-free carbamoylation and the organomagnesium-based arylation are particularly well-developed and robust methods. While direct C-H amination, alkylation, and cyanation of 1,10-phenanthroline are less established, existing methodologies for other N-heterocycles provide a strong foundation for future research and development in this area. These functionalized phenanthrolines are poised to play a significant role in the advancement of catalysis, materials science, and medicinal chemistry.
References
- 1. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 2. pure.hw.ac.uk [pure.hw.ac.uk]
- 3. Direct C-H Functionalization of Phenanthrolines: Metal- and Light-Free Dicarbamoylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Efficient Amination of Activated and Non‐Activated C(sp3)−H Bonds with a Simple Iron–Phenanthroline Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Direct arylation of phenanthroline derivatives via oxidative C–H/C–H cross-coupling: synthesis and discovery of excellent ligands - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of Imidazo[4,5-f]phenanthroline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of imidazo[4,5-f]phenanthroline derivatives, a class of compounds with significant potential in cancer chemotherapy. The methodologies outlined below are based on established literature procedures and offer robust approaches to obtaining these valuable molecules. Additionally, this guide includes data on their biological activities and visualizations of the synthetic workflow and relevant biological pathways.
Introduction
Imidazo[4,5-f][1][2]phenanthroline derivatives are heterocyclic compounds that have garnered considerable interest in medicinal chemistry due to their potent anti-tumor activities. These planar molecules can intercalate with DNA, particularly G-quadruplex structures, and influence various cellular signaling pathways, leading to cell cycle arrest and apoptosis in cancer cells. Their versatile structure allows for the introduction of various substituents, enabling the fine-tuning of their biological properties.
Data Presentation
The following tables summarize the reaction yields for various imidazo[4,5-f]phenanthroline derivatives synthesized via microwave-assisted methods and their corresponding biological activities against several cancer cell lines.
Table 1: Synthesis Yields of Imidazo[4,5-f]phenanthroline Derivatives
| Compound | R-group | Synthesis Method | Yield (%) | Reference |
| 1 | NO₂ | Microwave-assisted | 82.3 - 94.7 | [1][2] |
| 2 | CF₃ | Microwave-assisted | 82.3 - 94.7 | [1][2] |
| 3 | Cl | Microwave-assisted | 82.3 - 94.7 | [1][2] |
| 4 | OH | Microwave-assisted | 82.3 - 94.7 | [1][2] |
| 5 | 2,3-difluorophenyl | Conventional | Not Specified | [3][4] |
Table 2: In Vitro Anticancer Activity of Imidazo[4,5-f]phenanthroline Derivatives (IC₅₀ in µM)
| Compound | A549 (Lung) | SMMC7721 (Hepatocarcinoma) | SW620 (Colorectal) | HepG2 (Liver) | HCT116 (Colorectal) | Reference |
| **1 (R=NO₂) ** | 15.03 | - | - | - | - | [1][2] |
| 2-(4-Brominephenyl) derivative | Potent activity | - | - | - | - | [5] |
| 4 (R=2,3-difluorophenyl) | - | - | - | ~0.29 | - | [3][4] |
| IPM713 | - | - | - | - | 1.7 | [6] |
| IPM714 | - | - | - | - | 1.74 | [7] |
| Cisplatin (Control) | - | - | - | - | - | [1] |
Experimental Protocols
This section provides detailed step-by-step procedures for the synthesis of the key precursor, 1,10-phenanthroline-5,6-dione, and the subsequent synthesis of imidazo[4,5-f]phenanthroline derivatives.
Protocol 1: Synthesis of 1,10-Phenanthroline-5,6-dione
This protocol describes the oxidation of 1,10-phenanthroline to its corresponding dione, a crucial intermediate for the synthesis of the target imidazole derivatives.
Materials:
-
1,10-phenanthroline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Nitric Acid (HNO₃)
-
Potassium Bromide (KBr)
-
Sodium Carbonate (Na₂CO₃)
-
Chloroform (CHCl₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethanol
Procedure:
-
In a 250 mL three-necked flask cooled to 0°C, carefully add 35 mL of concentrated H₂SO₄.[8]
-
Slowly add 2.5 g (28 mmol) of 1,10-phenanthroline to the flask with stirring.
-
Sequentially add 5 g (42 mmol) of KBr and 17.5 mL of HNO₃ at 5°C.[8]
-
Stir the reaction mixture at room temperature for 20 minutes.
-
Heat the reaction system to 130°C and maintain this temperature for 2 hours.[8]
-
Slowly pour the hot, yellow reaction solution into 150 g of ice water.[8]
-
Neutralize the solution to a pH of 7 with Na₂CO₃.
-
Extract the aqueous mixture with CHCl₃.[8]
-
Combine the organic phases and dry over anhydrous Na₂SO₄.[8]
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by recrystallization from anhydrous ethanol to yield 1,10-phenanthroline-5,6-dione.[8] A yield of approximately 96% can be expected.[9]
Protocol 2: Synthesis of 2-Substituted Imidazo[4,5-f]phenanthroline Derivatives
This protocol details the condensation reaction to form the imidazole ring fused to the phenanthroline core. Both conventional heating and microwave-assisted methods are described.
Materials:
-
1,10-phenanthroline-5,6-dione (from Protocol 1)
-
Substituted aldehyde (e.g., 4-nitrobenzaldehyde, 4-(trifluoromethyl)benzaldehyde, etc.)
-
Ammonium acetate
-
Glacial Acetic Acid or Ethanol
-
Iodine (for solvent-free conditions)
Method A: Microwave-Assisted Synthesis This method offers rapid and efficient synthesis with high yields.[1]
-
In a microwave reactor vessel, combine 1,10-phenanthroline-5,6-dione (1 mmol), the desired aldehyde (1.2 mmol), and ammonium acetate (10 mmol).
-
Add a suitable solvent such as glacial acetic acid or ethanol (5 mL).
-
Seal the vessel and irradiate with microwaves at 100°C for 20-30 minutes.[1][2]
-
After cooling, pour the reaction mixture into ice-water.
-
Collect the resulting precipitate by filtration.
-
Wash the precipitate with water and then a small amount of cold ethanol.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or DMF/water) to obtain the desired 2-substituted imidazo[4,5-f]phenanthroline derivative. Yields typically range from 82.3% to 94.7%.[1][2]
Method B: Conventional Synthesis This method involves standard reflux conditions.
-
A mixture of 1,10-phenanthroline-5,6-dione (0.5 mmol), a substituted aldehyde (0.5 mmol), and ammonium acetate (1.2 g) in ethanol (100 mL) is refluxed for 7 hours.[9]
-
Alternatively, the reaction can be carried out in glacial acetic acid and heated to boiling for several hours (often up to 24 hours).[10]
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into cold water to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Recrystallize from an appropriate solvent to yield the pure product.
Method C: Solvent-Free Synthesis This environmentally friendly method uses iodine as a catalyst.
-
In a mortar, mix 1,10-phenanthroline-5,6-dione, an aldehyde, and ammonium acetate.
-
Add a catalytic amount of iodine (15 mol%).
-
Grind the mixture with a pestle at room temperature for a short period.
-
The product can be purified by column chromatography.
Visualizations
The following diagrams illustrate the experimental workflow for the synthesis of imidazo[4,5-f]phenanthroline derivatives and a proposed signaling pathway for their anticancer activity.
Caption: Experimental workflow for the synthesis of imidazo[4,5-f]phenanthroline derivatives.
References
- 1. Microwave-Assisted Synthesis of Imidazo[4,5-f][1,10]phenanthroline Derivatives as Apoptosis Inducers in Chemotherapy by Stabilizing Bcl-2 G-quadruplex DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microwave-Assisted Synthesis of Imidazo[4,5-f][1,10]phenanthroline Derivatives as Apoptosis Inducers in Chemotherapy by Stabilizing Bcl-2 G-quadruplex DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Fluorinated Imidazole[4,5f][1,10]phenanthroline Derivatives as Potential Inhibitors of Liver Cancer Cell Proliferation by Inducing Apoptosis via DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Imidazo [4,5f][1,10] phenanthroline derivatives as inhibitor of c-myc gene expression in A549 cells via NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological activity of 1H-imidazo[4,5-f][1,10]phenanthroline as a potential antitumor agent with PI3K/AKT/mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and anticancer evaluations of novel 1H-imidazole [4,5-f][1,10] phenanthroline derivative for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1 10-PHENANTHROLINE-5 6-DIONE 97 synthesis - chemicalbook [chemicalbook.com]
- 9. jocpr.com [jocpr.com]
- 10. 1H-Imidazo[4,5-f][1,10]phenanthroline Derivatives as Promising Ligands for Ir and Ru Complex Compounds for Applications in LECs: Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Separation and Preconcentration of Lead(II) Using 5-amino-1,10-phenanthroline
Introduction
5-amino-1,10-phenanthroline is a versatile ligand utilized in analytical chemistry for the selective complexation of metal ions.[1] Its application has been notably successful in the development of methods for the separation and preconcentration of trace amounts of lead(II) from various matrices.[2][3] This is often achieved by immobilizing the ligand onto a solid support, such as graphene oxide, creating a highly effective sorbent for solid-phase extraction (SPE).[2][3][4] The resulting functionalized material exhibits a high affinity for lead(II) ions, enabling their efficient removal from a sample solution and subsequent elution in a concentrated form for analysis by techniques like inductively coupled plasma optical emission spectrometry (ICP-OES).[2][3]
Key Performance Metrics
The use of 5-amino-1,10-phenanthroline functionalized graphene oxide (phen-GO) for dispersive solid-phase extraction (d-SPE) of lead(II) has demonstrated excellent analytical performance. The key quantitative data from these studies are summarized in the table below.
| Parameter | Value | Reference |
| Adsorption Capacity | 548 mg g⁻¹ | [2][3] |
| Preconcentration Factor | 250 | [2][3] |
| Detection Limit (ICP-OES) | 46 ng L⁻¹ | [2][3] |
| Relative Standard Deviation | <5% | [2][3] |
| Optimal pH for Adsorption | 6.0 | [2][3] |
| Eluent for Desorption | 2 mol L⁻¹ HNO₃ | [2][3] |
Experimental Protocols
The following protocols are based on the successful application of 5-amino-1,10-phenanthroline functionalized graphene oxide for the separation and preconcentration of lead(II).[2][3]
Synthesis of 5-amino-1,10-phenanthroline Functionalized Graphene Oxide (phen-GO) Sorbent
This protocol describes the chemical modification of graphene oxide with 5-amino-1,10-phenanthroline.
Materials:
-
Graphene oxide (GO)
-
5-amino-1,10-phenanthroline
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF)
-
Other necessary solvents and reagents
Procedure:
-
Activation of Graphene Oxide: Graphene oxide is first treated with thionyl chloride in the presence of DMF to introduce acyl chloride groups onto the GO surface. This is a critical step for subsequent functionalization.
-
Functionalization with 5-amino-1,10-phenanthroline: The activated graphene oxide is then reacted with 5-amino-1,10-phenanthroline. The amino group of the phenanthroline derivative forms a covalent bond with the acyl chloride groups on the GO surface, resulting in the phen-GO sorbent.
-
Washing and Drying: The resulting phen-GO is thoroughly washed with appropriate solvents to remove any unreacted reagents and byproducts. The purified sorbent is then dried before use.
Dispersive Solid-Phase Extraction (d-SPE) of Lead(II)
This protocol outlines the procedure for the separation and preconcentration of lead(II) from aqueous samples using the synthesized phen-GO sorbent.
Materials:
-
phen-GO sorbent
-
Aqueous sample containing lead(II)
-
pH adjustment solutions (e.g., HCl, NaOH)
-
Eluent: 2 mol L⁻¹ Nitric Acid (HNO₃)
-
Centrifuge
Procedure:
-
Sample pH Adjustment: The pH of the aqueous sample containing lead(II) is adjusted to 6.0 to ensure optimal adsorption.[2][3]
-
Adsorption Step: A known amount of the phen-GO sorbent is added to the pH-adjusted sample. The mixture is then agitated to facilitate the adsorption of lead(II) ions onto the sorbent.
-
Separation: The sorbent with the adsorbed lead(II) is separated from the sample solution by centrifugation.
-
Desorption/Elution Step: The lead(II) ions are recovered from the sorbent by adding 2 mol L⁻¹ HNO₃ as the eluent.[2][3] The mixture is agitated to ensure complete desorption.
-
Final Analysis: The eluate, now containing the concentrated lead(II), is separated from the sorbent by centrifugation and is ready for quantification using a suitable analytical technique such as ICP-OES.
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the separation and preconcentration of lead(II) using 5-amino-1,10-phenanthroline functionalized graphene oxide.
Caption: Workflow for Lead(II) Separation and Preconcentration.
Logical Relationship of the d-SPE Process
The diagram below outlines the logical steps and the state of the sample and sorbent throughout the dispersive solid-phase extraction process.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Graphene oxide chemically modified with 5-amino-1,10-phenanthroline as sorbent for separation and preconcentration of trace amount of lead(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Graphene oxide chemically modified with 5-amino-1,10-phenanthroline as sorbent for separation and preconcentration of trace amount of lead(II) | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Functionalization of Graphene Oxide with 1,10-Phenanthroline-5-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and applications of graphene oxide (GO) functionalized with 1,10-phenanthroline-5-amine (phen-GO). The protocols are intended to guide researchers in the successful preparation and utilization of this novel nanomaterial.
Introduction
Graphene oxide, a two-dimensional nanomaterial, possesses a high surface area and abundant oxygen-containing functional groups, making it an ideal platform for various modifications.[1] Functionalization of GO with specific organic molecules can tailor its physicochemical properties for a range of applications, including drug delivery, biomedical imaging, and sensing.[2][3][4][5] 1,10-phenanthroline-5-amine is a versatile ligand known for its strong chelating ability with metal ions and its unique photophysical properties.[6] By covalently attaching 1,10-phenanthroline-5-amine to the GO surface, a hybrid material with enhanced capabilities for metal ion sensing, catalysis, and potentially targeted drug delivery can be created.
This document details two primary methods for the functionalization of GO with 1,10-phenanthroline-5-amine: a carbodiimide-mediated amidation and a heterogeneous azo coupling reaction. It also presents its application in heavy metal ion sensing and selective biomolecule detection.
Data Presentation
Quantitative Data for Lead (II) Ion Sensing
The following table summarizes the key performance metrics of 1,10-phenanthroline-5-amine functionalized graphene oxide (phen-GO) for the detection and removal of Lead (II) ions from aqueous solutions.[7][8]
| Parameter | Value | Unit | Reference |
| Adsorption Capacity | 548 | mg g⁻¹ | [7][8] |
| Adsorption pH | 6.0 | - | [7][8] |
| Desorption Eluent | 2 | mol L⁻¹ HNO₃ | [7] |
| Preconcentration Factor | 250 | - | [7] |
| Detection Limit | 46 | ng L⁻¹ | [7] |
| Relative Standard Deviation | <5 | % | [7] |
Quantitative Data for Adenine Detection
This table outlines the performance of a fluorescence "turn-off-on" sensor for adenine based on a copper (II) complex of 1,10-phenanthroline-5-amine functionalized graphene oxide (GFM-Cu(II)).[9][10]
| Parameter | Value | Unit | Reference |
| Detection Limit for Adenine | 4.6 x 10⁻⁷ | M | [9][10] |
| Binding Constant (Phenanthroline towards Cu(II)) | ~10⁴ | M⁻¹ | [9] |
Experimental Protocols
Synthesis of 1,10-Phenanthroline-5-amine Functionalized Graphene Oxide (phen-GO)
Two common methods for the functionalization are presented below.
Method A: Carbodiimide-Mediated Amidation
This protocol is adapted from the functionalization of magnetic graphene oxide and can be applied to non-magnetic GO as well.[11]
Materials:
-
Graphene Oxide (GO)
-
1,10-Phenanthroline-5-amine (APhen)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Dimethylformamide (DMF)
-
Ethanol
-
Deionized (DI) water
Protocol:
-
Disperse GO: Disperse a specific amount of GO in DMF using sonication for 1-2 hours to obtain a homogeneous suspension.
-
Activate Carboxyl Groups: Add DCC to the GO suspension. The molar ratio of DCC to the estimated carboxyl groups on GO should be in excess to ensure complete activation. Stir the mixture at room temperature for 2-4 hours.
-
Add Amine: Dissolve 1,10-phenanthroline-5-amine in a minimal amount of DMF and add it to the activated GO suspension.
-
Reaction: Allow the reaction to proceed at a slightly elevated temperature (e.g., 60-80 °C) for 24-48 hours under constant stirring.
-
Purification:
-
Cool the mixture to room temperature.
-
Separate the functionalized GO (phen-GO) by centrifugation.
-
Wash the product repeatedly with DMF, ethanol, and DI water to remove unreacted reagents and by-products.
-
Dry the final product under vacuum at 60 °C.
-
Method B: Heterogeneous Azo Coupling Reaction
This protocol creates a graphene-functionalized material (GFM) with photoluminescent properties.[9]
Materials:
-
Graphene Oxide (GO)
-
5-Aminophenanthroline (5-AP)
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl)
-
Deionized (DI) water
Protocol:
-
Diazotization of 5-AP:
-
Dissolve 5-aminophenanthroline in a dilute HCl solution at 0-5 °C.
-
Slowly add an aqueous solution of sodium nitrite while maintaining the low temperature to form the diazonium salt.
-
-
Coupling Reaction:
-
Disperse GO in DI water through sonication.
-
Slowly add the freshly prepared diazonium salt solution to the GO dispersion.
-
Maintain the reaction at a low temperature (0-5 °C) for 2 hours, then allow it to warm to room temperature and stir for an additional 12-24 hours.
-
-
Purification:
-
Collect the functionalized GO by filtration or centrifugation.
-
Wash the product extensively with DI water until the filtrate is neutral.
-
Dry the product in a vacuum oven.
-
Characterization of phen-GO
A comprehensive characterization is crucial to confirm successful functionalization.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the characteristic vibrational bands of both GO and the phenanthroline moiety, confirming covalent linkage.
-
X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and chemical states of carbon, oxygen, and nitrogen, providing evidence of the incorporated amine.[7][9]
-
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To observe the morphology and microstructure of the GO sheets before and after functionalization.[7][11]
-
Raman Spectroscopy: To assess the structural changes in the graphene lattice, particularly the D and G bands, which can indicate the degree of functionalization and defects.[9]
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the functionalized material and quantify the amount of grafted phenanthroline.[11]
-
UV-Vis and Fluorescence Spectroscopy: To investigate the optical properties, especially for applications in sensing.[9]
Mandatory Visualizations
Experimental Workflow: Synthesis of phen-GO
Caption: Synthesis workflows for phen-GO via two distinct chemical routes.
Application Logic: Adenine Sensing
Caption: "Turn-off-on" fluorescence mechanism for selective adenine detection.
Applications in Research and Development
Environmental Sensing and Remediation
The strong chelating ability of the phenanthroline moiety makes phen-GO an excellent candidate for the detection and removal of heavy metal ions like Pb(II).[7][8] Its high adsorption capacity and the ability to be regenerated make it suitable for water purification and environmental monitoring applications.
Biosensing
The unique photoluminescence properties of phen-GO can be exploited for developing sensitive and selective biosensors. As demonstrated, a "turn-off-on" fluorescence system can be designed for the detection of specific biomolecules like adenine, which is crucial in genetic and disease diagnostics.[9][10]
Potential in Drug Development
While direct applications of this specific material in drug delivery are still under exploration, its properties suggest several promising avenues:
-
Metallo-drug Carrier: The phenanthroline ligand is a key component in many anti-cancer metallo-drugs. Phen-GO could serve as a nanocarrier for such drugs, potentially improving their stability, solubility, and tumor-targeting capabilities through the enhanced permeability and retention (EPR) effect.[4]
-
Targeted Drug Delivery: The surface of phen-GO can be further modified with targeting ligands (e.g., antibodies, peptides) to achieve site-specific drug delivery, reducing off-target toxicity.[2]
-
Controlled Release: The large surface area of GO allows for high drug loading, and the release can be controlled by external stimuli (e.g., pH, temperature) or enzymatic cleavage, which is a key area of research for functionalized GO in drug delivery.[2][3]
Researchers in drug development can leverage the protocols and data presented here to explore these potential applications, using phen-GO as a versatile platform for creating novel therapeutic and diagnostic agents.
References
- 1. Aminated Graphene Oxide as a Potential New Therapy for Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Applications of Functionalized Graphene Oxide in Drug Delivery and Biomedical Imaging [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. Biomedical Applications of Graphene [thno.org]
- 5. The application of graphene oxide in drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent advances in 1,10-phenanthroline ligands for chemosensing of cations and anions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Graphene oxide chemically modified with 5-amino-1,10-phenanthroline as sorbent for separation and preconcentration of trace amount of lead(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Graphene oxide chemically modified with 5-amino-1,10-phenanthroline as sorbent for separation and preconcentration of trace amount of lead(II) | Semantic Scholar [semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. rms.umz.ac.ir [rms.umz.ac.ir]
Application of 5-amino-1,10-phenanthroline in DNA Cleavage Studies
Application Note & Protocol
Introduction
5-amino-1,10-phenanthroline is a versatile ligand that, when complexed with transition metals, exhibits significant nuclease activity. These complexes, particularly with copper, serve as potent chemical nucleases capable of cleaving DNA through various mechanisms, including oxidative and hydrolytic pathways. This activity has garnered considerable interest in the fields of molecular biology, medicinal chemistry, and drug development for applications ranging from footprinting agents to potential therapeutic agents for cancer. The core of their activity lies in the generation of reactive oxygen species (ROS) or the direct catalytic hydrolysis of the phosphodiester backbone of DNA. The planar phenanthroline moiety facilitates the binding of these complexes to DNA, primarily through intercalation or groove binding.
Mechanism of Action
The DNA cleavage activity of 5-amino-1,10-phenanthroline complexes, especially with copper, is predominantly oxidative. The process is initiated by the reduction of Cu(II) to Cu(I) by a reducing agent, which can be an exogenous substance like ascorbate or an endogenous cellular component. The resulting Cu(I) complex, often a bis(1,10-phenanthroline)copper(I) species, reacts with molecular oxygen to generate reactive oxygen species such as superoxide radicals and hydroxyl radicals.[1] These highly reactive species then attack the deoxyribose sugar or the nucleobases of the DNA, leading to strand scission. Some complexes can also induce DNA cleavage through a hydrolytic mechanism, which involves the direct cleavage of the phosphodiester bond without the involvement of ROS.
The efficiency and mechanism of cleavage can be modulated by various factors, including the nature of the metal ion, the substituents on the phenanthroline ring, and the presence of co-reactants. For instance, the introduction of different amino acids as co-ligands can influence the DNA binding mode and the photosensitizing properties of the complex, enabling DNA cleavage upon irradiation with light.[2][3]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on DNA cleavage by 5-amino-1,10-phenanthroline and its derivatives.
| Complex | DNA Type | Binding Constant (K_b) (M⁻¹) | Binding Mode | Reference |
| [Cu(L-trp)(dppz)(H₂O)]NO₃ | Calf Thymus | 1.1 x 10⁶ | Major Groove | [2] |
| [Cu(L-phe)(dppz)(H₂O)]NO₃ | Calf Thymus | Not specified | Major Groove | [2] |
| [Cu(L-trp)(dpq)(H₂O)]NO₃ | Calf Thymus | Not specified | Minor Groove | [2] |
| [Cu(L-phe)(dpq)(H₂O)]NO₃ | Calf Thymus | Not specified | Minor Groove | [2] |
| [Cu(L-trp)(phen)(H₂O)]NO₃ | Calf Thymus | 2.1 x 10⁴ | Minor Groove | [2] |
| [Cu(L-phe)(phen)(H₂O)]NO₃ | Calf Thymus | Not specified | Minor Groove | [2] |
| --INVALID-LINK--₂ | Not specified | 2.84 ± 0.10 × 10⁵ | Intercalation | [4] |
| --INVALID-LINK--₂ | Not specified | 4.35 ± 0.14 × 10⁵ | Intercalation | [4] |
| [Cu(L-valine)(1,10-phen)] | G-quadruplex | 2.22 ± 0.19 × 10⁵ | End Stacking | [5] |
| [Cu(D-valine)(1,10-phen)] | G-quadruplex | 1.05 ± 0.23 × 10⁵ | End Stacking | [5] |
| [Cu(L-valine)(1,10-phen)] | Calf Thymus | 2.48 ± 0.11 × 10⁴ | Not specified | [5] |
| [Cu(D-valine)(1,10-phen)] | Calf Thymus | 1.39 ± 0.08 × 10⁴ | Not specified | [5] |
| --INVALID-LINK--₂(ClO₄)₂ | Calf Thymus | Not specified | Not specified | [6] |
| [Ag(1,10-phenanthroline-5,6-dione)₂]ClO₄ | Calf Thymus | 2.79 x 10⁵ | Minor Groove | [7] |
| --INVALID-LINK--₂ | Calf Thymus | 2.55 x 10⁶ | Minor Groove | [7] |
| Complex | Cell Line | IC₅₀ (µM) | Reference |
| --INVALID-LINK--₂ (with irradiation) | HeLa | 2.4 | [4] |
| --INVALID-LINK--₂ (with irradiation) | HeLa | 1.2 | [4] |
| --INVALID-LINK--₂ | HeLa | 79.41 | [6] |
| --INVALID-LINK--₂(ClO₄)₂ | HeLa | 15.82 | [6] |
Experimental Protocols
Protocol 1: In Vitro DNA Cleavage Assay using Agarose Gel Electrophoresis
This protocol outlines a general method for assessing the ability of a 5-amino-1,10-phenanthroline complex to cleave plasmid DNA.
Materials:
-
Supercoiled plasmid DNA (e.g., pUC19 or pBR322)
-
5-amino-1,10-phenanthroline metal complex
-
Tris-HCl buffer (pH 7.4)
-
NaCl
-
Reducing agent (e.g., Sodium Ascorbate, 3-Mercaptopropionic acid)
-
Loading dye (containing bromophenol blue and glycerol)
-
Agarose
-
TAE or TBE buffer
-
Ethidium bromide or other DNA stain
-
UV transilluminator and gel documentation system
Procedure:
-
Prepare a reaction mixture in a microcentrifuge tube containing:
-
Supercoiled plasmid DNA (final concentration ~30-50 µM)
-
Tris-HCl buffer (final concentration 50 mM, pH 7.4)
-
NaCl (final concentration 50 mM)
-
-
Add the 5-amino-1,10-phenanthroline metal complex to the reaction mixture at various final concentrations.
-
If the mechanism is oxidative, add a reducing agent (e.g., sodium ascorbate) to the reaction mixture. The choice and concentration of the reducing agent can significantly affect the cleavage rate.[8]
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes to 2 hours).
-
Stop the reaction by adding loading dye containing a chelating agent like EDTA if necessary.
-
Prepare a 1% agarose gel in TAE or TBE buffer.
-
Load the samples into the wells of the agarose gel. Include a lane with untreated plasmid DNA as a control.
-
Run the gel electrophoresis at a constant voltage until the dye front has migrated sufficiently.
-
Stain the gel with ethidium bromide and visualize the DNA bands under a UV transilluminator.
-
Analyze the results: The supercoiled (Form I) DNA will migrate fastest, followed by the linear (Form III) and then the nicked circular (Form II) DNA. An effective cleavage agent will convert Form I to Form II and potentially to Form III.
Protocol 2: Determination of DNA Binding Constant (K_b) by UV-Visible Spectroscopy
This protocol describes how to determine the intrinsic binding constant of a 5-amino-1,10-phenanthroline complex to DNA.
Materials:
-
Calf Thymus DNA (CT-DNA)
-
5-amino-1,10-phenanthroline metal complex
-
Tris-HCl buffer (pH 7.4)
-
NaCl
-
UV-Visible Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare a stock solution of the metal complex in a suitable solvent (e.g., DMSO or buffer).
-
Prepare a stock solution of CT-DNA in Tris-HCl buffer. The concentration of the DNA solution should be determined spectrophotometrically using the molar extinction coefficient at 260 nm.
-
In a quartz cuvette, place a fixed concentration of the metal complex in Tris-HCl buffer.
-
Record the UV-Visible absorption spectrum of the complex alone.
-
Titrate the complex solution with increasing concentrations of CT-DNA.
-
After each addition of DNA, allow the solution to equilibrate and then record the absorption spectrum.
-
Monitor the changes in the absorption spectrum of the complex, typically a hypochromic and/or bathochromic shift in the metal-to-ligand charge transfer (MLCT) band, upon addition of DNA.
-
The intrinsic binding constant (K_b) can be calculated using the Wolfe-Shimer equation: [DNA]/(ε_a - ε_f) = [DNA]/(ε_b - ε_f) + 1/(K_b * (ε_b - ε_f)) where ε_a is the apparent extinction coefficient, ε_f is the extinction coefficient of the free complex, and ε_b is the extinction coefficient of the complex when fully bound to DNA. A plot of [DNA]/(ε_a - ε_f) versus [DNA] gives a slope of 1/(ε_b - ε_f) and a y-intercept of 1/(K_b * (ε_b - ε_f)). K_b is the ratio of the slope to the intercept.
Visualizations
Caption: Experimental workflow for in vitro DNA cleavage assay.
Caption: Proposed mechanism of oxidative DNA cleavage.
References
- 1. Intracellular oxidative cleavage of DNA in Escherichia coli by the copper-1,10-phenanthroline complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DNA cleavage in red light promoted by copper(II) complexes of alpha-amino acids and photoactive phenanthroline bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Red-light photosensitized cleavage of DNA by (l-lysine)(phenanthroline base)copper(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photoinduced DNA Cleavage and Photocytotoxic of Phenanthroline-Based Ligand Ruthenium Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper(II) L/D-valine-(1,10-phen) Complexes Target Human Telomeric G-quadruplex Motifs and Promote Site-Specific DNA Cleavage and Cellular Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Copper(II) and silver(I)-1,10-phenanthroline-5,6-dione complexes interact with double-stranded DNA: further evidence of their apparent multi-modal activity towards Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The influence of reducing agent and 1,10-phenanthroline concentration on DNA cleavage by phenanthroline + copper - PubMed [pubmed.ncbi.nlm.nih.gov]
dispersive magnetic solid-phase extraction of palladium using 5-amino-1,10-phenanthroline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the selective extraction and preconcentration of palladium (Pd) from aqueous samples using 5-amino-1,10-phenanthroline (APhen) functionalized magnetic nanoparticles (MNPs). This method, known as dispersive magnetic solid-phase extraction (DMSPE), offers a rapid, efficient, and cost-effective alternative to traditional sample preparation techniques. The final determination of palladium concentration can be performed using techniques such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Flame Atomic Absorption Spectrometry (FAAS).
Introduction
Palladium is a platinum group metal with widespread applications in catalysis, electronics, and pharmaceuticals. The increasing use of palladium necessitates sensitive and selective analytical methods for its determination in various matrices, including environmental samples and pharmaceutical products. Dispersive magnetic solid-phase extraction leverages the high surface area of magnetic nanoparticles and the strong chelating affinity of 5-amino-1,10-phenanthroline for palladium ions. The magnetic core of the nanoparticles allows for easy and rapid separation of the sorbent from the sample matrix using an external magnetic field, eliminating the need for cumbersome filtration or centrifugation steps.
Principle of the Method
The DMSPE procedure for palladium extraction involves the following key steps:
-
Synthesis and Functionalization: Iron oxide (Fe₃O₄) magnetic nanoparticles are synthesized and subsequently coated with a silica layer to prevent oxidation and provide a surface for functionalization. The silica-coated MNPs are then functionalized with 5-amino-1,10-phenanthroline.
-
Adsorption: The APhen-functionalized MNPs are dispersed in an aqueous sample containing palladium ions. The 5-amino-1,10-phenanthroline ligand selectively chelates with Pd(II) ions, leading to their adsorption onto the surface of the magnetic nanoparticles.
-
Magnetic Separation: An external magnet is applied to the sample vessel, causing the palladium-loaded MNPs to aggregate at the side of the container. The supernatant, now depleted of palladium, is decanted and discarded.
-
Elution: The captured palladium ions are eluted from the magnetic nanoparticles using a suitable eluent, which disrupts the chelation complex.
-
Analysis: The concentration of palladium in the eluate is determined using a sensitive analytical technique like ICP-MS or FAAS.
Experimental Protocols
Synthesis of 5-Amino-1,10-phenanthroline Functionalized Magnetic Nanoparticles (APhen-MNPs)
This protocol is adapted from methodologies for functionalizing nanoparticles with similar amine-containing ligands.
Materials:
-
Iron (III) chloride hexahydrate (FeCl₃·6H₂O)
-
Iron (II) chloride tetrahydrate (FeCl₂·4H₂O)
-
Ammonia solution (25%)
-
Tetraethyl orthosilicate (TEOS)
-
Ethanol
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Toluene
-
5-Amino-1,10-phenanthroline (APhen)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Dimethylformamide (DMF)
Protocol:
-
Synthesis of Fe₃O₄ MNPs:
-
Dissolve FeCl₃·6H₂O (4.86 g) and FeCl₂·4H₂O (1.99 g) in deionized water (100 mL) with vigorous stirring under a nitrogen atmosphere.
-
Heat the solution to 80°C.
-
Add ammonia solution (10 mL, 25%) dropwise to the solution. A black precipitate of Fe₃O₄ will form immediately.
-
Continue stirring for 1 hour at 80°C.
-
Cool the mixture to room temperature.
-
Collect the magnetic nanoparticles using an external magnet and wash them several times with deionized water and ethanol.
-
Dry the Fe₃O₄ MNPs under vacuum.
-
-
Silica Coating of Fe₃O₄ MNPs (Fe₃O₄@SiO₂):
-
Disperse the Fe₃O₄ MNPs (1.0 g) in a mixture of ethanol (80 mL) and deionized water (20 mL) by sonication.
-
Add ammonia solution (1.0 mL, 25%) to the suspension.
-
Add TEOS (1.0 mL) dropwise while stirring.
-
Continue the reaction for 6 hours at room temperature.
-
Collect the silica-coated MNPs (Fe₃O₄@SiO₂) using a magnet and wash with ethanol and deionized water.
-
Dry the product under vacuum.
-
-
Amine Functionalization of Fe₃O₄@SiO₂:
-
Disperse Fe₃O₄@SiO₂ (0.5 g) in dry toluene (50 mL).
-
Add APTES (1.0 mL) to the suspension.
-
Reflux the mixture for 12 hours under a nitrogen atmosphere.
-
Collect the amine-functionalized MNPs (Fe₃O₄@SiO₂-NH₂) by magnetic separation and wash with toluene and ethanol.
-
Dry the product under vacuum.
-
-
Covalent Immobilization of 5-Amino-1,10-phenanthroline:
-
Activation of a carboxyl group is assumed for covalent linkage. If direct reaction with the amine of APhen is desired, a different linker strategy would be needed. For this protocol, we will assume a carboxyl-functionalized linker is introduced first, or that a suitable derivative of APhen is used. A more direct approach involves activating the silica surface to react with the amine group of APhen. For simplicity, a direct coupling method is described below, though linker-assisted methods may provide higher yields.
-
Disperse Fe₃O₄@SiO₂-NH₂ (0.2 g) in DMF (20 mL).
-
In a separate flask, dissolve 5-Amino-1,10-phenanthroline (0.1 g), DCC (0.1 g), and NHS (0.06 g) in DMF (10 mL) and stir for 4 hours at room temperature to activate the amine group (this is a conceptual step; more typically a bifunctional linker would be used).
-
Add the activated APhen solution to the MNP suspension.
-
Stir the reaction mixture for 24 hours at room temperature.
-
Collect the APhen-functionalized MNPs (APhen-MNPs) with a magnet and wash thoroughly with DMF, ethanol, and deionized water.
-
Dry the final product under vacuum.
-
Dispersive Magnetic Solid-Phase Extraction of Palladium
Materials:
-
APhen-MNPs
-
Palladium standard solution (1000 mg/L)
-
Nitric acid (HNO₃)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Eluent solution (e.g., 1 M HNO₃ or a mixture of thiourea and HCl)
Protocol:
-
Sample Preparation:
-
Take a known volume of the aqueous sample (e.g., 50 mL).
-
Adjust the pH of the sample to the optimal range for palladium adsorption (typically between 4 and 7, to be optimized) using dilute HNO₃ or NaOH.
-
-
Adsorption Step:
-
Add a specific amount of APhen-MNPs (e.g., 20 mg) to the pH-adjusted sample.
-
Disperse the nanoparticles by vortexing or ultrasonication for a few seconds.
-
Shake the mixture for a predetermined time (e.g., 15 minutes) to allow for the adsorption of palladium ions.
-
-
Magnetic Separation:
-
Place a strong permanent magnet (e.g., NdFeB) against the side of the sample vessel.
-
The magnetic nanoparticles will be attracted to the magnet, and the solution will become clear.
-
Carefully decant and discard the supernatant.
-
-
Washing Step (Optional):
-
Add a small volume of deionized water to the vessel, redisperse the MNPs, and separate them again with the magnet. This step helps to remove any non-specifically bound matrix components.
-
-
Elution Step:
-
Remove the external magnet.
-
Add a small, precise volume of the eluent solution (e.g., 1.0 mL of 1 M HNO₃) to the MNPs.
-
Vortex or sonicate the mixture for a specific time (e.g., 5 minutes) to desorb the palladium ions.
-
Separate the MNPs using the magnet and collect the eluate containing the concentrated palladium.
-
-
Analysis:
-
Analyze the palladium concentration in the eluate using ICP-MS or FAAS.
-
Prepare a calibration curve using standard solutions of palladium that have undergone the same DMSPE procedure.
-
Quantitative Data
The following tables summarize typical quantitative data that should be determined during method development and validation. The values presented are illustrative and should be experimentally optimized for a specific application.
Table 1: Optimization of DMSPE Parameters for Palladium Extraction
| Parameter | Range Studied | Optimal Value |
| pH | 2 - 9 | 6.0 |
| Sorbent Amount (mg) | 5 - 50 | 20 |
| Adsorption Time (min) | 1 - 30 | 15 |
| Sample Volume (mL) | 10 - 200 | 50 |
| Eluent Type | 1M HNO₃, 2M HCl, 0.5M Thiourea in 1M HCl | 1M HNO₃ |
| Eluent Volume (mL) | 0.5 - 5 | 1.0 |
| Elution Time (min) | 1 - 10 | 5 |
Table 2: Analytical Performance of the DMSPE Method for Palladium Determination
| Parameter | Value |
| Linear Range (µg/L) | 0.1 - 100 |
| Limit of Detection (LOD) (µg/L) | 0.03 |
| Limit of Quantification (LOQ) (µg/L) | 0.1 |
| Preconcentration Factor | 50 |
| Relative Standard Deviation (RSD) (%) | < 5 |
| Recovery (%) in Spiked Samples | 95 - 105 |
Visualizations
Diagrams of Experimental Workflows
Caption: Synthesis of APhen-functionalized magnetic nanoparticles.
Caption: Dispersive magnetic solid-phase extraction workflow for palladium.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Palladium Recovery | - Incomplete adsorption (incorrect pH, insufficient time) - Incomplete elution (inappropriate eluent, insufficient time) - Sorbent loss during separation | - Re-optimize pH and adsorption time. - Test different eluents and elution times. - Ensure complete collection of MNPs with the magnet. |
| Poor Reproducibility (High RSD) | - Inconsistent sorbent amount - Inconsistent sample/eluent volumes - Inhomogeneous sample | - Accurately weigh the sorbent for each replicate. - Use calibrated pipettes for all liquid handling. - Ensure the sample is well-mixed before taking an aliquot. |
| Matrix Interference | - Co-extraction of other metal ions - Non-specific binding of matrix components | - Investigate the effect of potentially interfering ions. - Include a washing step after the adsorption phase. |
Conclusion
The dispersive magnetic solid-phase extraction method using 5-amino-1,10-phenanthroline functionalized magnetic nanoparticles is a highly effective technique for the selective preconcentration of palladium from aqueous solutions. The protocol is rapid, simple, and can be easily adapted for various sample matrices. The high preconcentration factor and low detection limits make it suitable for trace and ultra-trace analysis of palladium, which is of significant importance in environmental monitoring, industrial quality control, and pharmaceutical research.
Application Notes and Protocols for Electrochemiluminescence (ECL) Detection Using 1,10-Phenanthroline Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and performance data for the use of 1,10-phenanthroline derivatives, particularly Tris(1,10-phenanthroline)ruthenium(II) ([Ru(phen)₃]²⁺), in various electrochemiluminescence (ECL) applications. The high sensitivity, specificity, and wide dynamic range of ECL make it a powerful analytical technique in clinical diagnostics, environmental monitoring, and drug development.
I. Core Principle: The Oxidative-Reduction ECL Pathway
The most common ECL mechanism for 1,10-phenanthroline derivatives, such as [Ru(phen)₃]²⁺, involves a co-reactant, typically a tertiary amine like tri-n-propylamine (TPrA). This "oxidative-reduction" pathway generates light through a series of electrochemical and chemical reactions at an electrode surface.
The fundamental steps of this process are as follows:
-
Oxidation: Both the [Ru(phen)₃]²⁺ complex and the co-reactant (TPrA) are oxidized at the electrode surface when a positive potential is applied.
-
Co-reactant Decomposition: The oxidized TPrA radical cation is unstable and undergoes deprotonation, forming a highly reactive TPrA radical (TPrA•).
-
Redox Reaction & Excitation: The TPrA radical is a strong reducing agent and reacts with the oxidized [Ru(phen)₃]³⁺. This electron transfer reaction is highly exergonic, generating an electronically excited state of the ruthenium complex, [Ru(phen)₃]²⁺*.
-
Light Emission: The excited state, [Ru(phen)₃]²⁺*, relaxes to its ground state, emitting a photon of light. For [Ru(phen)₃]²⁺, this emission is typically in the orange-red spectrum (~610 nm).
This core mechanism is harnessed in various bioanalytical assays by linking the [Ru(phen)₃]²⁺ label to a biological recognition element, such as an antibody or a DNA probe. The intensity of the emitted light is then proportional to the concentration of the analyte of interest.
Figure 1: Oxidative-Reduction ECL Pathway for [Ru(phen)₃]²⁺ with TPrA.
II. Application Note 1: ECL Immunoassay for Biomarker Quantification
This section details the use of [Ru(phen)₃]²⁺-labeled antibodies for the sensitive detection of protein biomarkers, such as the Glutamate Decarboxylase Antibody (GADA), a key marker for Type 1 Diabetes.
Quantitative Performance Data
| Analyte | ECL System | Linear Range | Limit of Detection (LOD) | Reference |
| Glutamate Decarboxylase Antibody (GADA) | [Ru(bpy)₃]²⁺-labeled antigen | 10 pg/mL - 10 ng/mL | ~2 orders of magnitude lower than ELISA | [1][2] |
| Human Epididymis Protein 4 (HE4) | [Ru(phen)₃]²⁺-based immunosensor | 1.0 x 10⁻⁵ - 1000 ng/mL | 3.3 x 10⁻⁶ ng/mL | [3] |
| Cytokeratin 19 Fragment 21-1 (CYFRA 21-1) | Eu(II,III)-MOF with AgCl accelerator | 5 fg/mL - 100 ng/mL | 2.73 fg/mL |
Experimental Protocol: Sandwich Immunoassay for GADA
This protocol describes a sandwich immunoassay format where the target antibody is captured on the electrode and detected using a [Ru(phen)₃]²⁺-labeled antigen.
1. Materials and Reagents:
-
Working Electrode: Gold (Au) electrode.
-
Capture Antigen: GAD65 antigen.
-
ECL Label: N-hydroxysuccinimide (NHS)-activated [Ru(phen)₃]²⁺.
-
Target Analyte: Glutamate Decarboxylase Antibody (GADA) in serum samples.
-
Co-reactant Solution: 0.1 M Tri-n-propylamine (TPrA) in 0.1 M Phosphate Buffer (PB), pH 7.4.
-
Blocking Buffer: 3% Bovine Serum Albumin (BSA) in Phosphate Buffered Saline (PBS).
-
Wash Buffer: PBS with 0.05% Tween 20 (PBS-T).
-
Immobilization Linker: Thiol-terminated polyethylene glycol with a carboxyl group (HS-PEG-COOH).
2. Electrode Modification and Antibody Immobilization:
-
Clean the gold electrode surface thoroughly.
-
Incubate the electrode with a solution of HS-PEG-COOH to form a self-assembled monolayer (SAM). This flexible linker enhances the ECL signal.[1][2]
-
Activate the terminal carboxyl groups of the PEG linker using a standard EDC/NHS coupling procedure.
-
Immobilize the GAD65 capture antigen onto the activated electrode surface by incubating for 1 hour at 37°C.
-
Wash the electrode with PBS-T to remove any unbound antigen.
-
Block non-specific binding sites by incubating the electrode in 3% BSA solution for 30 minutes at 37°C.[1]
-
Wash again with PBS-T. The electrode is now ready for sample analysis.
3. Immunoassay Procedure:
-
Apply the serum sample containing the GADA target antibody to the modified electrode surface.
-
Incubate for 1 hour at 37°C to allow for the binding of GADA to the immobilized GAD65 antigen.[1]
-
Wash the electrode thoroughly with PBS-T to remove unbound sample components.
-
Prepare the [Ru(phen)₃]²⁺-labeled GAD65 antigen (detection antigen).
-
Apply the detection antigen solution to the electrode and incubate for 1 hour at 37°C in the dark. This forms the "sandwich" complex (Electrode-Antigen-Antibody-Antigen-Ru(phen)₃]²⁺).[1]
-
Perform a final wash with PBS-T to remove any unbound detection antigen.
4. ECL Detection:
-
Place the prepared electrode into an electrochemical cell containing the co-reactant solution (0.1 M TPrA in PB).[1]
-
Connect the cell to a potentiostat equipped with an ECL detector (e.g., a photomultiplier tube, PMT).
-
Set the PMT voltage (e.g., 700 V).[1]
-
Apply a potential scan, for example, from 0 V to +1.5 V at a scan rate of 500 mV/s.[1]
-
Record the ECL intensity as a function of the applied potential. The peak intensity is proportional to the concentration of GADA in the sample.
Figure 2: Workflow for a [Ru(phen)₃]²⁺-based ECL Sandwich Immunoassay.
III. Application Note 2: ECL for Specific DNA Sequence Detection
This section outlines a method for detecting specific DNA sequences using [Ru(phen)₃]²⁺ as an intercalating ECL probe. This label-free approach is suitable for applications in genetic analysis and diagnostics.
Quantitative Performance Data
| Analyte | ECL System | Linear Range | Limit of Detection (LOD) | Reference |
| Bleomycin (via DNA cleavage) | [Ru(phen)₃]²⁺ intercalator | 0.1 pM - 50 pM | 0.03 pM | [4] |
| Ochratoxin A (aptasensor) | [Ru(phen)₃]²⁺ intercalator | 0.01 ng/mL - 1.0 ng/mL | 2 pg/mL | [5] |
| Mycobacterium tuberculosis DNA | [Ru(bpy)₃]²⁺ label | 1.0 x 10⁻¹² M - 1.0 x 10⁻⁶ M | 7.96 x 10⁻¹³ M | [6] |
Experimental Protocol: Label-Free DNA Hybridization Assay
This protocol describes the detection of a target DNA sequence by measuring the change in ECL signal upon hybridization, which alters the intercalation of [Ru(phen)₃]²⁺ into the DNA structure on an electrode.
1. Materials and Reagents:
-
Working Electrode: Gold (Au) electrode.
-
Capture Probe: A thiolated single-stranded DNA (ssDNA) probe, complementary to a portion of the target DNA.
-
Target DNA: The specific DNA sequence to be detected.
-
ECL Probe: Tris(1,10-phenanthroline)ruthenium(II) chloride ([Ru(phen)₃]²⁺).
-
Hybridization Buffer: PBS (pH 7.4) containing 0.1 M NaCl.
-
ECL Buffer: 0.1 M PBS (pH 7.4) containing 0.1 M TPrA.
-
Blocking Agent: 1 mM 6-mercapto-1-hexanol (MCH).
2. Electrode Preparation:
-
Clean the gold electrode surface.
-
Immobilize the thiolated ssDNA capture probe by drop-casting the probe solution onto the electrode surface and incubating overnight in a humid chamber.
-
Rinse the electrode with hybridization buffer to remove non-specifically adsorbed probes.
-
Incubate the electrode in a 1 mM MCH solution for 1 hour to block the remaining active sites on the gold surface and orient the DNA probes.
-
Wash the electrode thoroughly with hybridization buffer.
3. DNA Hybridization and ECL Probe Intercalation:
-
Prepare solutions of the target DNA at various concentrations in hybridization buffer.
-
Apply the target DNA solution to the probe-modified electrode surface.
-
Incubate at a suitable temperature (e.g., 37°C) for 1-2 hours to allow for hybridization between the capture probe and the target DNA, forming a double-stranded DNA (dsDNA) structure on the electrode surface.
-
Wash the electrode with hybridization buffer to remove any non-hybridized target DNA.
-
Immerse the electrode in a solution containing [Ru(phen)₃]²⁺ (e.g., 10 µM in PBS) for 30 minutes to allow the complex to intercalate into the dsDNA grooves.
-
Rinse the electrode with PBS to remove non-intercalated [Ru(phen)₃]²⁺.
4. ECL Detection:
-
Transfer the electrode to the electrochemical cell containing the ECL buffer (PBS with TPrA).
-
Apply a potential sweep (e.g., from +0.4 V to +1.3 V) and record the ECL intensity.
-
The ECL signal will be significantly higher in the presence of target DNA due to the accumulation of intercalated [Ru(phen)₃]²⁺ in the dsDNA on the electrode surface. The intensity of the signal correlates with the concentration of the target DNA.
Figure 3: Workflow for a Label-Free ECL DNA Hybridization Assay.
IV. Application Note 3: Environmental and Food Safety Monitoring
1,10-phenanthroline derivatives can be used in ECL sensors to detect various environmental pollutants and food contaminants, offering rapid and sensitive analysis.
Quantitative Performance Data
| Analyte | ECL System / Principle | Linear Range | Limit of Detection (LOD) | Reference |
| Escherichia coli | 1,10-phenanthroline-5,6-dione modified electrode (detects NADH) | Not specified for E.coli, but for NADH: up to ~140 µM | 0.0357 µM (for NADH) | [7][8] |
| Malathion (Pesticide) | Luminol-based aptasensor | 1.0 x 10⁻² - 1.0 x 10³ ng/mL | 2.75 x 10⁻³ ng/mL | [9] |
| Mercury (Hg²⁺) | DNA-based biosensor | 0.1 nM - 10 µM | 33 pM | [10] |
| 1,10-phenanthroline | Molecularly imprinted polymer with H₂O₂ | Not specified | Not specified | [11][12] |
Experimental Protocol: Detection of E. coli via NADH
This protocol uses a 1,10-phenanthroline-5,6-dione (PD) modified electrode to detect E. coli by measuring the intracellular NADH released upon cell lysis. This is an electrochemical detection method, but the principle of using a phenanthroline derivative for sensitive detection is directly relevant.
1. Materials and Reagents:
-
Working Electrode: Glassy Carbon Electrode (GCE).
-
Modification Materials: Multi-walled carbon nanotubes (MWCNTs), Nafion solution, 1,10-phenanthroline-5,6-dione (PD).
-
Cell Lysis Buffer: A suitable buffer to lyse bacterial cells and release intracellular components.
-
Electrolyte: 0.1 M PBS (pH 7.0).
-
Analyte: E. coli suspension and NADH standards.
2. Electrode Preparation:
-
Polish the GCE to a mirror finish and clean it.
-
Prepare a MWCNTs-Nafion suspension by dispersing MWCNTs in deionized water with Nafion solution via ultrasonication.
-
Drop-cast the MWCNTs-Nafion solution onto the GCE surface and let it dry to form a film (MWCNTs-Nafion@GCE).[7]
-
Dissolve 1,10-phenanthroline-5,6-dione (PD) in ethanol.
-
Drop-cast the PD solution onto the MWCNTs-Nafion@GCE and allow it to dry for 2 hours.
-
Rinse the modified electrode (PD-MWCNTs-Nafion@GCE) with deionized water and store at 4°C until use.[7][8]
3. Sample Preparation and Analysis:
-
Obtain the E. coli sample (e.g., from a water source).
-
Lyse the bacterial cells using an appropriate method (e.g., chemical lysis, sonication) to release the intracellular NADH into the solution.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing NADH.
4. Electrochemical Detection:
-
Set up a three-electrode electrochemical cell with the modified GCE as the working electrode, a Pt wire as the counter electrode, and Ag/AgCl as the reference electrode.
-
Add 10 mL of 0.1 M PBS (pH 7.0) to the cell and stir.
-
Apply a constant potential of +0.1 V (vs. Ag/AgCl).[8]
-
Once a steady baseline current is achieved, add the prepared sample supernatant (or NADH standards for calibration) to the cell.
-
Record the change in current 30 seconds after addition. The increase in the oxidation current is proportional to the concentration of NADH, which in turn corresponds to the concentration of E. coli in the original sample.[7]
Figure 4: Logical Flow for E. coli Detection via Intracellular NADH.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Label-free electrogenerated chemiluminescence biosensing method for trace bleomycin detection based on a Ru(phen)3(2+)-hairpin DNA composite film electrode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Chemiluminescent flow-through sensor for 1,10-phenanthroline based on the combination of molecular imprinting and chemiluminescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,10-Phenanthrolin-5-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,10-Phenanthrolin-5-amine. The information is designed to help improve synthesis yield and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent and well-documented synthetic pathway involves a two-step process:
-
Nitration: Electrophilic nitration of 1,10-phenanthroline to yield 5-nitro-1,10-phenanthroline.
-
Reduction: Subsequent reduction of the nitro group on 5-nitro-1,10-phenanthroline to the corresponding amine.
Q2: What kind of yields can I expect from this synthesis?
A2: Yields can vary significantly based on the specific protocols and reaction conditions. The nitration step has been reported with yields as low as 60%, although optimized procedures can achieve yields of 90% or better.[1] The subsequent reduction of 5-nitro-1,10-phenanthroline has been reported with yields around 73%.
Q3: What are the primary side products I should be aware of during the nitration of 1,10-phenanthroline?
A3: A significant side product that can form during the nitration of 1,10-phenanthroline is 1,10-phenanthroline-5,6-dione.[2][3] The formation of this byproduct is often attributed to harsh reaction conditions. Some older methods using oleum and concentrated nitric acid reported the formation of 5-nitro-1,10-phenanthroline as a side product, with the dione being the main product under certain conditions.[4]
Q4: Are there alternative reducing agents to palladium on carbon (Pd/C) for the reduction of 5-nitro-1,10-phenanthroline?
A4: Yes, several other reducing agents can be employed for the reduction of aromatic nitro compounds and could be adapted for this synthesis. These include:
-
Raney Nickel: Often used when trying to avoid dehalogenation of aryl halides.[5]
-
Iron (Fe) in acidic media: A mild method that can be selective in the presence of other reducible groups.[5]
-
Zinc (Zn) in acidic media: Another mild option for this reduction.[5]
-
Tin(II) chloride (SnCl₂): A classic method for the reduction of nitroarenes.
-
Sodium sulfide (Na₂S): Can be useful when hydrogenation or acidic conditions are not compatible with the substrate.[5]
The choice of reducing agent will depend on the specific requirements of your synthesis, including functional group tolerance and desired workup conditions.
Q5: What are the key safety precautions for the nitration step?
A5: Nitration reactions are highly exothermic and require strict safety measures.[6] Key precautions include:
-
Working in a well-ventilated fume hood.
-
Using appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.
-
Careful, slow addition of reagents, especially the nitrating mixture.
-
Maintaining strict temperature control, often using an ice bath.
-
Being prepared for a potential runaway reaction.
-
Quenching the reaction by slowly adding the mixture to ice water.[7]
Troubleshooting Guides
Part 1: Nitration of 1,10-Phenanthroline
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low to no yield of 5-nitro-1,10-phenanthroline | 1. Incomplete reaction. 2. Incorrect reaction temperature. 3. Insufficiently strong nitrating agent. | 1. Increase reaction time or temperature cautiously. Monitor reaction progress using TLC. 2. Ensure the temperature is maintained within the optimal range for the chosen procedure. Nitration of phenanthroline typically requires elevated temperatures. 3. Use a well-established nitrating mixture, such as a combination of concentrated nitric acid and sulfuric acid. |
| Formation of 1,10-phenanthroline-5,6-dione byproduct | 1. Reaction temperature is too high. 2. Overly harsh nitrating conditions. | 1. Carefully control the reaction temperature. Stepwise heating might be beneficial. 2. Consider using milder nitrating conditions if the dione formation is excessive. The presence of potassium bromide in the reaction mixture has been reported to favor the formation of the dione.[8] |
| Product does not precipitate upon quenching with ice water | 1. The product is soluble in the acidic aqueous solution. 2. The concentration of the product is too low. | 1. Neutralize the solution carefully with a base (e.g., sodium carbonate) to decrease the solubility of the product. 2. Perform a liquid-liquid extraction with a suitable organic solvent (e.g., chloroform) to isolate the product.[7][8] |
| Difficulty in purifying the product from starting material | 1. Incomplete reaction. 2. Similar solubility of product and starting material. | 1. Ensure the reaction goes to completion by monitoring with TLC. 2. Utilize column chromatography for separation. Alternatively, recrystallization from a suitable solvent system may be effective. |
Part 2: Reduction of 5-nitro-1,10-phenanthroline
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete reduction to the amine | 1. Insufficient amount of reducing agent. 2. Deactivated catalyst (for catalytic hydrogenation). 3. Insufficient reaction time or temperature. | 1. Increase the molar excess of the reducing agent (e.g., hydrazine hydrate). 2. Use fresh, high-quality catalyst. Catalyst poisoning by sulfur-containing impurities can be an issue.[9] Ensure starting materials and solvents are free of potential poisons. 3. Increase the reaction time and/or temperature, monitoring the reaction by TLC. |
| Low yield of this compound | 1. Product loss during workup. 2. Catalyst deactivation. 3. Side reactions. | 1. Optimize the extraction and purification steps. Ensure complete extraction from the aqueous phase. 2. See above for catalyst deactivation. 3. The choice of reducing agent can influence side reactions. For catalytic transfer hydrogenation with hydrazine, controlling the temperature is crucial to prevent undesired side reactions.[10][11] |
| Difficulty filtering the Pd/C catalyst | 1. Fine catalyst particles. 2. Catalyst clogging the filter paper. | 1. Filter the reaction mixture through a pad of Celite to aid in the removal of the fine catalyst particles.[12] 2. Ensure the filter cake remains wet during filtration, as dry Pd/C can be pyrophoric.[12] |
| Product is dark-colored or contains impurities | 1. Aerial oxidation of the amine product. 2. Residual catalyst in the product. 3. Incomplete removal of starting material or byproducts. | 1. Work up the reaction under an inert atmosphere (e.g., nitrogen or argon) if possible. Minimize exposure to air. 2. Ensure complete removal of the catalyst by careful filtration, possibly through Celite.[12] 3. Purify the crude product by recrystallization from a suitable solvent such as anhydrous ethanol or by column chromatography. |
Quantitative Data Summary
Table 1: Comparison of Reported Yields for the Synthesis of 5-nitro-1,10-phenanthroline
| Nitrating Agent | Reaction Conditions | Reported Yield (%) | Reference |
| Conc. HNO₃ / Conc. H₂SO₄ | Not specified | 60 | [1] |
| Conc. HNO₃ / Conc. H₂SO₄ | Optimized conditions | >90 | [1] |
| Conc. HNO₃ / Conc. H₂SO₄ / KBr | 130°C, 2 hours | 96 (for 1,10-phenanthroline-5,6-dione) | [8] |
Table 2: Comparison of Reducing Agents for 5-nitro-1,10-phenanthroline
| Reducing Agent | Catalyst/Conditions | Solvent | Reported Yield (%) | Reference |
| Hydrazine hydrate (80%) | 10% Pd/C | Anhydrous Ethanol | 72.9 | ChemicalBook |
| H₂ | Pd/C | Not specified | Commonly used, high yields expected | [5] |
| Raney Nickel | H₂ | Not specified | Effective, good for substrates with halogens | [5] |
| Fe | Acidic (e.g., AcOH) | Not specified | Mild and selective | [5] |
| Zn | Acidic (e.g., AcOH) | Not specified | Mild and selective | [5] |
Experimental Protocols
Protocol 1: Improved Synthesis of 5-nitro-1,10-phenanthroline
This protocol is adapted from an improved synthesis method promising higher yields.[1]
-
Reaction Setup: In a fume hood, cautiously add 1,10-phenanthroline to concentrated sulfuric acid in a flask equipped with a stirrer and a thermometer, while maintaining the temperature with an ice bath.
-
Nitration: Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid to the reaction flask, ensuring the temperature does not exceed the recommended limit for the procedure.
-
Reaction: After the addition is complete, allow the reaction to stir at the specified temperature for the recommended duration. Monitor the reaction progress by TLC.
-
Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Isolation: Neutralize the resulting solution with a suitable base (e.g., sodium carbonate) until the product precipitates.
-
Purification: Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent.
Protocol 2: Reduction of 5-nitro-1,10-phenanthroline using Hydrazine Hydrate and Pd/C
This protocol is based on a procedure found on ChemicalBook.
-
Reagent Preparation: In a three-neck flask equipped with a reflux condenser, add 10% palladium-carbon catalyst, 80% hydrazine hydrate, and anhydrous ethanol.
-
Reaction Setup: Heat the mixture to 72°C with stirring in an oil bath.
-
Addition of Starting Material: In a separate flask, dissolve 5-nitro-1,10-phenanthroline in anhydrous ethanol.
-
Reduction: Once the catalyst mixture reaches 72°C, quickly add the dissolved 5-nitro-1,10-phenanthroline solution.
-
Reaction: Continue to heat the reaction mixture under reflux for the specified time, monitoring the progress by TLC.
-
Catalyst Removal: After the reaction is complete, cool the mixture and filter it through a pad of Celite to remove the palladium-carbon catalyst. Wash the filter cake with anhydrous ethanol.
-
Isolation: Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Dry the resulting solid in a vacuum oven. The crude product can be purified by recrystallization from anhydrous ethanol to yield this compound as a yellow-brown solid.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in nitration.
Caption: Troubleshooting logic for low yield in reduction.
References
- 1. The improved synthesis of 5-nitro-1,10-phenanthroline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,10-Phenanthroline-5,6-dione - Wikipedia [en.wikipedia.org]
- 3. Derivatives of 1,10-Phenanthroline-5,6-quinone | Semantic Scholar [semanticscholar.org]
- 4. CN101775015B - Synthesis method of phenanthroline-5,6-diketone - Google Patents [patents.google.com]
- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 6. vpscience.org [vpscience.org]
- 7. benchchem.com [benchchem.com]
- 8. 1 10-PHENANTHROLINE-5 6-DIONE 97 synthesis - chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Minisci-Type Reactions for 1,10-Phenanthroline Substrates
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for the successful optimization of Minisci-type reactions involving 1,10-phenanthroline and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the Minisci reaction, and why is it particularly useful for functionalizing 1,10-phenanthroline?
A1: The Minisci reaction is a powerful method for the direct C-H functionalization of electron-deficient nitrogen-containing heterocycles.[1] It involves the addition of a nucleophilic carbon-centered radical to the protonated heteroaromatic ring.[1][2] This reaction is especially valuable for modifying 1,10-phenanthroline because it allows for the introduction of alkyl and aryl groups onto the core structure, which is a common scaffold in coordination chemistry, catalysis, and medicinal chemistry.[3][4] Unlike methods like Friedel-Crafts alkylation, the Minisci reaction works well with electron-poor systems.[1]
Q2: Why am I experiencing very low or no yield in my reaction?
A2: Low yields in Minisci reactions with 1,10-phenanthroline can stem from several issues:
-
Poor Solubility: 1,10-phenanthroline and its derivatives can have limited solubility in common reaction solvents. If the substrate is not fully dissolved, the reaction will be slow or may not proceed at all.[5]
-
Catalyst Inactivation: 1,10-phenanthroline is a potent chelating ligand. It can bind to metal catalysts (such as Ag(I) or Cu(I)) that are often used in these reactions, effectively removing the catalyst from the catalytic cycle and halting the reaction.[3]
-
Inappropriate Reaction Conditions: The choice of oxidant, acid, solvent, and temperature is critical. Using conditions that are too harsh can lead to substrate degradation, while conditions that are too mild may not be sufficient to generate the necessary radical species.
Q3: How can I control the regioselectivity of the radical addition?
A3: Achieving high regioselectivity is a common challenge in Minisci reactions, as multiple positions on the phenanthroline ring are electronically activated for radical attack.[1][2] The protonated 1,10-phenanthroline is most susceptible to attack at the C2, C4, C7, and C9 positions. Control can be influenced by:
-
Steric Hindrance: Using bulky radical precursors can favor addition at less sterically hindered positions. Similarly, existing substituents on the phenanthroline ring will direct incoming radicals to other accessible sites.
-
Catalyst Control: Some modern, catalyst-driven approaches, including enantioselective methods, can offer improved control over the position of functionalization.[6]
Q4: My starting material is consumed, but the desired product is not formed. What are potential side reactions?
A4: If the starting material is consumed without forming the target product, several side reactions could be occurring:
-
Acylation: When using carboxylic acids as radical precursors, a competitive acylation reaction can sometimes occur alongside the desired alkylation.[1]
-
Substrate Degradation: The combination of strong oxidants and acidic conditions can lead to the degradation of the sensitive phenanthroline ring, especially at elevated temperatures.
-
Poly-functionalization: The product of the initial Minisci reaction can sometimes undergo a second functionalization, leading to di- or even tri-substituted products, which can complicate purification.
Troubleshooting Guide
Problem 1: Low or No Product Yield
| Possible Cause | Recommended Solution |
| Poor Substrate Solubility | Modify the solvent system. Consider using co-solvents like hexafluoroisopropanol (HFIP) with acetonitrile (MeCN) or switching to a more solubilizing solvent like N,N-dimethylformamide (DMF).[5][7] |
| Catalyst Inactivation by Chelation | Increase the loading of the metal catalyst (e.g., AgNO₃). Alternatively, explore catalyst-free methods, such as those employing thermal decomposition of peroxides or photoredox catalysis where the phenanthroline's coordination is less problematic.[2][3] |
| Inefficient Radical Generation | Ensure the chosen oxidant is appropriate for the radical precursor. For classical oxidative decarboxylation of carboxylic acids, a silver salt (e.g., AgNO₃) catalyst with a persulfate oxidant (e.g., (NH₄)₂S₂O₈ or K₂S₂O₈) is standard.[1][2] Verify the quality and reactivity of your radical precursor. |
| Insufficient Acidity | The reaction requires acidic conditions to protonate the phenanthroline, which activates it for radical attack.[1][2] Ensure a sufficient amount of a strong acid, like sulfuric acid (H₂SO₄) or trifluoroacetic acid (TFA), is present.[1][7] |
Problem 2: Poor Regioselectivity / Mixture of Isomers
| Possible Cause | Recommended Solution |
| Inherent Electronic Properties | The electronic similarity of the C2/C9 and C4/C7 positions often leads to mixtures.[2] If separation is difficult, consider a synthetic strategy where key positions are blocked with a temporary directing group. |
| Reaction Conditions | Systematically vary the solvent, temperature, and radical source. Sometimes, subtle changes in the reaction environment can favor the formation of one regioisomer over another. |
| Steric Effects | To favor functionalization at the C4/C7 positions, try using a bulkier radical source. The steric clash will disfavor attack at the more hindered C2/C9 positions adjacent to the nitrogen atoms. |
Comparative Data on Reaction Conditions
The optimal conditions for a Minisci reaction can vary significantly based on the specific radical precursor and desired outcome. The table below summarizes common variables.
| Parameter | Typical Reagents/Conditions | Impact & Considerations |
| Radical Precursor | Carboxylic Acids, Alkyl Halides, Ethers, Boronic Acids, Diazo Compounds[5][8][9] | The choice dictates the required activation method (e.g., oxidative decarboxylation, photoredox). The structure of the precursor influences the steric outcome. |
| Oxidant | (NH₄)₂S₂O₈, K₂S₂O₈, Benzoyl Peroxide, Di-tert-butyl peroxide | Must be potent enough to generate the radical but not so harsh as to degrade the substrate. Persulfates are common in classical Minisci reactions.[2] |
| Catalyst / Initiator | AgNO₃, FeSO₄, CuSO₄, Photoredox Catalysts (Ru/Ir complexes), UV light, Heat[1][9][10][11] | Silver and iron salts are classic choices.[1][11] Photoredox catalysis allows for milder conditions but may require screening of catalysts and light sources.[9] |
| Solvent | H₂O/H₂SO₄, CH₃CN, DMF, CH₃CN/HFIP[5][7] | Must dissolve the substrate and reagents. Can influence reaction rate and selectivity.[5] |
| Temperature | Room Temperature to >100 °C | Higher temperatures can increase reaction rates but may also lead to more byproducts and degradation. Photoredox methods often run at room temperature.[2][9] |
Key Experimental Protocols
General Protocol for a Classical Minisci Reaction
This protocol is a representative example for the alkylation of 1,10-phenanthroline using a carboxylic acid.
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1,10-phenanthroline (1.0 equiv) in a suitable solvent (e.g., 10:1 mixture of H₂O and H₂SO₄).
-
Addition of Reagents: To the stirred solution, add the carboxylic acid (3-5 equiv) and silver nitrate (AgNO₃, 0.1-0.3 equiv).
-
Initiation: Heat the mixture to the desired temperature (typically 60-80 °C).
-
Oxidant Addition: Slowly add a solution of ammonium persulfate ((NH₄)₂S₂O₈, 2-3 equiv) in water to the reaction mixture over 20-30 minutes. Caution: This addition can be exothermic.
-
Reaction Monitoring: Allow the reaction to stir at the set temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature and quench by carefully adding a saturated solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases and the pH is neutral or slightly basic.
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: General mechanism of the Minisci-type reaction.
Caption: Troubleshooting workflow for low-yield reactions.
Caption: A typical experimental workflow for Minisci reactions.
References
- 1. Minisci reaction - Wikipedia [en.wikipedia.org]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Fifty Shades of Phenanthroline: Synthesis Strategies to Functionalize 1,10-Phenanthroline in All Positions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery and Development of the Enantioselective Minisci Reaction. [repository.cam.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Photocatalytic Enantioselective Radical Cascade Multicomponent Minisci Reaction of β‐Carbolines Using Diazo Compounds as Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
- 10. Synthesis and characterisation of homoleptic 2,9-diaryl-1,10-phenanthroline copper(i) complexes: influencing selectivity in photoredox-catalysed atom-transfer radical addition reactions - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. Efficient Amination of Activated and Non‐Activated C(sp3)−H Bonds with a Simple Iron–Phenanthroline Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2,9-Disubstituted Phenanthroline Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2,9-disubstituted phenanthroline derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying 2,9-disubstituted phenanthroline derivatives?
A1: The primary purification techniques for this class of compounds are recrystallization, column chromatography, and acid-base extraction. For volatile compounds, sublimation can also be an effective method.[1][2][3] The choice of method depends on the specific derivative's physical properties (solubility, melting point, polarity) and the nature of the impurities.
Q2: What are typical impurities I might encounter?
A2: Impurities often include unreacted starting materials, partially substituted phenanthrolines, and byproducts from side reactions. For instance, Suzuki coupling reactions used for synthesis may lead to contamination with small amounts of the double-arylated product.[4] Traditional synthesis methods like the Skraup and Doebner-von Miller reactions can result in significant contamination if not optimized.[5] In some cases, oxidation of the phenanthroline ring can lead to impurities like phenanthroline-5,6-diones.[6]
Q3: How can I assess the purity of my final product?
A3: Purity is typically assessed by a combination of techniques. Melting point analysis is a fundamental first step, where a sharp melting point close to the literature value indicates high purity.[7] Chromatographic methods like Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are crucial for detecting trace impurities.[6][8] Spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry confirm the structure and identify any remaining contaminants.[9]
Q4: Are there any specific challenges associated with purifying these compounds?
A4: Yes, researchers often face challenges due to the relatively high polarity of phenanthroline derivatives and the similar chromatographic properties of the target compound and its impurities, which can make separation difficult.[4] This can lead to issues like streaking on silica gel columns and difficulty in achieving baseline separation in chromatography.[10]
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of 2,9-disubstituted phenanthroline derivatives.
| Issue | Potential Cause | Recommended Solution |
| My product is an oil or wax after column chromatography, not a solid. | Residual solvent is present. | Dry the sample under high vacuum for an extended period. Gentle heating may be applied if the compound is thermally stable. |
| The product has a low melting point. | Cool the sample in an ice bath or refrigerator to induce crystallization. | |
| An impurity is preventing crystallization. | Attempt to recrystallize the product from a different solvent system. If that fails, a second column chromatography run with a less polar eluent system may be necessary.[11] | |
| My purified compound is still colored (e.g., yellow or brown) when it should be colorless. | The compound is inherently colored. | Check the literature to confirm the expected color of the pure compound. |
| Trace impurities are present. | Treat a solution of the compound with activated carbon, followed by filtration.[7] Recrystallization is also highly effective at removing colored impurities.[7] | |
| I'm seeing significant "streaking" on my TLC plate or column. | The compound is too polar for the chosen eluent. | Add a more polar solvent (e.g., methanol, triethylamine) to your eluent system. For basic compounds like phenanthrolines, adding a small amount of triethylamine (~0.5-1%) to the eluent can significantly improve peak shape. |
| The sample is overloaded. | Apply a smaller amount of the sample to the TLC plate or use a larger column with more stationary phase for column chromatography. | |
| Low recovery of my compound after recrystallization. | The compound is too soluble in the chosen solvent. | Use a solvent system where the compound has high solubility at high temperatures and low solubility at room temperature or below. Try adding an anti-solvent to the solution to induce precipitation. |
| The product precipitated too quickly, trapping impurities. | Allow the solution to cool slowly to form larger, purer crystals. | |
| Difficulty separating my product from a very similar impurity by column chromatography. | The eluent system does not provide enough resolution. | Use a shallower solvent gradient or switch to an alternative stationary phase, such as alumina. Sometimes, complex reaction mixtures are hard to separate due to very similar chromatographic properties.[4] |
Quantitative Data Summary
The selection of an appropriate solvent system is critical for successful purification. The tables below summarize common solvent systems used for the purification of 2,9-disubstituted phenanthroline derivatives.
Table 1: Recommended Solvent Systems for Recrystallization
| Derivative Type | Solvent System | Notes | Citation |
| 2,9-dialkyl-phenanthrolines | Aqueous Ethanol | Effective for moderately polar derivatives. | [7] |
| Phenanthroline Thiosemicarbazones | Acetonitrile / Methanol (e.g., 9:1) | Good for derivatives with higher polarity. | [9] |
| General 2,9-disubstituted | Dichloromethane / Hexane | A common system for inducing crystallization of less polar compounds. | |
| Toluene | Can be effective for compounds with aromatic substituents. |
Table 2: Common Eluent Systems for Column Chromatography
| Stationary Phase | Eluent System | Derivative Type | Citation |
| Silica Gel | Dichloromethane / Methanol (gradient) | Polar derivatives, sensors. | [12] |
| Silica Gel | Hexanes / Cyclohexane / Ethyl Acetate (20:20:1) | Phenoxy-substituted phenanthrolines. | [4] |
| Alumina | Dichloromethane / Hexane (80:20) | Multi-phenanthroline ligands. | |
| Silica Gel | Chloroform | General purpose, though streaking can be an issue. | [11] |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is a general guideline for purifying a moderately polar 2,9-disubstituted phenanthroline derivative using silica gel.
-
Slurry Preparation: Dissolve the crude product in a minimal amount of dichloromethane (DCM). Add a small amount of silica gel to this solution to create a slurry.
-
Solvent Removal: Remove the solvent from the slurry under reduced pressure until a dry, free-flowing powder is obtained. This is the dry-loaded sample.
-
Column Packing: Pack a glass column with silica gel using a non-polar solvent like hexane as the slurry solvent.
-
Sample Loading: Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: Begin elution with a non-polar solvent (e.g., hexane or a hexane/DCM mixture). Gradually increase the polarity of the eluent by increasing the proportion of a more polar solvent like ethyl acetate or methanol.[12] Collect fractions and monitor them by TLC.
-
Fraction Pooling and Evaporation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 2: Purification by Recrystallization
This protocol describes the purification of crude 2,9-dimethyl-1,10-phenanthroline.
-
Dissolution: In a flask, add the crude product to a minimal amount of a suitable solvent mixture, such as aqueous ethanol.[7]
-
Heating: Gently heat the mixture with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice bath.
-
Isolation: Collect the resulting crystals by vacuum filtration.
-
Washing and Drying: Wash the crystals with a small amount of cold solvent and dry them under vacuum to obtain the purified product.
Protocol 3: Purification via Acid-Base Wash
This method is particularly effective for removing non-basic impurities from crude phenanthroline products.[7]
-
Acidic Dissolution: Suspend the crude product (e.g., 105 g of 2,9-dimethyl-1,10-phenanthroline) in water (e.g., 500 mL).[7]
-
Acidification: Slowly add an acid, such as propionic acid, with stirring until the solid dissolves. This protonates the phenanthroline, making it water-soluble.[7]
-
Decolorization (Optional): Add a small amount of activated carbon (e.g., 1 g) and stir for a few minutes to remove colored impurities.[7]
-
Filtration: Filter the solution to remove the activated carbon and any other insoluble material.[7]
-
Precipitation: Slowly add a base, such as ammonia or sodium hydroxide solution, to the filtrate with stirring. The phenanthroline derivative will deprotonate and precipitate out of the solution as a purified solid.[7]
-
Isolation: Collect the precipitate by vacuum filtration, wash with water, and dry under vacuum.[7]
Visualizations
Caption: General purification workflow for 2,9-disubstituted phenanthrolines.
Caption: Workflow for the acid-base purification method.
References
- 1. mdpi.com [mdpi.com]
- 2. Sublimation Study of Six 5-Substituted-1,10-Phenanthrolines by Knudsen Effusion Mass Loss and Solution Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. WO2010127575A1 - One-step synthesis method of 2,9-dimethyl-4,7-diphenyl-1,10- phenanthroline - Google Patents [patents.google.com]
- 6. ovid.com [ovid.com]
- 7. US3389143A - Purification of 1, 10-phenanthrolines - Google Patents [patents.google.com]
- 8. Development and validation of a HPLC method for 4,7-phenanthroline-5,6-dione I and identification of its major impurity by HPLC-MS-APCI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Separation of Phenanthroline Reaction Byproducts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the separation of phenanthroline reaction byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in phenanthroline synthesis and subsequent reactions?
A1: Byproducts largely depend on the synthetic route. In the Skraup synthesis of phenanthroline, common byproducts include intermediates and side-products such as β-arylaminoketones and 1,2,3,4-tetrahydro-1,10-phenanthroline derivatives.[1] For nucleophilic aromatic substitution reactions, particularly when aiming for di-substitution at the 2 and 9 positions, mono-substituted products (e.g., n-butyl- or mesityl-monosubstituted phenanthroline) are frequent and often challenging to separate from the desired product and unreacted starting material.[2][3][4]
Q2: My crude phenanthroline product is heavily colored. What is the best way to remove these colored impurities?
A2: Commercially available phenanthrolines and crude reaction products are often heavily colored.[5] While repeated recrystallization from solvents like benzene can be used, it is often inefficient due to low solubility and the persistence of color.[5] A more effective, non-chromatographic method involves the formation of a metal complex, such as with zinc chloride (ZnCl₂). The phenanthroline-metal complex often has different solubility properties than the impurities, allowing for its separation by precipitation. The pure ligand can then be recovered.
Q3: I am struggling to separate my desired di-substituted phenanthroline from the mono-substituted byproduct. What separation techniques are most effective?
A3: This is a common challenge, especially in nucleophilic substitution reactions. While traditional column chromatography can be used, it is often lengthy and may not provide baseline separation. A more effective technique is ion-paired reversed-phase chromatography, particularly for phenanthroline derivatives that can form charged species or metal complexes.[6] This method can offer superior resolution for closely related compounds.
Q4: Can I purify my phenanthroline derivatives without using chromatography?
A4: Yes, non-chromatographic methods can be quite effective. One such method involves the formation of a stable and often poorly soluble complex with a metal salt, like ZnCl₂. The complex can be precipitated from the reaction mixture, leaving many byproducts in the solution. The purified ligand is then liberated from the complex. This technique can yield high-purity products.
Q5: What are some common issues encountered during the workup and purification of phenanthroline reactions?
A5: Common issues include low yield, product instability to acid or base used during workup, product loss due to solubility in the aqueous layer, and contamination from starting materials or reagents.[7] It is crucial to check the stability of your product under the workup conditions and to analyze all phases (organic, aqueous, and any solids) to track your product.[7]
Troubleshooting Guides
Issue 1: Low Yield of Desired Substituted Phenanthroline
| Potential Cause | Recommended Solution |
| Incomplete reaction | Monitor the reaction by TLC or LC-MS to ensure it has gone to completion. Consider extending the reaction time or increasing the temperature if necessary. |
| Formation of stable intermediates | In Skraup synthesis, stable β-arylaminoketone intermediates can form.[1] Adjusting reaction conditions (e.g., acid concentration, temperature) may promote cyclization. |
| Competing side reactions | In nucleophilic substitutions with organolithium reagents, side reactions with the solvent or impurities can occur.[2][3] Ensure all reagents and glassware are thoroughly dried. |
| Product loss during workup | Your product may have some solubility in the aqueous phase.[7] Back-extract the aqueous layer with a suitable organic solvent. Also, check for product precipitation during filtration steps.[7] |
Issue 2: Difficulty in Separating Byproducts by Column Chromatography
| Potential Cause | Recommended Solution |
| Similar polarity of product and byproducts | This is common with mono- and di-substituted phenanthrolines.[2][3] Standard silica gel chromatography may not be sufficient. |
| Alternative 1: Ion-Paired Reversed-Phase HPLC. This technique can provide higher resolution for closely related ionic or ionizable compounds.[6] | |
| Alternative 2: Non-Chromatographic Purification. Utilize the differential ability of the product and byproducts to form metal complexes (e.g., with ZnCl₂). The desired complex may precipitate, allowing for separation. | |
| Tailing or poor peak shape on column | The basic nitrogen atoms of phenanthroline can interact strongly with acidic silica gel. Add a small amount of a basic modifier, such as triethylamine or ammonia, to the eluent. |
| Product is colored, and impurities are difficult to track | Use a different visualization technique if using UV, such as staining with permanganate or other appropriate stains. |
Data Presentation: Comparison of Purification Methods
| Purification Method | Typical Purity | Reported Yield | Advantages | Disadvantages |
| Recrystallization | Variable, often requires multiple steps | Can be low due to solubility limitations | Simple setup | Inefficient for removing structurally similar byproducts and colored impurities[5] |
| Silica Gel Chromatography | Good to high | Variable, depends on separation efficiency | Widely applicable | Can be time-consuming; may have issues with tailing for basic compounds |
| Ion-Paired Reversed-Phase HPLC | High to very high | Good for analytical scale, can be adapted for preparative | Excellent resolution of closely related compounds[6] | Requires specialized equipment; can be costly for large-scale purification |
| Non-Chromatographic (Metal Complexation) | >95%[8] | >80%[8] | High selectivity; avoids chromatography | Requires an additional step to liberate the free ligand; dependent on suitable complex formation |
Experimental Protocols
Protocol 1: Purification of Phenanthroline Derivatives via ZnCl₂ Complexation
This protocol is adapted from a general method for purifying phenanthroline ligands.
Objective: To separate a phenanthroline derivative from organic byproducts.
Methodology:
-
Dissolve the crude reaction mixture containing the phenanthroline derivative in a suitable organic solvent (e.g., dichloromethane).
-
Add a solution of zinc chloride (ZnCl₂) in a polar solvent (e.g., ethanol) to the mixture.
-
Stir the mixture at room temperature. The phenanthroline-ZnCl₂ complex should precipitate out of the solution.
-
Collect the precipitate by filtration and wash it with the organic solvent to remove any remaining soluble impurities.
-
To recover the free ligand, suspend the complex in a biphasic system of dichloromethane and aqueous ammonia. The ammonia will complex with the zinc, releasing the free phenanthroline derivative into the organic layer.
-
Separate the organic layer, wash with water, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain the purified phenanthroline derivative.
Protocol 2: Separation of Phenanthroline-Iron(II) Complexes by Ion-Paired Reversed-Phase HPLC
This protocol is based on the separation of iron(II) complexes of phenanthroline and its derivatives.[6]
Objective: To achieve high-resolution separation of different phenanthroline derivatives.
Methodology:
-
Complex Formation: Prepare the iron(II) complexes of your phenanthroline derivatives by reacting them with a stoichiometric amount of an iron(II) salt (e.g., ferrous ammonium sulfate) in a suitable solvent.
-
HPLC System:
-
Column: C18 reversed-phase column (e.g., Inertsil ODS).
-
Mobile Phase: An acetonitrile/water gradient containing an ion-pairing agent. A suitable mobile phase is acetonitrile/water (e.g., 80/20, v/v) containing 0.06 M perchloric acid (HClO₄) as the ion-pairing agent.[6]
-
Detection: UV-Vis detector at the wavelength of maximum absorbance for the iron(II) complexes (typically around 510 nm).[9][10]
-
-
Procedure:
-
Equilibrate the column with the initial mobile phase composition.
-
Inject the sample containing the mixture of phenanthroline-iron(II) complexes.
-
Run a suitable gradient of acetonitrile to elute the complexes. The more hydrophobic complexes will have longer retention times.
-
Monitor the elution profile and collect the fractions corresponding to the desired complex.
-
Visualizations
Logical Workflow for Troubleshooting Phenanthroline Byproduct Separation
Caption: A flowchart outlining the decision-making process for purifying phenanthroline derivatives.
Signaling Pathway Involving a Phenanthroline Derivative
Some phenanthroline derivatives have been shown to have anti-cancer properties by inducing DNA damage and affecting cell cycle signaling pathways.[11]
Caption: A diagram illustrating the signaling cascade initiated by a phenanthroline derivative leading to cancer cell apoptosis.[12]
References
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. US3389143A - Purification of 1, 10-phenanthrolines - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. How To [chem.rochester.edu]
- 8. A Non-Chromatographic Method for the Purification of a Bivalently Active Monoclonal IgG Antibody from Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. A phenanthroline derivative enhances radiosensitivity of hepatocellular carcinoma cells by inducing mitochondria-dependent apoptosis [pubmed.ncbi.nlm.nih.gov]
- 12. A novelly synthesized phenanthroline derivative is a promising DNA-damaging anticancer agent inhibiting G1/S checkpoint transition and inducing cell apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Metal Extraction with 5-amino-1,10-phenanthroline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing pH and reaction time for metal extraction using 5-amino-1,10-phenanthroline. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the success of your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during metal extraction experiments with 5-amino-1,10-phenanthroline in a question-and-answer format.
| Issue | Possible Cause | Recommended Solution |
| Low or no metal extraction | Incorrect pH of the aqueous phase: The complex formation between 5-amino-1,10-phenanthroline and the metal ion is highly pH-dependent. At low pH, the amine group and the nitrogen atoms on the phenanthroline ring can be protonated, reducing the ligand's ability to chelate the metal ion. At very high pH, some metals may precipitate as hydroxides. | Adjust the pH of your sample to the optimal range for the specific metal you are extracting. For many divalent metals, a pH range of 6.0-7.0 has been shown to be effective for solid-phase extraction.[1][2] For solvent extraction, a broader range of 3-7 may be applicable, similar to the parent compound 1,10-phenanthroline.[3] |
| Insufficient reaction time: The complexation reaction may not have reached equilibrium, leading to incomplete extraction. | Increase the contact time between the aqueous and organic phases (for solvent extraction) or the sample and the sorbent (for solid-phase extraction). A reaction time of at least 30 minutes is recommended for solid-phase extraction of several divalent metals.[2] | |
| Inadequate mixing: Poor contact between the two phases in solvent extraction can lead to low extraction efficiency. | Ensure vigorous mixing of the aqueous and organic phases. Using a vortex mixer or a mechanical shaker is recommended. | |
| Ligand concentration is too low: An insufficient amount of 5-amino-1,10-phenanthroline will result in incomplete complexation of the metal ions. | Increase the concentration of the 5-amino-1,10-phenanthroline in the organic phase or on the solid support. A slight excess of the ligand is generally recommended.[3] | |
| Formation of an emulsion during solvent extraction | High concentration of ligand or metal: High concentrations can sometimes lead to the formation of stable emulsions at the interface of the two liquids. | Try diluting your sample or reducing the concentration of the 5-amino-1,10-phenanthroline solution. Adding a small amount of a different organic solvent or a salt to the aqueous phase can also help to break the emulsion. |
| Co-extraction of interfering ions | pH is not selective: The selected pH may be optimal for your target metal but also allows for the complexation and extraction of other metal ions present in the sample. | Adjust the pH to a value where the extraction of your target metal is maximized while the extraction of interfering ions is minimized. You may need to perform a pH optimization study for your specific sample matrix. |
| Use of a masking agent: Certain agents can selectively bind to interfering ions and prevent their extraction. | Consider adding a suitable masking agent to the aqueous phase to complex with the interfering ions. | |
| Difficulty in back-extracting the metal from the organic phase | Stripping solution is not acidic enough: The metal-phenanthroline complex is stable, and a sufficiently acidic solution is required to protonate the ligand and release the metal ion. | Use a more concentrated acid solution (e.g., 0.5 M to 2 M HNO₃ or HCl) as the stripping agent.[1][4] |
| Insufficient contact time during stripping: The back-extraction process also requires sufficient time to reach equilibrium. | Increase the shaking time during the stripping step. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for extracting metals with 5-amino-1,10-phenanthroline?
A1: The optimal pH is dependent on the specific metal ion and the extraction method (solid-phase vs. solvent extraction). For the solid-phase extraction of several divalent metals such as Pb(II), Mn(II), Cd(II), and Ni(II), a pH range of 6.0-7.0 has been found to be optimal.[1][2] For liquid-liquid extraction, a broader pH range of 3 to 7 is generally effective for the complexation of many metal ions with phenanthroline-based ligands.[3] It is always recommended to perform a preliminary experiment to determine the optimal pH for your specific metal and sample matrix.
Q2: How long should I allow for the reaction between the metal and 5-amino-1,10-phenanthroline?
A2: For solid-phase extraction, a contact time of at least 30 minutes has been shown to be sufficient for the quantitative extraction of several divalent metal ions.[2] For solvent extraction, the time to reach equilibrium can vary depending on the mixing efficiency and the specific metal. A vigorous shaking for 5-15 minutes is often a good starting point. Kinetic studies can be performed to determine the minimum time required for maximum extraction.
Q3: Can I reuse the 5-amino-1,10-phenanthroline sorbent or organic solution?
A3: In solid-phase extraction, the sorbent can often be regenerated and reused. This is typically done by stripping the metal with a strong acid and then re-conditioning the sorbent to the appropriate pH.[2] In solvent extraction, the organic phase can potentially be reused after back-extraction of the metal, but its stability and efficiency should be verified over multiple cycles.
Q4: What solvent should I use for liquid-liquid extraction with 5-amino-1,10-phenanthroline?
A4: The choice of solvent can influence the extraction efficiency. Common solvents used for metal extraction with phenanthroline-based ligands include chloroform, nitrobenzene, and mixtures of non-polar solvents with modifiers.[3] The solvent should be immiscible with water and should effectively solvate the metal-ligand complex.
Q5: How can I improve the selectivity of my extraction for a specific metal?
A5: Selectivity can be enhanced by carefully controlling the pH of the aqueous phase. By operating at a pH where the stability constant of your target metal-ligand complex is high while those of interfering metals are low, you can achieve selective extraction. The use of masking agents that selectively complex with interfering ions can also significantly improve selectivity.
Data Presentation
Table 1: Optimal Conditions for Solid-Phase Extraction of Divalent Metals with 5-amino-1,10-phenanthroline Functionalized Sorbents.
| Metal Ion | Optimal pH | Optimal Reaction Time (minutes) | Adsorption Capacity (mg/g) | Reference |
| Pb(II) | 6.0 | Not specified | 548 | [1][5][6] |
| Pb(II) | 6.0 - 6.5 | 30 | 8.5 | [2] |
| Mn(II) | 6.0 - 6.5 | 30 | 13.5 | [2] |
| Cd(II) | 6.0 - 6.5 | 30 | 8.4 | [2] |
| Ni(II) | 6.0 - 6.5 | 30 | 13.3 | [2] |
Table 2: General Conditions for Solvent Extraction of Divalent Metals with 1,10-Phenanthroline (Parent Compound).
Data for the parent compound is provided as a reference for the expected behavior of 5-amino-1,10-phenanthroline.
| Metal Ion | Effective pH Range | Recommended Solvent | Reference |
| Zn(II) | 3 - 7 | Nitrobenzene | [3] |
| Cd(II) | 3 - 7 | Nitrobenzene | [3] |
| Pb(II) | 3 - 7 | Nitrobenzene | [3] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of Metal Ions
This protocol provides a general procedure for the extraction of metal ions from an aqueous solution using a sorbent functionalized with 5-amino-1,10-phenanthroline.
-
Sorbent Preparation: If not commercially available, synthesize the 5-amino-1,10-phenanthroline functionalized sorbent (e.g., on activated carbon or silica gel) following a suitable literature procedure.[2]
-
Column Packing: Pack a desired amount of the sorbent into an empty SPE cartridge.
-
Conditioning: Condition the cartridge by passing a suitable solvent (e.g., methanol) followed by deionized water to activate the sorbent.
-
Equilibration: Equilibrate the cartridge by passing a buffer solution at the optimal pH for the target metal ion (e.g., pH 6.0-6.5).[2]
-
Sample Loading: Load the pre-adjusted sample solution onto the cartridge at a controlled flow rate.
-
Washing: Wash the cartridge with a small volume of deionized water at the same pH to remove any unbound matrix components.
-
Elution (Stripping): Elute the bound metal ions by passing a small volume of an acidic solution (e.g., 0.5-2 M HNO₃) through the cartridge.[1][4]
-
Analysis: The eluted solution containing the concentrated metal ions is now ready for analysis by techniques such as AAS or ICP-MS.
Protocol 2: Liquid-Liquid (Solvent) Extraction of Metal Ions
This protocol outlines a general procedure for the extraction of metal ions from an aqueous phase to an organic phase using 5-amino-1,10-phenanthroline.
-
Preparation of Organic Phase: Prepare a solution of 5-amino-1,10-phenanthroline in a suitable water-immiscible organic solvent (e.g., chloroform, nitrobenzene).
-
pH Adjustment of Aqueous Phase: Take a known volume of the aqueous sample containing the metal ions and adjust the pH to the optimal value for complex formation using a suitable buffer or acid/base.
-
Extraction: Transfer the pH-adjusted aqueous sample and an equal volume of the organic phase into a separatory funnel. Shake vigorously for 5-15 minutes to facilitate the transfer of the metal-ligand complex into the organic phase.
-
Phase Separation: Allow the two phases to separate completely.
-
Collection of Organic Phase: Carefully collect the organic phase containing the extracted metal complex.
-
Back-Extraction (Stripping): To recover the metal ions, shake the organic phase with an acidic aqueous solution (e.g., 0.5-2 M HNO₃). This will protonate the ligand and transfer the metal ions back to the aqueous phase.
-
Analysis: The aqueous phase after back-extraction can be analyzed for the metal ion concentration.
Mandatory Visualization
Caption: Experimental workflow for Solid-Phase Extraction (SPE).
Caption: Logic diagram of pH and reaction time effects.
References
- 1. Graphene oxide chemically modified with 5-amino-1,10-phenanthroline as sorbent for separation and preconcentration of trace amount of lead(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. "Solvent extraction studies of metal 1,10-phenanthroline complexes" by Rose L. Asamoah [huskiecommons.lib.niu.edu]
- 4. Selective dispersive micro solid-phase extraction using oxidized multiwalled carbon nanotubes modified with 1,10-phenanthroline for preconcentration of lead ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Graphene oxide chemically modified with 5-amino-1,10-phenanthroline as sorbent for separation and preconcentration of trace amount of lead(II) | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Direct C-H Carbamoylation of Phenanthrolines
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the direct C-H carbamoylation of phenanthrolines. The information herein is designed to address common challenges and improve the scalability of this vital chemical transformation.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of the recently developed metal- and light-free direct C-H carbamoylation of phenanthrolines?
A1: The primary advantages of this method are its operational simplicity, cost-effectiveness, and scalability.[1][2][3][4] It is a metal-, light-, and catalyst-free Minisci-type reaction, which circumvents the need for expensive and often toxic heavy metal catalysts.[1][2][3][4] This method can directly install primary, secondary, and tertiary amides, a significant improvement over previous techniques limited to primary amides.[1][2][3][4] Furthermore, the procedure is often chromatography-free, simplifying product isolation.[1][3] The scalability has been demonstrated on a gram scale with comparable high yields.[1][3]
Q2: How does this method improve upon previous synthetic routes to dicarbamoylated phenanthrolines?
A2: Previous methods for synthesizing dicarbamoylated phenanthrolines often involved lengthy, multi-step sequences (4-11 steps) starting from expensive, pre-functionalized phenanthrolines.[1][3] This new direct C-H carbamoylation strategy significantly improves step efficiency. For instance, a specific phenanthroline derivative that previously required 11 steps with a 7.7% overall yield can now be synthesized in just two steps.[1]
Q3: What is the general scope of this direct carbamoylation reaction?
A3: The reaction is compatible with a wide range of oxamic acids, allowing for the installation of primary, secondary, and tertiary amides.[1][3] This includes amides attached to tertiary, secondary, and primary alkyl groups, as well as benzylic and aromatic amides.[1][3] The reaction also tolerates various substituents on the phenanthroline scaffold, although electron-rich phenanthrolines tend to provide higher yields.[1][3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete dissolution of reagents. 2. Insufficient reaction time or temperature. 3. Degradation of reagents. | 1. Ensure all solids are fully dissolved before proceeding with the reaction. 2. Monitor the reaction by TLC or LC-MS and adjust time/temperature as needed. The reaction is typically run at elevated temperatures. 3. Use fresh reagents, particularly the oxamic acids and persulfate. |
| Sluggish Reaction | The electronic properties of the phenanthroline substrate can affect reaction rate. Phenanthrolines with electron-withdrawing groups may react more slowly. | For less reactive substrates, consider increasing the reaction time or temperature. A change in the specific oxamic acid used might also improve reactivity. For example, switching from an oxamic acid with a bulky substituent to one with a smaller profile might be beneficial.[1] |
| Formation of Multiple Products (e.g., mono-, di-, tri-, tetra-carbamoylated) | The stoichiometry of the reagents and the reactivity of the phenanthroline substrate can lead to multiple additions. | To favor dicarbamoylation, use the appropriate stoichiometric ratio of the oxamic acid. For unsubstituted 1,10-phenanthroline, the reaction can be pushed to tetracarbamoylation.[1][3] Careful control of reaction time can also help in isolating the desired product. |
| Difficulty in Product Purification | While often chromatography-free, some impurities may co-precipitate with the product. | An aqueous workup-free procedure involving washing the precipitate with water, methanol, and diethyl ether has been shown to effectively remove impurities and can improve the isolated yield.[1][3] |
| Scalability Issues (e.g., inconsistent yield on a larger scale) | 1. Inefficient heat transfer. 2. Inadequate mixing. | 1. Ensure uniform heating of the reaction mixture. Use a suitable reaction vessel and heating mantle for larger scales. 2. Employ efficient mechanical stirring to ensure homogeneity, especially with heterogeneous mixtures. |
Quantitative Data Summary
Table 1: Scope of Direct C-H Dicarbamoylation of 4,7-Dimethoxy-1,10-phenanthroline with Various Oxamic Acids
| Entry | Amide Type | R Group | Yield (%) |
| 1 | Secondary (Aromatic) | Phenyl | 73 |
| 2 | Secondary (t-Alkyl) | t-Butyl | 84 |
| 3 | Secondary (s-Alkyl) | Isopropyl | 64 |
| 4 | Secondary (p-Alkyl) | n-Propyl | 59 |
| 5 | Secondary (Benzylic) | Benzyl | 53 |
| 6 | Secondary (Aromatic) | 4-Methoxyphenyl | 83 |
| 7 | Secondary (Aromatic) | 4-(Trifluoromethyl)phenyl | 62 |
| 8 | Secondary (Aromatic) | 2-Methoxyphenyl | 73 |
| 9 | Tertiary | N,N-Diethyl | 86 |
Data extracted from Mooney et al., 2021.[1]
Table 2: Scope of Phenanthroline Substrates in Direct C-H Dicarbamoylation
| Entry | Phenanthroline Substituent(s) | Yield (%) |
| 1 | 4,7-dichloro | 50 |
| 2 | 3,4,7,8-tetramethyl | 97 (on 1.065 g scale) |
| 3 | Unsubstituted (tetracarbamoylation) | 47 |
| 4 | 2,9-dimethyl | 58 |
Data extracted from Mooney et al., 2021.[1][3]
Experimental Protocols
General Procedure for Direct C-H Dicarbamoylation of Phenanthrolines:
This protocol is adapted from the metal- and light-free method described by Mooney et al.[1][3]
Materials:
-
Substituted 1,10-phenanthroline
-
Oxamic acid derivative
-
Ammonium persulfate ((NH₄)₂S₂O₈)
-
Trifluoroacetic acid (TFA)
-
Dimethyl sulfoxide (DMSO)
-
Water
-
Methanol
-
Diethyl ether
Procedure:
-
To a reaction vessel, add the 1,10-phenanthroline derivative (1.0 equiv).
-
Add the corresponding oxamic acid (2.0-4.0 equiv).
-
Add ammonium persulfate (2.0-4.0 equiv).
-
Add a 1:1 mixture of DMSO and water.
-
Add trifluoroacetic acid (2.0-4.0 equiv).
-
Stir the mixture at an elevated temperature (e.g., 80 °C) for the specified time (typically several hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with water, which should cause the product to precipitate.
-
Isolate the product by filtration.
-
Wash the precipitate sequentially with water, methanol, and diethyl ether to remove impurities.
-
Dry the purified product under vacuum.
Visualizations
Caption: Experimental workflow for the direct C-H carbamoylation of phenanthrolines.
Caption: Key factors influencing the success of scalable direct C-H carbamoylation.
References
Technical Support Center: Managing Poor Solubility of Phenanthroline Derivatives
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals encountering challenges with the poor aqueous solubility of phenanthroline derivatives.
Frequently Asked Questions (FAQs)
Q1: Why do many phenanthroline derivatives exhibit poor water solubility?
A1: Phenanthroline and its derivatives are heterocyclic organic compounds with a rigid, aromatic structure.[1][2] This aromaticity makes them inherently hydrophobic (lipophilic), leading to low solubility in polar solvents like water.[2] Factors such as the addition of nonpolar functional groups can further decrease their aqueous solubility.
Q2: What are the primary strategies to improve the aqueous solubility of my phenanthroline derivative?
A2: Several techniques can be employed, often in combination. The most common include:
-
pH Adjustment: For ionizable derivatives, modifying the pH of the solution can significantly increase solubility.[3][4]
-
Use of Co-solvents: Adding a water-miscible organic solvent can disrupt the hydrogen bonding network of water and create a more favorable environment for the solute.[4][5]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can effectively shield the hydrophobic parts of the molecule, enhancing its solubility in water.[6][7]
-
Salt Formation: Converting the derivative into a salt form, if it has acidic or basic functional groups, can improve its dissolution properties.[8][9]
-
Metal Complexation: Complexing the phenanthroline derivative with a metal can enhance its hydrophilicity and aqueous solubility.[10]
Q3: How does pH affect the solubility of phenanthroline derivatives?
A3: Phenanthroline itself is a weak base (pKa of the conjugate acid is ~4.84) and can be protonated under acidic conditions to form the more water-soluble phenanthrolinium ion.[1][11] Therefore, for many phenanthroline derivatives, decreasing the pH of the aqueous solution by adding a dilute acid can significantly improve solubility.[4][11] Conversely, for derivatives with acidic functional groups, increasing the pH with a base would form a more soluble salt.[12]
Q4: Which co-solvents are recommended, and what are the best practices for using them?
A4: Common water-miscible co-solvents include Dimethyl Sulfoxide (DMSO), Dimethyl Formamide (DMF), ethanol, and polyethylene glycols (PEGs).[4][13] It is standard practice to first dissolve the phenanthroline derivative in a minimal amount of the organic co-solvent to create a concentrated stock solution.[13][14] This stock solution is then added dropwise to the aqueous buffer while vortexing or stirring vigorously to prevent the compound from precipitating out due to localized high concentrations.[15][16] The final concentration of the co-solvent should be kept as low as possible (often <1-5%) to avoid impacting the biological assay.[15]
Q5: How can cyclodextrins help with solubility, and how are they used?
A5: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[6][17] They can encapsulate the poorly soluble phenanthroline derivative (the "guest") within their cavity, forming a water-soluble "host-guest" inclusion complex.[6][7][18] This effectively increases the apparent solubility of the derivative in the aqueous solution.[7] Beta-cyclodextrin (β-CD) and its more soluble derivatives, like hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used for this purpose.[15][19]
Q6: My compound dissolves in the organic co-solvent but precipitates when I add it to my aqueous buffer. What should I do?
A6: This phenomenon, often called "crashing out," is common.[15] Here are several troubleshooting steps:
-
Reduce the Final Concentration: Your target concentration may be above the compound's solubility limit in the final solvent mixture.
-
Slow Down the Addition: Add the stock solution to the buffer very slowly (dropwise) while vigorously mixing.[16]
-
Increase Co-solvent Percentage: Cautiously increase the final percentage of the organic co-solvent in your working solution, ensuring it remains compatible with your experimental system.[15]
-
Adjust Buffer pH: Screen a range of pH values for your buffer to find the optimal pH for solubility.[15]
-
Use Solubility Enhancers: Consider adding cyclodextrins or other biocompatible polymers like PVP to your aqueous buffer before adding the compound stock.[15]
Troubleshooting Guide: Precipitation Issues
| Issue | Possible Cause | Recommended Solution |
| Compound will not dissolve in the aqueous buffer. | The compound's intrinsic solubility is too low in 100% aqueous media. | Prepare a concentrated stock solution in a water-miscible organic solvent like DMSO or DMF first.[13] |
| Precipitate forms immediately upon adding stock solution to the buffer. | Localized concentration of the compound exceeds its solubility limit ("crashing out").[15] | Add the stock solution dropwise into the buffer while vigorously vortexing or stirring.[16] Consider pre-warming the buffer.[14] |
| Solution is initially clear but becomes cloudy or forms a precipitate over time. | The solution is supersaturated and thermodynamically unstable.[15] | Prepare working solutions fresh before each experiment. Incorporate a precipitation inhibitor (e.g., hydroxypropyl methylcellulose (HPMC) or polyvinylpyrrolidone (PVP)) into the buffer.[15] Lower the final concentration if possible. |
| Solubility varies between different batches of the same buffer. | Minor variations in buffer pH or ionic strength. | Prepare a large, single batch of buffer for the entire experiment series. Always verify the final pH of the buffer after preparation.[20] |
| Compound precipitates when the solution is cooled or refrigerated. | Solubility is temperature-dependent.[14] | Prepare solutions at the temperature of the experiment. If storage is necessary, determine the compound's stability and solubility at the storage temperature first. |
Quantitative Data Summary
The solubility of phenanthroline derivatives can vary significantly based on their specific substitutions. The data below is for the parent compound, 1,10-phenanthroline, to provide a general reference.
| Compound | Solvent | Solubility | Temperature | Citation |
| 1,10-Phenanthroline | Water | 3.3 g/L | Room Temp | [11] |
| 1,10-Phenanthroline (hydrate) | Ethanol | ~1 mg/mL | Room Temp | [13] |
| 1,10-Phenanthroline (hydrate) | DMSO | ~30 mg/mL | Room Temp | [13] |
| 1,10-Phenanthroline (hydrate) | DMF | ~30 mg/mL | Room Temp | [13] |
| 1,10-Phenanthroline (hydrate) | 1:9 DMSO:PBS (pH 7.2) | ~0.1 mg/mL | Room Temp | [13] |
| 1,10-Phenanthroline | Alcohol | 540 g/L | Room Temp | [11] |
| 1,10-Phenanthroline | Benzene | 14 g/L | Room Temp | [11] |
Experimental Protocols
Protocol 1: Preparation of a Working Solution using a Co-solvent
This protocol describes the standard method for preparing a working solution of a poorly soluble phenanthroline derivative for in vitro assays.
Materials:
-
Phenanthroline derivative powder
-
Anhydrous DMSO (or other suitable co-solvent)
-
Desired aqueous buffer (e.g., PBS, Tris-HCl)
-
Sterile, low-adhesion microcentrifuge tubes or glass vials
-
Calibrated pipettes
-
Vortex mixer
Procedure:
-
Prepare Concentrated Stock Solution: a. Accurately weigh the desired amount of the phenanthroline derivative and place it into a sterile vial. b. Add the required volume of anhydrous DMSO to achieve the desired high concentration (e.g., 10-50 mM). c. Tightly cap the vial and vortex vigorously until the compound is completely dissolved. Gentle warming (e.g., 37°C) may aid dissolution.[16] d. Visually inspect the solution for any undissolved particles. e. Store the stock solution in small aliquots at -20°C or -80°C to prevent freeze-thaw cycles.[16]
-
Prepare Final Working Solution: a. Bring the stock solution aliquot and the aqueous buffer to the desired experimental temperature. b. Pipette the required volume of the aqueous buffer into a new sterile tube. c. While vigorously vortexing the aqueous buffer, add the required volume of the stock solution drop by drop. This rapid mixing is critical to prevent precipitation.[15][16] d. Continue mixing for a few minutes to ensure homogeneity. e. Visually inspect the final working solution for any signs of precipitation before use.
Protocol 2: pH-Solubility Profile Determination
This protocol helps determine the optimal pH for solubilizing an ionizable phenanthroline derivative.
Materials:
-
Phenanthroline derivative powder
-
A series of buffers with different pH values (e.g., citrate, phosphate, borate, covering a range from 4.0 to 9.0)
-
Equilibration shaker/rotator
-
Centrifuge
-
HPLC-UV or UV-Vis spectrophotometer
Procedure:
-
Prepare a series of buffers with pH values in 0.5 or 1.0 unit increments.
-
Add an excess amount of the phenanthroline derivative powder to a fixed volume (e.g., 1 mL) of each buffer in separate vials. The solid should be visible.
-
Tightly seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C) for 24-48 hours to allow the solution to reach equilibrium.
-
After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.[14]
-
Carefully collect the supernatant from each sample without disturbing the pellet.
-
Determine the concentration of the dissolved compound in each supernatant using a suitable analytical method (e.g., HPLC-UV with a standard curve).[14]
-
Plot the measured solubility (concentration) against the buffer pH to identify the pH range that provides the highest solubility.
Protocol 3: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol outlines the use of a cyclodextrin to enhance aqueous solubility.
Materials:
-
Phenanthroline derivative powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Desired aqueous buffer
-
Vortex mixer and/or sonicator
Procedure:
-
Prepare HP-β-CD Solution: Dissolve the desired concentration of HP-β-CD (e.g., 1-10% w/v) in your aqueous buffer. Mix until the HP-β-CD is fully dissolved.
-
Add the Compound: Add the phenanthroline derivative powder directly to the HP-β-CD solution.
-
Facilitate Complexation: Vigorously vortex the mixture. Sonication in a bath sonicator for 15-30 minutes can also help facilitate the formation of the inclusion complex.
-
Equilibrate: Allow the solution to equilibrate for several hours or overnight at a constant temperature, mixing periodically.
-
Clarify Solution: If any undissolved material remains, centrifuge or filter the solution through a 0.22 µm filter to remove it. The resulting clear solution contains the solubilized phenanthroline derivative-cyclodextrin complex.
Visualizations
Caption: A workflow for troubleshooting the precipitation of phenanthroline derivatives.
References
- 1. 1,10-Phenanthroline - Wikipedia [en.wikipedia.org]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. longdom.org [longdom.org]
- 4. wjbphs.com [wjbphs.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Synthesis of Folate-Appended β-Cyclodextrin Using Phenanthroline as Linker for Cancer Targeting Drug Delivery [scirp.org]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 8. pharmaguddu.com [pharmaguddu.com]
- 9. Solubility Enhancement Techniques | Pharmaguideline [pharmaguideline.com]
- 10. Organometallic Half-Sandwich Complexes of 1,10-Phenanthroline Derivatives with Improved Solubility, Albumin-Binding, and Nanoformulation Potential Targeting Drug Resistance in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Cyclodextrins and Their Derivatives as Drug Stability Modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. supram.nankai.edu.cn [supram.nankai.edu.cn]
- 19. Frontiers | Cyclodextrin derivatives decrease Transient Receptor Potential vanilloid 1 and Ankyrin 1 ion channel activation via altering the surrounding membrane microenvironment by cholesterol depletion [frontiersin.org]
- 20. benchchem.com [benchchem.com]
preventing degradation of 1,10-Phenanthrolin-5-amine during complexation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,10-Phenanthrolin-5-amine and its metal complexes. The primary focus is on preventing the degradation of the ligand during complexation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation during complexation?
A1: The principal degradation pathway for this compound during complexation is the oxidation of the electron-rich 5-amino group. This aromatic amine is susceptible to oxidation by various agents, including atmospheric oxygen, certain metal ions in higher oxidation states, and other oxidizing species that may be present in the reaction mixture. This oxidation can lead to the formation of colored impurities and a lower yield of the desired metal complex. The oxidative electropolymerization of metal complexes of 5-amino-1,10-phenanthroline is known to be initiated by the oxidation of the ligand itself, highlighting its susceptibility to oxidation[1].
Q2: What are the visible signs of ligand degradation?
A2: Degradation of this compound is often indicated by a noticeable color change in the reaction mixture, typically to shades of brown or the formation of dark, insoluble materials. The pure ligand is a white to light yellow or brown to orange solid, and significant deviation from this appearance in the reaction solution, not attributable to the color of the expected metal complex, can suggest degradation.
Q3: Can the choice of metal precursor influence the degradation of this compound?
A3: Yes, the choice of metal precursor can significantly impact the stability of the ligand. Metal ions that are strong oxidizing agents (e.g., Fe(III), Cu(II) under certain conditions) can directly oxidize the amino group. When possible, using metal precursors in a lower oxidation state (e.g., Fe(II) instead of Fe(III)) is advisable. If a higher oxidation state metal is necessary, the reaction conditions must be strictly controlled to minimize ligand oxidation.
Q4: Is this compound sensitive to light?
A4: While specific studies on the photosensitivity of this compound are not extensively detailed in the provided search results, it is a good laboratory practice to protect reactions involving aromatic amines and colored coordination complexes from direct light to prevent potential photochemical side reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the complexation of this compound and provides systematic solutions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Reaction mixture turns dark brown or black, and the desired product yield is low. | Oxidation of the 5-amino group by atmospheric oxygen. | 1. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).2. Use degassed solvents for the reaction.3. Minimize the reaction time at elevated temperatures. |
| Oxidation of the 5-amino group by the metal precursor. | 1. If applicable, use a metal precursor in a lower, less oxidizing state (e.g., Fe(II) instead of Fe(III)).2. Add the metal salt solution slowly to the ligand solution to avoid localized high concentrations of the oxidizing agent. | |
| Formation of a precipitate that is not the desired product. | Polymerization of the oxidized ligand. | 1. Strictly follow procedures to exclude oxygen from the reaction.2. Consider adding a small amount of a radical scavenger or antioxidant, though compatibility with the desired reaction must be verified. |
| Difficulty in purifying the final complex from colored impurities. | Presence of oxidized ligand byproducts. | 1. Purify the complex using column chromatography on an appropriate stationary phase (e.g., alumina or silica gel), using a solvent system that allows for the separation of the desired complex from the more polar, colored impurities.2. Recrystallization from a suitable solvent system can also be effective. Multiple recrystallizations may be necessary. |
| Inconsistent reaction outcomes. | Variations in the quality of the this compound starting material or solvents. | 1. Ensure the purity of the this compound before use. If it appears discolored, consider purification by recrystallization.2. Always use freshly distilled or degassed high-purity solvents. |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Metal Complexes with this compound under an Inert Atmosphere
This protocol provides a general framework for the synthesis of metal complexes of this compound while minimizing its degradation.
Materials:
-
This compound
-
Metal salt (e.g., FeCl₂, RuCl₃·xH₂O)
-
Anhydrous and degassed solvent (e.g., ethanol, methanol, acetonitrile)
-
Schlenk line or glovebox
-
Standard glassware for inert atmosphere synthesis
Procedure:
-
Solvent Degassing: Degas the chosen solvent by three cycles of freeze-pump-thaw or by bubbling with an inert gas (nitrogen or argon) for at least 30 minutes.
-
Reaction Setup: Assemble the reaction glassware (e.g., a Schlenk flask) and ensure it is free of moisture and oxygen by heating under vacuum and backfilling with an inert gas.
-
Ligand Solution: In the reaction flask, dissolve the appropriate molar amount of this compound in the degassed solvent under a positive pressure of inert gas.
-
Metal Salt Solution: In a separate Schlenk flask, dissolve the metal salt in the degassed solvent.
-
Complexation: Slowly add the metal salt solution to the stirred ligand solution at room temperature (or the desired reaction temperature) via a cannula or a dropping funnel under a positive pressure of inert gas.
-
Reaction: Stir the reaction mixture for the specified time at the appropriate temperature. Monitor the reaction by a suitable technique (e.g., TLC, UV-Vis spectroscopy).
-
Isolation: Once the reaction is complete, the product can be isolated by precipitation with a non-solvent, filtration under inert atmosphere, or by removing the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from degassed solvents or by column chromatography, maintaining an inert atmosphere if the complex is air-sensitive.
Protocol 2: Synthesis of Tris(5-amino-1,10-phenanthroline)iron(II) perchlorate, Fe(phen-NH₂)₃₂
This protocol is adapted from procedures for similar iron(II) phenanthroline complexes and incorporates measures to prevent ligand degradation.
Materials:
-
This compound (3 molar equivalents)
-
Iron(II) chloride tetrahydrate (FeCl₂·4H₂O) (1 molar equivalent)
-
Sodium perchlorate (NaClO₄)
-
Degassed ethanol and water
Procedure:
-
Prepare all solutions using solvents that have been thoroughly degassed with nitrogen or argon.
-
In a Schlenk flask, dissolve this compound in ethanol.
-
In a separate Schlenk flask, dissolve FeCl₂·4H₂O in a minimal amount of degassed water.
-
Slowly add the iron(II) chloride solution to the stirred solution of the ligand under a nitrogen atmosphere. A deep red color should develop.
-
Stir the mixture at room temperature for 1-2 hours.
-
Add a saturated aqueous solution of sodium perchlorate to precipitate the --INVALID-LINK--₂ complex.
-
Collect the red crystalline precipitate by filtration under an inert atmosphere, wash with a small amount of cold, degassed ethanol, and then with diethyl ether.
-
Dry the product under vacuum.
Visualizations
Caption: Degradation pathway of this compound.
Caption: Experimental workflow to prevent ligand degradation.
References
troubleshooting low yields in Suzuki coupling of phenanthroline compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low yields in the Suzuki coupling of phenanthroline compounds. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with a halo-phenanthroline is giving a low yield. What are the most common initial checks I should perform?
A1: When troubleshooting low yields, it's best to start with the fundamentals of the reaction setup. First, ensure all reagents, especially the solvent and base, are of high quality and appropriately prepared. Solvents should be thoroughly degassed to remove oxygen, which can lead to catalyst decomposition and unwanted side reactions like homocoupling. The purity of the halo-phenanthroline and the boronic acid or ester is also critical, as impurities can inhibit the catalyst. Finally, verify that the reaction temperature is accurately controlled, as deviations can significantly impact reaction rates and selectivity.
Q2: I am observing a significant amount of my starting halo-phenanthroline being converted back to the parent phenanthroline (dehalogenation). What causes this and how can I minimize it?
A2: Dehalogenation is a common side reaction in Suzuki couplings. It occurs when the palladium(II) intermediate, formed after oxidative addition of the halo-phenanthroline, is intercepted by a hydride source before it can transmetalate with the boronic acid. This is followed by reductive elimination to yield the dehalogenated phenanthroline. Potential hydride sources include the solvent (e.g., alcohols), the base (especially hydroxides), or impurities. To mitigate dehalogenation, consider the following:
-
Switch to a non-protic solvent: Toluene or dioxane are often good choices.
-
Use a non-hydroxide base: Carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) are generally preferred.
-
Employ bulky, electron-rich phosphine ligands: These can accelerate the desired cross-coupling pathway relative to dehalogenation.
Q3: My boronic acid seems to be degrading during the reaction, leading to incomplete conversion. What is happening and how can I address it?
A3: The degradation of the boronic acid, known as protodeboronation, is a frequent cause of low yields. In this process, the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond, effectively quenching the boronic acid. This side reaction is often promoted by aqueous basic conditions. To address protodeboronation:
-
Use an excess of the boronic acid: A common strategy is to use 1.2 to 2.0 equivalents of the boronic acid relative to the halo-phenanthroline.
-
Minimize reaction time: Monitor the reaction closely and work it up as soon as the starting material is consumed.
-
Use anhydrous conditions: While some water can be beneficial for the Suzuki reaction, excessive water can promote protodeboronation.
-
Consider more stable boron reagents: Boronate esters, such as pinacol esters, are often more stable than their corresponding boronic acids.
Q4: I am seeing a significant amount of a biaryl byproduct derived from the coupling of two boronic acid molecules (homocoupling). How can I suppress this side reaction?
A4: Homocoupling of the boronic acid is typically promoted by the presence of oxygen and a Pd(II) species. To minimize this unwanted side reaction:
-
Thoroughly degas the reaction mixture: This is crucial to remove dissolved oxygen. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.
-
Use a Pd(0) catalyst source: While Pd(II) sources are often used and reduced in situ, starting with a Pd(0) catalyst like Pd(PPh₃)₄ can sometimes reduce homocoupling.
-
Control reaction conditions: The choice of catalyst, ligand, and base can influence the relative rates of the desired cross-coupling versus homocoupling.
Troubleshooting Guide
Issue 1: Low or No Conversion of the Halo-phenanthroline
If you observe a low or no conversion of your starting halo-phenanthroline, follow this troubleshooting workflow:
Issue 2: Formation of Significant Side Products
If your reaction is proceeding but you are observing significant amounts of side products such as dehalogenated phenanthroline or homocoupled boronic acid, consider the following steps:
Quantitative Data Summary
The following tables provide a summary of reported yields for the Suzuki coupling of phenanthroline compounds under various conditions. This data can serve as a benchmark for optimizing your reactions.
Table 1: Suzuki Coupling of 2,9-Dichloro-1,10-phenanthroline with Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2,6-Dimethylphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (3) | Toluene/H₂O | 100 | 24 | 85 |
| 2 | 2,4,6-Trimethylphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (3) | Toluene/H₂O | 100 | 24 | 92 |
| 3 | 2-Naphthylboronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ (3) | Dioxane | 100 | 18 | 78 |
| 4 | Phenylboronic acid | PdCl₂(dppf) (3) | K₃PO₄ (2) | DMF | 90 | 12 | 65 |
Table 2: Suzuki Coupling of 3,8-Dibromo-1,10-phenanthroline
| Entry | Coupling Partner | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 3,5-Diethynylheptyloxybenzene boronate | Pd(PPh₃)₂Cl₂ (cat.) | (Me₃Si)₂NLi (1) | THF | Reflux | 12 | 74[1] |
Experimental Protocols
General Protocol for the Suzuki Coupling of a Halo-phenanthroline
This protocol provides a general starting point for the Suzuki coupling of a halo-phenanthroline with an arylboronic acid. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Materials:
-
Halo-phenanthroline (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent (e.g., Toluene/Water or Dioxane/Water, 4:1 v/v)
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware for air-sensitive reactions
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add the halo-phenanthroline (1.0 equiv), arylboronic acid (1.2-1.5 equiv), and base (2.0-3.0 equiv).
-
Seal the flask with a rubber septum and evacuate and backfill with an inert gas (this cycle should be repeated three times).
-
Add the degassed solvent via syringe.
-
Purge the resulting mixture with the inert gas for 10-15 minutes.
-
Add the palladium catalyst to the flask under a positive pressure of the inert gas.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel.
Disclaimer: The information provided in this technical support center is for guidance only. Researchers should always consult the relevant literature and exercise appropriate laboratory safety precautions. Reaction conditions may need to be optimized for specific substrates and desired outcomes.
References
Validation & Comparative
In Vivo Cytotoxicity of 1,10-Phenanthroline-5-Amine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo cytotoxicity of 1,10-phenanthroline-5-amine derivatives, focusing on their potential as anticancer agents. The data presented is based on preclinical studies and is intended to inform further research and development in this area.
Comparative Efficacy of 1,10-Phenanthroline-5-Amine Derivatives
The in vivo antitumor activity of 1,10-phenanthroline-5-amine derivatives has been investigated, with a notable study focusing on a Palladium(II) complex. This research highlights the critical role of the 5-amino group in the observed cytotoxicity.
A study utilizing a hamster model with a cancerous myeloid subcutaneous tumor of Graffi-tumour origin demonstrated the potent antitumor effects of a Palladium(II) complex of 5-amino-1,10-phenanthroline, referred to as Pd(5-NH2-phen)2(NO3)2. In contrast, the corresponding Palladium(II) complex of 1,10-phenanthroline, Pd(phen)2(H2O)(NO3)2, which lacks the 5-amino group, showed no antitumor activity. This underscores the significance of the amine functional group for the in vivo efficacy of this class of compounds.[1][2]
The key quantitative findings from this comparative study are summarized in the table below:
| Compound | Animal Model | Tumor Type | Key Finding |
| Pd(5-NH2-phen)2(NO3)2 | Hamster | Myeloid Subcutaneous Tumour (Graffi-tumour origin) | Mean survival time was 1.65 times longer than the control group. One animal survived 2.2 times longer than the controls.[1] |
| Pd(phen)2(H2O)(NO3)2 | Hamster | Myeloid Subcutaneous Tumour (Graffi-tumour origin) | Did not reveal any antitumour activity.[1] |
| Control | Hamster | Myeloid Subcutaneous Tumour (Graffi-tumour origin) | 100% lethality. |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are the protocols for the key experiments cited.
In Vivo Antitumor Activity in a Hamster Myeloid Tumor Model
This protocol is based on the study of the Palladium(II) complex of 5-amino-1,10-phenanthroline.
1. Animal Model and Tumor Induction:
-
Animal: Golden Syrian hamsters.
-
Tumor: A cancerous (100% lethality) myeloid subcutaneous tumor with Graffi-tumour origin is used.
-
Induction: The tumor is maintained by monthly in vivo subcutaneous implantation of 2 x 10^6 live tumor cells in phosphate-buffered saline (PBS) into the interscapular area of the hamsters. For experimental studies, hamsters are inoculated subcutaneously with 2 x 10^4 viable Graffi tumor cells. The tumor typically appears between days 7 and 15 post-transplantation.
2. Compound Administration:
-
The test compounds, Pd(5-NH2-phen)2(NO3)2 and Pd(phen)2(H2O)(NO3)2, are administered via intraperitoneal (i.p.) injection at various doses.
-
A control group receives the vehicle solution.
3. Monitoring and Endpoints:
-
The primary endpoint is the mean survival time of the animals.
-
Animals are monitored daily for signs of toxicity and tumor growth.
-
The survival time of each animal is recorded, and the mean survival time for each group is calculated and compared to the control group.
Potential Signaling Pathways and Experimental Workflow
The cytotoxic effects of 1,10-phenanthroline derivatives are believed to be mediated through the modulation of key signaling pathways involved in cancer cell proliferation and survival.
References
A Comparative Guide to Phenanthroline Derivatives as Redox Mediators in Biosensors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various phenanthroline derivatives utilized as redox mediators in the development of electrochemical biosensors. The selection of an appropriate redox mediator is critical for enhancing the sensitivity, selectivity, and overall performance of a biosensor. Phenanthroline-based compounds have emerged as a versatile class of mediators due to their efficient electron shuttling capabilities between the biological recognition element, typically an enzyme, and the electrode surface. This document summarizes key performance data, details experimental methodologies, and visualizes the underlying mechanisms to aid in the rational design and selection of redox mediators for your specific biosensor applications.
Performance Comparison of Phenanthroline Derivatives
The efficacy of different phenanthroline derivatives as redox mediators for glucose biosensors, primarily utilizing glucose oxidase (GOx), is summarized below. The data is compiled from various studies and highlights the superior performance of certain derivatives.
| Phenanthroline Derivative | Enzyme | Key Performance Metrics | Reference Electrode | Source |
| 1,10-Phenanthroline-5,6-dione (PD) | GOx | Current response 7 times higher than 9,10-phenanthrenequinone (PQ) | Not Specified | [1] |
| 5-Amino-1,10-phenanthroline (5AP) | GOx | Higher activity than 5-nitro-1,10-phenanthroline (5NP) and 1,10-phenanthroline monohydrate | Graphite Rod Electrode | [2] |
| 5,6-Diamino-1,10-phenanthroline (56DAP) | GOx | Higher activity than 5NP and 1,10-phenanthroline monohydrate | Graphite Rod Electrode | [2] |
| Tris[5-amino-1,10-phenanthroline]iron(II) polymer film | GOx | Detection Limit: 0.30 mM | Glassy Carbon Electrode | [3] |
| PD/Ru(III) (Dual Mediator) | FAD-GDH | Linear Range: 0.01 - 38.6 mmol/L ; LOD: 7.0 µmol/L ; Sensitivity: 38 µA·L/(mmol·cm²) | Screen-Printed Electrode | [4] |
| PD with Dendritic Gold Nanostructures | GOx | Linear Range: up to 39.0 mmol L⁻¹ ; Sensitivity: 3.03 µA mM⁻¹ cm⁻² ; LOD: 0.683 mmol L⁻¹ | Graphite Rod Electrode | [5] |
Key Findings:
-
Amino-Substituted Phenanthrolines: Derivatives containing amino groups, such as 5-amino-1,10-phenanthroline (5AP) and 5,6-diamino-1,10-phenanthroline (56DAP), have demonstrated superior performance as redox mediators for glucose oxidase.[2] The amino groups can facilitate improved interaction with the enzyme and the electrode surface.
-
Ortho-Quinoidal Structures: 1,10-Phenanthroline-5,6-dione (PD), an ortho-quinoidal compound, is a highly effective electron transfer mediator for glucose biosensors.[1] Its electron-accepting potency is markedly higher compared to similar structures like 9,10-phenanthrenequinone.[1]
-
Dual Mediator Systems: The synergistic effect of a dual redox mediator system, such as 1,10-phenanthroline-5,6-dione (PD) and Ru(III), can significantly enhance the sensitivity and linear range of a glucose biosensor.[4]
-
Nanomaterial Integration: The performance of phenanthroline-mediated biosensors can be further improved by incorporating nanomaterials like carbon nanotubes or gold nanostructures, which facilitate electron transfer.[1][6]
Signaling Pathway and Electron Transfer Mechanism
The fundamental principle of a phenanthroline-mediated biosensor involves the shuttling of electrons from the reduced enzyme to the electrode. The following diagram illustrates the typical signaling pathway for a glucose biosensor using a phenanthroline derivative as a redox mediator.
Caption: Electron shuttle from glucose to the electrode.
Experimental Protocols
This section outlines the general methodologies for the fabrication and characterization of biosensors employing phenanthroline derivatives as redox mediators.
Fabrication of a Glucose Biosensor based on 1,10-Phenanthroline-5,6-dione (PD) and Glucose Oxidase (GOx)
This protocol describes the layer-by-layer assembly of a GOx biosensor on a graphite rod electrode.[7]
Materials:
-
Graphite rod electrode (GRE)
-
1,10-Phenanthroline-5,6-dione (PD) solution (e.g., 10 mg/mL in a suitable solvent)
-
Glucose Oxidase (GOx) solution (e.g., 10 mg/mL in phosphate buffer)
-
Glutaraldehyde (GA) solution (e.g., 2.5% in water)
-
Phosphate buffer solution (PBS), pH 7.0
Procedure:
-
Electrode Preparation: Polish the graphite rod electrode with alumina slurry, sonicate in deionized water, and dry.
-
Mediator Immobilization: Drop-cast a specific volume (e.g., 5 µL) of the PD solution onto the electrode surface and allow it to dry at room temperature.
-
Enzyme Immobilization: Apply a specific volume (e.g., 10 µL) of the GOx solution onto the PD-modified electrode and let it dry.
-
Cross-linking: Expose the electrode to glutaraldehyde vapor or drop-cast a small volume of GA solution onto the enzyme layer to cross-link the GOx molecules, enhancing stability. Allow the cross-linking reaction to proceed for a defined time (e.g., 20 minutes).[8][9]
-
Rinsing: Gently rinse the electrode with PBS to remove any unbound enzyme and glutaraldehyde.
-
Storage: Store the fabricated biosensor at 4°C in PBS when not in use.
Electrochemical Characterization
Cyclic Voltammetry (CV) and Amperometry are standard techniques to evaluate the performance of the fabricated biosensor.
Instrumentation:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell (Working electrode: fabricated biosensor; Reference electrode: Ag/AgCl; Counter electrode: Platinum wire)
Cyclic Voltammetry Protocol:
-
Place the three electrodes in an electrochemical cell containing deoxygenated PBS (pH 7.0).
-
Record the cyclic voltammogram in the absence of glucose to observe the redox behavior of the immobilized mediator.
-
Add successive concentrations of glucose to the cell and record the CVs to observe the catalytic response.
-
The potential is typically scanned between -0.6 V and +0.6 V at a scan rate of 50 mV/s.[10]
Amperometric Protocol for Glucose Detection:
-
Apply a constant potential (determined from the CV, typically the oxidation potential of the mediator) to the working electrode in a stirred PBS solution.
-
Allow the background current to stabilize.
-
Inject known concentrations of glucose into the cell at regular intervals.
-
Record the resulting current change, which is proportional to the glucose concentration.[11]
Experimental Workflow and Logic
The following diagram illustrates the logical workflow from biosensor fabrication to data analysis.
Caption: From fabrication to performance analysis.
References
- 1. Glucose biosensor based on the immobilization of glucose oxidase on electrochemically synthesized polypyrrole-poly(vinyl sulphonate) composite film by cross-linking with glutaraldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. openaccess.selcuk.edu.tr [openaccess.selcuk.edu.tr]
- 4. mdpi.com [mdpi.com]
- 5. The Development and Evaluation of Reagentless Glucose Biosensors Using Dendritic Gold Nanostructures as a Promising Sensing Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Immobilization Techniques to Avoid Enzyme Loss from Oxidase-Based Biosensors: A One-Year Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Electrochemical behavior of the 1,10-phenanthroline ligand on a multiwalled carbon nanotube surface and its relevant electrochemistry for selective recognition of copper ion and hydrogen peroxide sensing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design of Amperometric Biosensors for the Detection of Glucose Prepared by Immobilization of Glucose Oxidase on Conducting (Poly)Thiophene Films - PMC [pmc.ncbi.nlm.nih.gov]
Validation of 1,10-Phenanthrolin-5-amine Based Sensors Against Standard Analytical Methods: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of a novel analytical method utilizing 1,10-Phenanthrolin-5-amine against a standard analytical technique. The focus is on the validation of a this compound-functionalized graphene oxide sorbent for the determination of lead (II) ions, with its performance benchmarked against Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES), a widely accepted standard method for trace metal analysis.
Data Presentation: Performance Comparison
The analytical performance of the this compound based method is compared with the standard ICP-OES method for the determination of lead (II). The following table summarizes the key analytical figures of merit.
| Parameter | This compound Based Method (dSPE-ICP-OES) | Standard Analytical Method (Direct ICP-OES) |
| Analyte | Lead (II) | Lead (II) |
| Limit of Detection (LOD) | 46 ng L⁻¹[1] | Typically 0.2 - 10 µg L⁻¹ |
| Linear Range | 0.25 to 500 ng mL⁻¹[1] | Typically 1 µg L⁻¹ to 100 mg L⁻¹ |
| Precision (RSD) | <5%[1] | Typically <2% |
| Preconcentration Factor | 250[1] | Not Applicable |
| Adsorption Capacity | 548 mg g⁻¹[1] | Not Applicable |
Experimental Protocols
Detailed methodologies for both the this compound based method and the standard ICP-OES analysis are provided below.
This compound Based Method: Dispersive Solid-Phase Extraction (dSPE) Coupled with ICP-OES
This method utilizes graphene oxide chemically functionalized with 5-amino-1,10-phenanthroline (phen-GO) as a sorbent for the preconcentration of lead (II) ions from aqueous samples prior to their determination by ICP-OES.[1]
a) Synthesis of 5-amino-1,10-phenanthroline-graphene oxide (phen-GO) sorbent:
Graphene oxide (GO) is chemically functionalized with 5-amino-1,10-phenanthroline to create the phen-GO conjugate.[1]
b) Sample Preparation and Preconcentration:
-
The pH of the aqueous sample containing lead (II) ions is adjusted to 6.0.[1]
-
A known amount of the phen-GO sorbent is added to the sample.
-
The mixture is agitated to facilitate the adsorption of Pb(II) ions onto the sorbent.
-
The sorbent is then separated from the sample solution by centrifugation.
c) Elution and Quantification:
-
The adsorbed Pb(II) ions are desorbed from the phen-GO sorbent using 2 mol L⁻¹ nitric acid (HNO₃).[1]
-
The resulting eluate, containing the concentrated Pb(II) ions, is then analyzed by Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) for quantification.[1]
Standard Analytical Method: Direct Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES)
ICP-OES is a well-established and robust analytical technique for the determination of trace elements in a variety of matrices.
a) Sample Preparation:
-
Aqueous samples are typically acidified with nitric acid to a final concentration of 1-2% to stabilize the metal ions and prevent their precipitation.
-
For complex matrices, a digestion step using a mixture of acids (e.g., nitric acid, hydrochloric acid, hydrofluoric acid) may be required to bring the analyte into a suitable solution for analysis.
b) Instrumental Analysis:
-
The ICP-OES instrument is calibrated using a series of standard solutions of known lead concentrations.
-
The prepared sample is introduced into the plasma, which atomizes and excites the lead atoms.
-
The excited atoms emit light at characteristic wavelengths, and the intensity of this emission is measured by a detector.
-
The concentration of lead in the sample is determined by comparing its emission intensity to the calibration curve.
Mandatory Visualization
Signaling Pathway of the this compound Based Sensor
Caption: Signaling pathway of the this compound based sorbent for Pb(II) detection.
Experimental Workflow: Validation Process
References
A Comparative Guide to the Photophysical Properties of Symmetric vs. Asymmetric Substituted Phenanthrolines
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between molecular structure and photophysical properties is paramount. 1,10-phenanthroline and its derivatives are a cornerstone in the development of luminescent materials, sensors, and photodynamic therapy agents. The strategic placement of substituents on the phenanthroline core, creating either symmetric or asymmetric molecules, offers a powerful tool to fine-tune their electronic and photophysical characteristics. This guide provides an objective comparison of these two classes of compounds, supported by experimental data, to aid in the rational design of novel phenanthroline-based systems.
The symmetry of a substituted phenanthroline molecule significantly influences its electronic distribution, which in turn dictates its absorption and emission properties. Symmetrically substituted phenanthrolines often exhibit predictable and well-defined photophysical behavior. In contrast, asymmetric substitution can lead to the emergence of new properties, such as intramolecular charge transfer (ICT) states, which can dramatically alter the luminescence profile.
Impact of Substitution on Photophysical Properties: A Comparative Overview
The introduction of substituents onto the 1,10-phenanthroline framework can modulate its photophysical properties through a combination of inductive and resonance effects. In symmetrically substituted derivatives, these effects are generally uniform across the molecule. However, in asymmetrically substituted phenanthrolines, the disparate electronic nature of the substituents can create a push-pull system, facilitating charge separation in the excited state.
A study on 4,7-substituted 1,10-phenanthroline-2,9-dicarboxamides demonstrated that the electronic nature of the substituents significantly affects the luminescence properties of their lanthanide complexes.[1] The introduction of various functional groups can lead to the formation of intra-ligand or ligand-to-ligand charge transfer states.[1] Similarly, breaking the symmetry in phenanthroline ligands within copper(I) complexes has been shown to improve their excited-state reactivity.[2] This is achieved by introducing steric bulk to raise the excited-state energy while stabilizing the complex through intramolecular π-stacking.[2]
Asymmetric coordination, induced by a para-substituted 2-phenoxy-1,10-phenanthroline ligand, has been shown to create low-symmetry environments that favor electric-dipole transitions in lanthanide complexes, leading to enhanced emission.[3][4] Theoretical studies have further elucidated that breaking the symmetry in copper(I) phenanthroline complexes can be a key strategy to control their photophysical properties, including thermally activated delayed fluorescence (TADF).[5]
The following diagram illustrates the general relationship between the substitution pattern and the resulting photophysical characteristics.
Caption: Logical flow from the core phenanthroline structure to distinct photophysical outcomes based on symmetric versus asymmetric substitution patterns.
Quantitative Comparison of Photophysical Data
The following table summarizes key photophysical data for a selection of symmetrically and asymmetrically substituted phenanthroline derivatives and their metal complexes, extracted from the literature. This allows for a direct comparison of their performance.
| Compound/Complex Type | Substitution Pattern | Key Photophysical Property | Wavelength (nm) | Quantum Yield (Φ) | Lifetime (τ) | Reference |
| Symmetric | ||||||
| [Re(2,9-Me₂-phen)(CO)₃(py-3-mal)]⁺ | 2,9-dimethyl | Emission (λₑₘ) | 514 | - | µs scale | [6] |
| [Re(3,4,7,8-Me₄-phen)(CO)₃(py-3-mal)]⁺ | 3,4,7,8-tetramethyl | Emission (λₑₘ) | - | - | µs scale | [6] |
| [Re(4,7-Ph₂-phen)(CO)₃(py-3-mal)]⁺ | 4,7-diphenyl | Emission (λₑₘ) | - | - | µs scale | [6] |
| [Cu(2,9-dichloro-phen)₂]⁺ | 2,9-dichloro | Emission (λₑₘ) | - | Luminescent at RT | - | [7] |
| [Cu(2,9-dibromo-phen)₂]⁺ | 2,9-dibromo | Emission (λₑₘ) | - | Luminescent at RT | - | [7] |
| [Cu(2,9-diiodo-phen)₂]⁺ | 2,9-diiodo | Emission (λₑₘ) | - | Luminescent at RT | - | [7] |
| [Ru(4,7-PHEt)(bpy)₂]²⁺ | 4,7-disubstituted | Emission (λₑₘ) | 629 | ~0.11 | - | [8] |
| [Ru(3,8-PHEt)(bpy)₂]²⁺ | 3,8-disubstituted | Emission (λₑₘ) | 661 | - | - | [8] |
| [(xantphos)Cu(5,6-diphenyl-dmp)]⁺ | 5,6-diphenyl | Emission (λₑₘ) | - | - | 504 ns | [9] |
| Asymmetric | ||||||
| [Cu(2-phenyl-9-alkyl-phen)₂]⁺ | 2-phenyl, 9-alkyl | Excited State Energy (E₀₀) | - | Improved Reactivity | - | [2] |
| [Eu(2-(4-methylphenoxy)-phen)₂(NO₃)₃] | 2-(4-methylphenoxy) | Emission (λₑₘ) | - | 0.42 | 2.12 ms | [3][4] |
| [Tb(2-(4-methylphenoxy)-phen)₂(NO₃)₃] | 2-(4-methylphenoxy) | Emission (λₑₘ) | - | 0.68 | 1.12 ms | [3][4] |
Experimental Protocols
A brief overview of the methodologies employed in the cited studies is provided below to offer context for the presented data.
Synthesis and Characterization
The synthesis of substituted phenanthrolines typically involves cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira reactions, to introduce aryl or alkynyl groups.[9] The resulting ligands and their metal complexes are then characterized by standard techniques including ¹H NMR, mass spectrometry, and single-crystal X-ray diffraction to confirm their structure and purity.[6][8]
Photophysical Measurements
-
Absorption Spectroscopy: UV-Vis absorption spectra are recorded on a spectrophotometer to determine the ground-state electronic transitions of the compounds.[10]
-
Emission Spectroscopy: Photoluminescence spectra are measured using a spectrofluorometer to determine the emission wavelengths and intensities. Upon excitation at a specific wavelength, the emitted light is collected and analyzed.[6]
-
Quantum Yield Determination: Luminescence quantum yields are typically determined relative to a well-characterized standard, such as quinine sulfate or [Ru(bpy)₃]²⁺. The integrated emission intensities of the sample and the standard are compared under identical experimental conditions.[1][8]
-
Excited-State Lifetime Measurements: Time-resolved emission spectroscopy is used to measure the decay of the excited state. Techniques such as time-correlated single-photon counting (TCSPC) or transient absorption spectroscopy are commonly employed to determine the excited-state lifetimes.[6][7]
The following diagram outlines a general experimental workflow for the characterization of the photophysical properties of novel phenanthroline derivatives.
Caption: A typical experimental pipeline from synthesis to the detailed photophysical analysis of substituted phenanthrolines.
Conclusion
The choice between symmetric and asymmetric substitution on the 1,10-phenanthroline core is a critical design consideration that profoundly impacts the resulting photophysical properties. Symmetrically substituted derivatives offer a degree of predictability, allowing for systematic tuning of absorption and emission characteristics. In contrast, asymmetric substitution provides a pathway to novel photophysical phenomena, such as the generation of ICT states, which can lead to significantly enhanced luminescence and altered excited-state reactivity. For applications requiring well-defined and predictable behavior, symmetric designs may be preferable. However, for the development of highly sensitive probes or efficient photosensitizers, the unique properties afforded by asymmetric substitution present a compelling avenue for exploration. The data and methodologies presented in this guide are intended to inform the rational design of next-generation phenanthroline-based materials for a wide range of scientific and biomedical applications.
References
- 1. 4,7-Substituted 1,10-phenanthroline-2,9-dicarboxamides: photophysics of ligands and their complexes with the Eu–Gd–Tb triad - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Non-Symmetrical Sterically Challenged Phenanthroline Ligands and Their Homoleptic Copper(I) Complexes with Improved Excited-State Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Towards Optimized Photoluminescent Copper(I) Phenanthroline-Functionalized Complexes: Control of the Photophysics by Symmetry-Breaking and Spin–Orbit Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, characterization, photophysical properties, and biological labeling studies of a series of luminescent rhenium(I) polypyridine maleimide complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ruthenium(ii) complexes with phosphonate-substituted phenanthroline ligands as reusable photoredox catalysts - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. Cross-Coupled Phenyl- and Alkynyl-Based Phenanthrolines and Their Effect on the Photophysical and Electrochemical Properties of Heteroleptic Cu(I) Photosensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
Positional Isomerism of the Amino Group: A Key Determinant in Phenanthroline Reactivity
The strategic placement of an amino group on the 1,10-phenanthroline scaffold significantly influences the molecule's electronic properties and, consequently, its chemical reactivity. This guide provides a comparative analysis of aminophenanthroline isomers, focusing on how the position of the amino substituent dictates their behavior in chemical reactions. This information is crucial for researchers and professionals in drug development and materials science who utilize these versatile heterocyclic compounds.
Electronic Influence of the Amino Group
The amino group (-NH₂) is a strong electron-donating group. Its position on the phenanthroline ring system alters the electron density distribution across the molecule, impacting the basicity of the nitrogen atoms and the susceptibility of the aromatic rings to electrophilic or nucleophilic attack. The reactivity of aminophenanthroline isomers is primarily governed by a combination of electronic and steric effects.
Key Isomers in Focus:
-
2-Amino-1,10-phenanthroline: The amino group is in close proximity to one of the nitrogen atoms of the phenanthroline core.
-
5-Amino-1,10-phenanthroline: The amino group is located on the central aromatic ring.
Comparative Reactivity Analysis
While direct, comprehensive comparative studies on the reactivity of all aminophenanthroline isomers are limited, we can infer their relative reactivity based on established principles and available data on related compounds. A key indicator of nucleophilicity and overall reactivity is the acid dissociation constant (pKa) of the protonated form. A higher pKa value corresponds to a stronger base and, often, a more reactive nucleophile.
Table 1: Estimated pKa Values and Inferred Reactivity of Aminophenanthroline Isomers
| Isomer | Estimated pKa | Inferred Reactivity | Rationale |
| 2-Amino-1,10-phenanthroline | ~5.5 - 6.0 | High | The amino group at the 2-position strongly donates electron density to the adjacent ring nitrogen, increasing its basicity and nucleophilicity. However, steric hindrance from the amino group can play a role in certain reactions. |
| 3-Amino-1,10-phenanthroline | ~5.0 - 5.5 | Moderate | The electron-donating effect is less direct compared to the 2-position, resulting in a moderate increase in basicity. |
| 4-Amino-1,10-phenanthroline | ~5.2 - 5.7 | Moderate-High | The amino group can effectively donate electron density through resonance to the phenanthroline nitrogen, enhancing its reactivity. |
| 5-Amino-1,10-phenanthroline | ~5.3 - 5.8 | Moderate-High | The amino group at the 5-position increases the overall electron density of the aromatic system, influencing the basicity of both nitrogen atoms. |
Experimental Evidence: Antioxidant Capacity
A study on the antioxidant properties of 5-amino-1,10-phenanthroline and its palladium complex provides some quantitative insight into its enhanced reactivity compared to the unsubstituted 1,10-phenanthroline. The presence of the amino group at the 5-position was found to significantly increase the antioxidant activity, which is a measure of the compound's ability to donate electrons or hydrogen atoms.[1] This supports the notion that the amino group enhances the reactivity of the phenanthroline system.
Table 2: Comparative Antioxidant Activity
| Compound | HORAC (μmol caffeic acid equiv./μmol) | ORAC (μmol Trolox equiv./μmol) |
| 1,10-Phenanthroline | - | ~0.5 |
| 5-Amino-1,10-phenanthroline | - | ~0.6 |
| Pd(5-NH₂-phen)₂(NO₃)₂ | 81.54 | 870.68 |
| Pd(phen)₂(NO₃)₂(H₂O) | 26.07 | 838.00 |
Data extracted from a study on the antioxidant capacity of phenanthroline derivatives.[1] The higher values for the 5-amino-1,10-phenanthroline complex suggest that the amino group contributes to the overall reactivity.
Experimental Protocols
General Synthesis of Aminophenanthrolines
The synthesis of aminophenanthroline isomers typically involves the amination of a corresponding halogenated or nitrophenanthroline precursor.
Synthesis of 2-Amino-1,10-phenanthroline:
A common method involves the reaction of 2-chloro-1,10-phenanthroline with ammonia or an amine source under pressure and at elevated temperatures.
Protocol:
-
A mixture of 2-chloro-1,10-phenanthroline, a suitable solvent (e.g., ethanol), and a source of ammonia (e.g., aqueous ammonia) is placed in a sealed pressure vessel.
-
The mixture is heated to a temperature range of 150-200 °C for several hours.
-
After cooling, the reaction mixture is neutralized, and the product is extracted with an organic solvent.
-
The crude product is purified by column chromatography or recrystallization to yield 2-amino-1,10-phenanthroline.
Synthesis of 5-Amino-1,10-phenanthroline:
This isomer is often synthesized by the reduction of 5-nitro-1,10-phenanthroline.
Protocol:
-
5-Nitro-1,10-phenanthroline is dissolved in a suitable solvent, such as ethanol or acetic acid.
-
A reducing agent, such as tin(II) chloride (SnCl₂) and concentrated hydrochloric acid, or catalytic hydrogenation (e.g., H₂ with a Pd/C catalyst), is added to the solution.
-
The reaction mixture is stirred at room temperature or with gentle heating until the reduction is complete (monitored by TLC).
-
The mixture is then neutralized with a base (e.g., sodium hydroxide) to precipitate the product.
-
The crude 5-amino-1,10-phenanthroline is collected by filtration and purified by recrystallization.
Visualizing Reaction Pathways and Experimental Workflows
To illustrate the concepts discussed, the following diagrams are provided in DOT language.
Caption: A generalized workflow for the synthesis and reactivity evaluation of aminophenanthroline isomers.
Caption: The electronic influence of an amino group on the phenanthroline core.
Conclusion
The position of the amino group on the 1,10-phenanthroline ring is a critical factor that dictates its reactivity. The electron-donating nature of the amino group generally increases the basicity and nucleophilicity of the phenanthroline system, with the effect being most pronounced when the substituent is at the 2-position, albeit with potential steric implications. The enhanced reactivity of aminophenanthrolines, as exemplified by the increased antioxidant capacity of the 5-amino isomer, makes them valuable building blocks for the development of novel catalysts, sensors, and therapeutic agents. Further quantitative studies directly comparing the reaction kinetics of different isomers are needed to provide a more detailed understanding of their structure-activity relationships.
References
A Comparative Guide to the DNA Binding Affinity of Phenanthroline-Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
The interaction of metal complexes with DNA is a cornerstone of research in medicinal inorganic chemistry, with profound implications for the development of novel therapeutic agents and molecular probes. Among the vast array of compounds studied, phenanthroline-metal complexes have garnered significant attention due to their versatile coordination chemistry and potent biological activities. This guide provides an objective comparison of the DNA binding affinity of various phenanthroline-metal complexes, supported by experimental data and detailed methodologies, to aid researchers in the rational design of new and more effective DNA-targeting agents.
Quantitative Comparison of DNA Binding Affinity
The DNA binding affinity of a metal complex is a critical parameter that dictates its potential biological efficacy. This affinity is typically quantified by the intrinsic binding constant (Kb), where a higher value indicates a stronger interaction with DNA. The following table summarizes the DNA binding constants for a selection of phenanthroline-metal complexes, offering a comparative overview of their performance.
| Metal Ion | Complex | Co-ligand(s) | Kb (M-1) | Binding Mode(s) | Reference |
| Cobalt(III) | [Co(phen)₃]³⁺ | phen | 4.34 x 10³ | Groove Binding | [1] |
| Cobalt(III) | [Co(phen)₂(TIPB)]³⁺ | TIPB | 4.8 x 10⁵ | Intercalation | [2] |
| Nickel(II) | [Ni(DIP)₃]²⁺ | DIP | 4.34 x 10⁴ | Groove Binding | [3] |
| Ruthenium(II) | [Ru(phen)₃]²⁺ | phen | 9.506 x 10⁴ | Intercalation | [4] |
| Copper(II) | [Cu(IP)₂]²⁺ | IP | 5.03 x 10⁵ | Intercalation | [5] |
| Zinc(II) | [Zn(flrx)(phen)(H₂O)]⁺ | fleroxacin, H₂O | Not Reported | Groove Binding | [6] |
| Iron(III) | [Fe(Qr)Cl(H₂O)(MeO)] | Quercetin, Cl⁻, H₂O, MeO⁻ | 3.4 x 10⁴ | Partial Intercalation, Groove Binding | [7] |
Note: The binding constants and modes can be influenced by the specific co-ligands present in the complex and the experimental conditions under which they were determined. Direct comparison between complexes with different co-ligands should be made with caution.
Factors Influencing DNA Binding Affinity
The interaction between phenanthroline-metal complexes and DNA is a nuanced process governed by several factors:
-
The Metal Center: The choice of the central metal ion significantly influences the complex's geometry, charge, and redox properties, all of which play a crucial role in DNA binding. For instance, octahedral complexes like those of Ru(II) and Co(III) can interact with DNA through a combination of intercalation and groove binding.[8]
-
Ligand Design: The nature of the ligands coordinated to the metal ion is a key determinant of binding affinity and specificity. The planarity and aromatic surface area of the phenanthroline ligand and any co-ligands are particularly important for intercalative binding.[8] Introducing substituents to the phenanthroline ring can further modulate the hydrophobicity and steric properties of the complex, thereby affecting its interaction with DNA.
-
Chirality: The three-dimensional structure, or chirality, of the metal complex can lead to enantioselective binding to the chiral DNA double helix.
-
Concentration: The relative concentrations of the metal complex and DNA can influence the predominant binding mode.[9]
Experimental Protocols
The determination of DNA binding affinity and the elucidation of the binding mode rely on a suite of biophysical techniques. Below are detailed methodologies for key experiments commonly employed in these studies.
UV-Visible Absorption Spectroscopy
This technique is used to monitor the changes in the electronic absorption spectrum of the metal complex upon addition of DNA. These changes can provide information about the binding mode and can be used to calculate the intrinsic binding constant (Kb).
Protocol:
-
Prepare a stock solution of the metal complex in a suitable buffer (e.g., Tris-HCl).
-
Prepare a stock solution of calf thymus DNA (ct-DNA) in the same buffer and determine its concentration spectrophotometrically.
-
In a quartz cuvette, place a fixed concentration of the metal complex.
-
Record the initial UV-Vis spectrum of the complex.
-
Incrementally add small aliquots of the ct-DNA solution to the cuvette.
-
Record the UV-Vis spectrum after each addition, ensuring the solution is thoroughly mixed and equilibrated.
-
Analyze the spectral changes (hypochromism, hyperchromism, and bathochromic or hypsochromic shifts).
-
Calculate the intrinsic binding constant (Kb) by plotting [DNA]/(εa - εf) versus [DNA] and determining the ratio of the slope to the intercept, where εa is the apparent extinction coefficient, and εf and εb are the extinction coefficients of the free and fully bound complex, respectively.[1]
Fluorescence Spectroscopy (Ethidium Bromide Displacement Assay)
This competitive binding assay is a sensitive method to determine the ability of a complex to displace ethidium bromide (EB), a known DNA intercalator, from its complex with DNA. A decrease in the fluorescence of the EB-DNA complex indicates displacement by the test compound.
Protocol:
-
Prepare a solution of ct-DNA and ethidium bromide in a buffer, allowing them to incubate and form a stable complex.
-
Measure the initial fluorescence intensity of the EB-DNA solution (excitation typically around 520 nm, emission around 600 nm).
-
Add increasing concentrations of the phenanthroline-metal complex to the EB-DNA solution.
-
After each addition, allow the solution to equilibrate and then measure the fluorescence intensity.
-
A quenching of the fluorescence indicates that the metal complex is displacing EB from the DNA.
-
The binding affinity can be quantified by calculating the Stern-Volmer quenching constant (Ksv) or by determining the concentration of the complex required to reduce the initial fluorescence by 50% (IC50).[10]
Viscosity Measurements
Hydrodynamic measurements, such as viscosity, provide strong evidence for the mode of DNA binding. Intercalation, which lengthens and unwinds the DNA duplex, leads to a significant increase in the viscosity of the DNA solution. In contrast, groove binding or electrostatic interactions cause little to no change in viscosity.
Protocol:
-
Prepare a solution of ct-DNA of a known concentration in a suitable buffer.
-
Measure the flow time of the DNA solution using a viscometer (e.g., an Ostwald viscometer) at a constant temperature.
-
Add increasing amounts of the metal complex to the DNA solution.
-
After each addition, measure the flow time of the solution.
-
Calculate the relative viscosity (η/η₀), where η and η₀ are the specific viscosities of DNA in the presence and absence of the complex, respectively.
-
Plot the relative viscosity versus the ratio of the concentration of the complex to the concentration of DNA. A significant increase in relative viscosity is indicative of intercalation.[11]
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for monitoring conformational changes in DNA upon binding of a metal complex. The CD spectrum of DNA is sensitive to its secondary structure (e.g., B-form, A-form, Z-form).
Protocol:
-
Prepare a solution of ct-DNA in a suitable buffer.
-
Record the CD spectrum of the DNA solution in the UV region (typically 200-320 nm).
-
Add the phenanthroline-metal complex to the DNA solution at a desired concentration.
-
Incubate the mixture to allow for binding.
-
Record the CD spectrum of the DNA-complex mixture.
-
Changes in the characteristic CD bands of B-DNA (a positive band around 275 nm and a negative band around 245 nm) can indicate conformational changes induced by the binding of the complex.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and the underlying molecular interactions, the following diagrams have been generated using the Graphviz DOT language.
Caption: Experimental workflow for characterizing DNA binding of phenanthroline-metal complexes.
Caption: Common modes of DNA interaction for phenanthroline-metal complexes.
References
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cobalt (III), nickel (II) and ruthenium (II) complexes of 1,10-phenanthroline family of ligands: DNA binding and photocleavage studies (Journal Article) | ETDEWEB [osti.gov]
- 5. op.niscpr.res.in [op.niscpr.res.in]
- 6. researchgate.net [researchgate.net]
- 7. DNA/Protein Binding and Apoptotic-Induced Anticancer Property of a First Time Reported Quercetin–Iron(III) Complex Having a Secondary Anionic Residue: A Combined Experimental and Theoretical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. ias.ac.in [ias.ac.in]
- 10. DNA Interaction Studies of Selected Polyamine Conjugates [mdpi.com]
- 11. farmaciajournal.com [farmaciajournal.com]
A Comparative Guide to the Nuclease Activity of Copper-Phenanthroline Complexes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the nuclease activity of copper-phenanthroline complexes with other chemical and enzymatic nucleases. Detailed experimental protocols and quantitative data are presented to facilitate the validation and assessment of these compounds in a research and drug development context.
Introduction to Chemical Nucleases
Chemical nucleases are small molecules that can induce the cleavage of nucleic acids. Among these, copper-phenanthroline complexes have garnered significant interest due to their potent nuclease activity.[1][2] This activity is primarily oxidative, involving the generation of reactive oxygen species (ROS) that attack the deoxyribose or ribose backbone of DNA and RNA, leading to strand scission.[3][4] The versatility and efficiency of these complexes make them valuable tools in molecular biology for applications such as DNA footprinting and as potential therapeutic agents.[2]
This guide will compare the performance of copper-phenanthroline complexes against other well-established chemical and enzymatic nucleases, including Fe-EDTA, bleomycin, and DNase I.
Mechanism of Action: Copper-Phenanthroline Complexes
The nuclease activity of copper-phenanthroline complexes is a redox-driven process. The active species is typically the copper(I)-phenanthroline complex, which is formed by the reduction of the more stable copper(II) complex in the presence of a reducing agent, such as ascorbate or a thiol.[5][6] This Cu(I) complex then reacts with molecular oxygen or hydrogen peroxide to generate ROS, including hydroxyl radicals, which are the primary agents of DNA damage.[3][4] The complex intercalates into the DNA minor groove, positioning the copper center to efficiently abstract a hydrogen atom from the deoxyribose sugar, leading to oxidative degradation and strand cleavage.[2][5]
Signaling Pathway for Oxidative DNA Damage
The DNA damage induced by copper-phenanthroline complexes and other oxidative nucleases triggers a cellular response known as the DNA Damage Response (DDR).[7] This intricate signaling network is crucial for maintaining genomic integrity. Key proteins such as ATM and ATR are activated in response to DNA lesions, initiating a cascade of events that can lead to cell cycle arrest, DNA repair, or apoptosis.[7][8][9]
Caption: Oxidative DNA Damage and Cellular Response Pathway.
Performance Comparison of Nucleases
The efficacy of different nucleases can be compared based on several quantitative parameters, including their DNA cleavage efficiency (often expressed as an IC50 value or rate constant) and their sequence specificity.
| Nuclease | Type | Mechanism of Cleavage | Typical Concentration for Cleavage | Cleavage Rate/Efficiency | Sequence Specificity |
| Copper-Phenanthroline | Chemical | Oxidative (ROS generation) | 10 - 100 µM[6] | Varies with ligand and reductant | Low, some preference for AT-rich regions |
| Fe-EDTA | Chemical | Oxidative (Hydroxyl radicals) | 1 - 200 µM[10] | Reaction times from seconds to minutes[10] | Low, relatively sequence-neutral |
| Bleomycin | Chemical (Glycopeptide) | Oxidative (metal-catalyzed ROS) | 0.025 - 3.0 µM (with Fe²⁺)[11] | IC50 values in the low µM range[12][13] | Preferential cleavage at GpT and GpC sequences |
| DNase I | Enzymatic | Hydrolytic (Phosphodiester bond hydrolysis) | Units/µL (e.g., 2 units/µg DNA)[14] | High, sequence-dependent cutting rates[15] | Prefers purine-pyrimidine sequences[14] |
| Restriction Enzymes | Enzymatic | Hydrolytic (Phosphodiester bond hydrolysis) | Units/µg DNA | High, KM in nM to pM range[16] | High, specific recognition sites (4-8 bp) |
Note: The efficiency and specificity of copper-phenanthroline complexes can be significantly altered by modifying the phenanthroline ligand.[6]
Experimental Protocols
Accurate validation of nuclease activity requires robust and well-defined experimental protocols. The following sections provide detailed methodologies for key experiments.
Agarose Gel Electrophoresis for DNA Cleavage Assay
This is a fundamental technique to qualitatively and semi-quantitatively assess the ability of a compound to cleave DNA.
Experimental Workflow:
Caption: Workflow for DNA Cleavage Assay using Agarose Gel Electrophoresis.
Detailed Protocol:
-
Reaction Mixture Preparation:
-
In a microcentrifuge tube, prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322 at a final concentration of 10-20 µg/mL).
-
Add the copper-phenanthroline complex to the desired final concentration. Include a negative control with no complex.
-
Add the required co-factors, such as a reducing agent (e.g., 1 mM sodium ascorbate) for oxidative nucleases.
-
Bring the final volume to 20 µL with an appropriate reaction buffer (e.g., 10 mM Tris-HCl, pH 7.5, 50 mM NaCl).
-
-
Incubation:
-
Incubate the reaction mixtures at a controlled temperature (e.g., 37°C) for a specific time (e.g., 30 minutes).
-
-
Stopping the Reaction:
-
Stop the reaction by adding 4 µL of a loading buffer containing a chelating agent like EDTA (to sequester the copper ions) and a tracking dye (e.g., bromophenol blue).
-
-
Agarose Gel Electrophoresis:
-
Visualization and Quantification:
-
Visualize the DNA bands under a UV transilluminator.[19]
-
Supercoiled (form I), nicked circular (form II), and linear (form III) forms of the plasmid DNA will be separated.
-
Quantify the intensity of each band using densitometry software.[20] The percentage of each form can be calculated to determine the extent of DNA cleavage.
-
DNA Footprinting Assay
This technique is used to identify the specific binding site of a DNA-binding agent, such as a copper-phenanthroline complex, on a DNA fragment.
Detailed Protocol:
-
Probe Preparation:
-
Prepare a DNA fragment of interest (typically 100-300 bp) and label one end with a radioactive isotope (e.g., ³²P) or a fluorescent dye.
-
-
Binding Reaction:
-
Incubate the end-labeled DNA probe with varying concentrations of the copper-phenanthroline complex.
-
-
Nuclease Cleavage:
-
Initiate the cleavage reaction by adding the necessary co-factors (e.g., Cu²⁺ and a reducing agent). The reaction is performed under conditions that result in, on average, only one cleavage event per DNA molecule.
-
-
Sample Processing:
-
Stop the reaction and purify the DNA fragments.
-
-
Denaturing Gel Electrophoresis:
-
Separate the DNA fragments on a high-resolution denaturing polyacrylamide gel.
-
Run a parallel sequencing ladder (e.g., Maxam-Gilbert sequencing) of the same DNA fragment.
-
-
Autoradiography and Analysis:
-
Visualize the DNA fragments by autoradiography (for radioactive labels) or fluorescence imaging.
-
The region where the copper-phenanthroline complex binds to the DNA will be protected from cleavage, resulting in a "footprint" or a gap in the ladder of DNA fragments compared to a control lane without the complex. The precise binding site can be determined by aligning the footprint with the sequencing ladder.
-
Determination of IC50 for DNA Cleavage
The half-maximal inhibitory concentration (IC50) is a quantitative measure of the potency of a nuclease. For DNA cleavage, it represents the concentration of the compound required to convert 50% of the initial supercoiled DNA to the nicked and/or linear forms.
Detailed Protocol:
-
Set up a series of DNA cleavage reactions as described in the agarose gel electrophoresis protocol. Use a range of concentrations of the copper-phenanthroline complex.
-
Perform the incubation and electrophoresis as previously described.
-
Quantify the percentage of supercoiled DNA remaining in each lane using densitometry.
-
Plot the percentage of remaining supercoiled DNA against the logarithm of the nuclease concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, Origin).[21]
-
The IC50 value is the concentration at which the curve crosses the 50% inhibition mark.[22][23]
Conclusion
Copper-phenanthroline complexes are potent chemical nucleases with a well-characterized oxidative mechanism of action. Their performance is comparable to, and in some cases exceeds, that of other chemical nucleases like Fe-EDTA and bleomycin, particularly when the phenanthroline ligand is modified to enhance DNA binding or redox activity. While they lack the high sequence specificity of enzymatic nucleases like restriction enzymes, their small size and tunable reactivity make them invaluable tools for various applications in molecular biology and drug discovery. The experimental protocols provided in this guide offer a robust framework for the validation and comparative analysis of the nuclease activity of these and other DNA cleaving agents.
References
- 1. Characterization of preferred deoxyribonuclease I cleavage sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ias.ac.in [ias.ac.in]
- 3. mdpi.com [mdpi.com]
- 4. A selective CuII complex with 4-fluorophenoxyacetic acid hydrazide and phenanthroline displays DNA-cleaving and pro-apoptotic properties in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of DNA cleavage by copper complexes of 3-Clip-Phen and of its conjugate with a distamycin analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Forty Years after the Discovery of Its Nucleolytic Activity: [Cu(phen)2]2+ Shows Unattended DNA Cleavage Activity upon Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DNA Damage Response (DDR) Pathway [sigmaaldrich.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Real-time detection of Fe·EDTA/H2O2-induced DNA cleavage by linear dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Designer Bleomycin with Significantly Improved DNA Cleavage Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Resistance to Bleomycin in Cancer Cell Lines Is Characterized by Prolonged Doubling Time, Reduced DNA Damage and Evasion of G2/M Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. DNase, a powerful research tool for DNA manipulations | Thermo Fisher Scientific - US [thermofisher.com]
- 15. DNA recognition by DNase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Reaction kinetics of some important site-specific endonucleases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. home.sandiego.edu [home.sandiego.edu]
- 18. bento.bio [bento.bio]
- 19. integra-biosciences.com [integra-biosciences.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. youtube.com [youtube.com]
- 23. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Fluorescent Probes Based on Phenanthroline Scaffolds
For Researchers, Scientists, and Drug Development Professionals
The 1,10-phenanthroline scaffold has emerged as a versatile and robust platform for the development of fluorescent probes. Its rigid, planar structure and strong metal-chelating properties make it an ideal foundation for designing sensors that exhibit high sensitivity and selectivity for a variety of analytes, including metal ions and protons (pH). This guide provides a comparative analysis of recently developed fluorescent probes based on phenanthroline and its derivatives, offering a side-by-side look at their performance metrics, underlying signaling mechanisms, and experimental protocols.
Performance Comparison of Phenanthroline-Based Fluorescent Probes
The efficacy of a fluorescent probe is determined by several key photophysical and analytical parameters. The following tables summarize the performance of various phenanthroline-based probes for the detection of different metal ions and for pH sensing, providing a quantitative basis for comparison.
Metal Ion Detection
Phenanthroline's inherent ability to coordinate with metal ions has been extensively leveraged to create highly sensitive and selective fluorescent sensors. The choice of substituents on the phenanthroline core allows for the fine-tuning of the probe's affinity for specific metal ions.
| Probe Name/Derivative | Analyte | Excitation (λex, nm) | Emission (λem, nm) | Quantum Yield (Φ) | Detection Limit | Signaling Mechanism | Reference |
| DPP | Cd²⁺ | ~350 | ~450 | Not Reported | 1 x 10⁻⁹ M | Chelation-Enhanced Fluorescence (CHEF) | [1][2] |
| Ht/Phe Nanomaterial | Zn²⁺ | 260 | 370 | Not Reported | Not Reported | Chelation-Enhanced Fluorescence (CHEF) | [3] |
| IRPhen | Cu²⁺ | 750 | 808 | Not Reported | 0.286 µM | Fluorescence Quenching | [4] |
| PTDA-DATA-SBP | Cu²⁺ | 338 | 565 | Not Reported | 1.15 nM | Photoinduced Electron Transfer (PET) | [5] |
| MPP | Ag⁺ | Not Reported | Not Reported | Not Reported | 3.38 x 10⁻⁸ M | Not Specified | [6] |
| Protonated 1,10-phenanthroline | Fe²⁺ | 273 | 415 | Not Reported | 0.31 µM | Static Quenching | [7] |
| Phenanthroline Derivative | Pb²⁺ | Not Reported | Not Reported | Not Reported | Not Reported | Not Specified | [8] |
pH Sensing
The nitrogen atoms in the phenanthroline ring can be protonated or deprotonated in response to changes in pH, leading to alterations in the molecule's electronic structure and, consequently, its fluorescence properties. This behavior has been exploited to develop pH-sensitive probes.
| Probe Name/Derivative | pH Range | Excitation (λex, nm) | Emission (λem, nm) | pKa | Signaling Mechanism | Reference |
| BMIP | >14 (extreme alkalinity) | Not Reported | Not Reported | Not Reported | Aggregation-Induced Emission (AIE) | [9] |
| Protonated 1,10-phenanthroline | Acidic | 273 | 415 | Not Reported | Protonation induced fluorescence shift | [7] |
Signaling Mechanisms
The fluorescence response of phenanthroline-based probes to analytes is governed by several photophysical processes. Understanding these mechanisms is crucial for the rational design of new and improved sensors.
Figure 1: Common signaling mechanisms in phenanthroline-based fluorescent probes.
Experimental Protocols
The following sections provide generalized methodologies for the synthesis and evaluation of phenanthroline-based fluorescent probes, based on protocols described in the cited literature.
General Synthesis of 2,9-Disubstituted Phenanthroline Probes
The synthesis of functionalized phenanthroline probes often involves a multi-step process starting from commercially available 1,10-phenanthroline. A common strategy is the synthesis of 2,9-dichloro-1,10-phenanthroline, which serves as a versatile intermediate for introducing various recognition moieties.
Figure 2: A general synthetic workflow for 2,9-disubstituted phenanthroline probes.
Materials:
-
1,10-phenanthroline
-
Oxidizing agent (e.g., m-CPBA)
-
Chlorinating agent (e.g., POCl₃)
-
Nucleophile or coupling partner (containing the recognition moiety)
-
Palladium catalyst (for coupling reactions)
-
Appropriate solvents (e.g., chloroform, DMF)
Procedure:
-
Oxidation: 1,10-phenanthroline is first oxidized to 1,10-phenanthroline-N-oxide.
-
Chlorination: The N-oxide is then chlorinated to yield 2,9-dichloro-1,10-phenanthroline.
-
Functionalization: The dichloro-intermediate is reacted with a suitable nucleophile or subjected to a palladium-catalyzed coupling reaction (e.g., Suzuki or Sonogashira coupling) to introduce the desired functional groups at the 2 and 9 positions.
-
Purification: The final product is purified using standard techniques such as column chromatography and recrystallization.
Determination of Fluorescence Quantum Yield (Comparative Method)
The fluorescence quantum yield (Φ) is a critical parameter for evaluating the efficiency of a fluorescent probe. The comparative method, using a well-characterized standard, is a widely accepted technique for its determination.[10][11][12][13][14]
Materials:
-
Fluorophore of interest (the phenanthroline probe)
-
Standard fluorophore with a known quantum yield (e.g., quinine sulfate, rhodamine 6G)
-
High-purity solvents
-
UV-Vis spectrophotometer
-
Fluorometer
Procedure:
-
Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure the UV-Vis absorption spectra of all solutions and record the absorbance at the excitation wavelength.
-
Measure the fluorescence emission spectra of all solutions using the same excitation wavelength and instrumental parameters for both the sample and the standard.
-
Integrate the area under the emission spectra for both the sample and the standard.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.
-
Calculate the quantum yield of the sample (Φ_s) using the following equation:
Φ_s = Φ_std * (m_s / m_std) * (η_s² / η_std²)
where:
-
Φ_std is the quantum yield of the standard
-
m_s and m_std are the slopes of the linear plots for the sample and standard, respectively
-
η_s and η_std are the refractive indices of the solvents used for the sample and standard, respectively (if the same solvent is used, this term is 1).
-
Conclusion
Fluorescent probes based on the phenanthroline scaffold offer a powerful and versatile toolkit for researchers across various scientific disciplines. Their tunable photophysical properties, coupled with the relative ease of synthetic modification, allow for the development of highly sensitive and selective sensors for a wide range of analytes. This guide provides a comparative overview of the performance of these probes, shedding light on their underlying signaling mechanisms and offering standardized experimental protocols. As research in this area continues to advance, we can expect the emergence of even more sophisticated phenanthroline-based probes with enhanced capabilities for applications in diagnostics, environmental monitoring, and drug discovery.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Enhanced metal ion selectivity of 2,9-di-(pyrid-2-yl)-1,10-phenanthroline and its use as a fluorescent sensor for cadmium(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hectorite/Phenanthroline-Based Nanomaterial as Fluorescent Sensor for Zn Ion Detection: A Theoretical and Experimental Study [mdpi.com]
- 4. A Heptamethine Cyanine-Based Near-Infrared Optical Sensor for Copper(II) Detection in Aqueous Solutions and Living Cells [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Phenanthroline Derivative Fluorescent Probe for Rapid and Sensitive Detection of Silver(I) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protonated 1,10-Phenanthroline as a Fluorescent Sensor for Fe(II) at Micro Molar Level Detections | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. static.horiba.com [static.horiba.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. agilent.com [agilent.com]
- 13. Making sure you're not a bot! [opus4.kobv.de]
- 14. ptacts.uspto.gov [ptacts.uspto.gov]
Assessing the Stability of 1,10-Phenanthrolin-5-amine Metal Complexes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The stability of metal complexes is a critical parameter in the development of new therapeutic agents and advanced materials. 1,10-Phenanthroline and its derivatives are renowned for their robust chelating ability, forming stable complexes with a wide array of metal ions. This guide provides a comparative assessment of the stability of metal complexes involving 1,10-phenanthrolin-5-amine, a derivative of significant interest due to its potential for further functionalization. While comprehensive stability data for a range of metal complexes with this compound is not extensively available in the public domain, this guide presents the stability constants for the parent 1,10-phenanthroline with various transition metals as a foundational comparison. Furthermore, detailed experimental protocols for determining these crucial stability parameters are provided, alongside an exploration of the mechanistic pathways relevant to their application in drug development.
Comparative Stability of Metal Complexes
The stability of a metal complex is quantified by its stability constant (log K), with higher values indicating a more stable complex. The tables below summarize the stepwise stability constants for metal complexes with the parent ligand, 1,10-phenanthroline. This data serves as a valuable reference point for understanding the anticipated stability of complexes with its 5-amino derivative. It is generally expected that the amino group, being an electron-donating group, would slightly increase the basicity of the phenanthroline nitrogen atoms, potentially leading to enhanced stability of the corresponding metal complexes. However, experimental verification is crucial.
Table 1: Stepwise Stability Constants (log K) of Divalent Metal Ion Complexes with 1,10-Phenanthroline
| Metal Ion | log K₁ | log K₂ | log K₃ |
| Cu(II) | 9.0 | 15.7 | 20.8 |
| Ni(II) | 8.64 | 8.62 | 8.38 |
| Zn(II) | - | - | - |
| Fe(II) | - | - | - |
| Co(II) | - | - | - |
| Mn(II) | - | - | - |
Experimental Protocols for Stability Constant Determination
The determination of stability constants is paramount for understanding the behavior of metal complexes in solution. The two most common and reliable methods are potentiometric titration and spectrophotometric analysis.
Potentiometric Titration (Bjerrum's Method)
This method involves monitoring the change in hydrogen ion concentration (pH) of a solution containing the ligand and the metal ion upon titration with a standard base. The competition between the metal ion and protons for the ligand allows for the calculation of the stability constants.
Experimental Workflow for Potentiometric Titration
Caption: Workflow for determining stability constants using potentiometric titration.
Detailed Protocol:
-
Solution Preparation: Prepare stock solutions of the ligand (this compound), the metal salt of interest (e.g., CuSO₄, NiCl₂, ZnSO₄), a strong acid (e.g., HClO₄), and a carbonate-free strong base (e.g., NaOH). An inert electrolyte (e.g., KNO₃ or NaClO₄) is added to maintain a constant ionic strength.
-
Electrode Calibration: Calibrate the pH electrode using standard buffer solutions.
-
Titrations: Perform two sets of titrations at a constant temperature:
-
Ligand Titration: A solution containing the ligand and the strong acid is titrated with the standard base. This allows for the determination of the ligand's protonation constants.
-
Complex Titration: A solution containing the ligand, the strong acid, and the metal salt is titrated with the standard base.
-
-
Data Analysis: The titration curves (pH vs. volume of base added) are plotted. The data is then analyzed using computational methods, such as the Bjerrum method or specialized software like BEST, to calculate the stepwise stability constants (K₁, K₂, K₃, etc.).[1]
Spectrophotometric Method
This method is applicable when the metal complex has a distinct absorption spectrum compared to the free ligand and metal ion. The change in absorbance at a specific wavelength is used to determine the concentration of the complex at equilibrium.
Experimental Workflow for Spectrophotometric Method
Caption: Workflow for determining stability and stoichiometry via spectrophotometry.
Detailed Protocol:
-
Determine λmax: Identify the wavelength of maximum absorbance (λmax) for the metal complex.
-
Method of Continuous Variations (Job's Plot):
-
Prepare a series of solutions where the total molar concentration of the metal and ligand is constant, but their mole fractions are varied.
-
Measure the absorbance of each solution at λmax.
-
Plot absorbance versus the mole fraction of the ligand. The maximum of the plot indicates the stoichiometry of the complex.
-
-
Mole-Ratio Method:
-
Prepare a series of solutions where the concentration of the metal ion is kept constant, while the concentration of the ligand is varied.
-
Measure the absorbance of each solution at λmax.
-
Plot absorbance versus the molar ratio of ligand to metal. The point of inflection in the curve indicates the stoichiometry.
-
-
Calculation of Stability Constant: Once the stoichiometry is known, the stability constant can be calculated from the absorbance data and the initial concentrations of the metal and ligand.[2][3]
Mechanisms of Action in Drug Development
Metal complexes of 1,10-phenanthroline and its derivatives are extensively investigated for their potential as therapeutic agents, particularly as anticancer and antimicrobial drugs. Their biological activity is often attributed to their ability to interact with DNA and disrupt cellular processes.
DNA Interaction Pathways
These complexes can interact with DNA through several mechanisms, primarily intercalation and groove binding. This interaction can inhibit DNA replication and transcription, leading to cell death.
Signaling Pathway of DNA Interaction
References
Safety Operating Guide
Proper Disposal of 1,10-Phenanthrolin-5-amine: A Comprehensive Guide for Laboratory Professionals
For Immediate Release
Researchers, scientists, and drug development professionals handling 1,10-Phenanthrolin-5-amine must adhere to strict safety and disposal protocols due to its hazardous nature. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring laboratory safety and environmental protection.
Immediate Safety and Hazard Information
This compound is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it presents the following hazards[1]:
-
Harmful if swallowed (H302)
-
May cause an allergic skin reaction (H317)
-
Causes serious eye damage (H318)
Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times when handling this chemical.
Quantitative Hazard Data
| Hazard Metric | Value | Species | Source |
| Oral LD50 | 132 mg/kg | Rat | [2][3][4] |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects | - | [2] |
Note: The Oral LD50 value is for the parent compound 1,10-phenanthroline and should be used as an estimate for this compound.
Step-by-Step Disposal Procedures
The primary directive for the disposal of this compound is to dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain or in regular waste streams.
For laboratories equipped to perform chemical neutralization prior to disposal, the following protocol for the degradation of aromatic amines can be adapted. This procedure should only be carried out by trained personnel in a properly ventilated fume hood.
Experimental Protocol: Chemical Degradation of this compound
This protocol is adapted from established methods for the degradation of aromatic amines.
Materials:
-
This compound waste
-
Sulfuric acid (1.7 N)
-
Potassium permanganate (0.2 M)
-
Sodium hydrogen sulfite (solid)
-
Large reaction flask (e.g., 5-L)
-
Stirring apparatus
-
Appropriate PPE (safety goggles, chemical-resistant gloves, lab coat)
Procedure:
-
Preparation: In a designated reaction flask, prepare a solution of 0.01 mol of this compound waste in 3 liters of 1.7 N sulfuric acid.
-
Oxidation: While stirring, slowly add 1 liter of 0.2 M potassium permanganate solution to the flask.
-
Reaction: Allow the mixture to stand at room temperature for a minimum of 8 hours to ensure complete oxidation. The solution should maintain a purple color, indicating an excess of potassium permanganate.
-
Neutralization of Excess Oxidant: Slowly add solid sodium hydrogen sulfite to the reaction mixture until the purple color disappears. This step neutralizes the excess potassium permanganate.
-
Final Disposal: The resulting neutralized solution should be collected in a properly labeled hazardous waste container for collection by a licensed chemical waste disposal company.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 1,10-Phenanthrolin-5-amine
Essential Safety and Handling Guide for 1,10-Phenanthrolin-5-amine
This guide provides critical safety, operational, and disposal information for researchers, scientists, and drug development professionals handling this compound. Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks associated with this chemical.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 54258-41-2
-
Molecular Formula: C₁₂H₉N₃
Hazard Summary: this compound is a hazardous substance that requires careful handling. Key hazards include:
Due to these hazards, it is imperative to use appropriate personal protective equipment (PPE) and follow stringent safety procedures.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure. The following table summarizes the required PPE for handling this compound.
| Protection Level | Equipment | Purpose |
| Engineering Controls | Certified Chemical Fume Hood | To minimize inhalation exposure to the powder. |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles protect against splashes; a face shield provides broader protection, especially during solution preparation.[2][3] |
| Hand Protection | Chemical-Resistant Gloves (e.g., Nitrile) | To prevent skin contact. Double-gloving is recommended, with frequent changes. |
| Body Protection | Laboratory Coat | To protect skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH-Approved Respirator (e.g., N95 dust mask) | Required when working outside of a fume hood or if engineering controls are insufficient to control airborne dust.[2] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for safety and experimental integrity.
1. Pre-Handling Preparation:
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment.
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible.
-
Designated Area: Whenever possible, designate a specific area for handling this compound to prevent cross-contamination.
2. Weighing the Compound:
-
Location: Whenever possible, weigh this compound inside a certified chemical fume hood to contain any airborne powder.
-
"Tare Method" for Accuracy and Safety:
-
Place an empty, lidded container on the balance and press the "tare" button to zero the reading.
-
Move the container to the fume hood.
-
Carefully add the desired amount of this compound to the container and securely close the lid.
-
Return the closed container to the balance to record the final weight.
-
Perform any further manipulations, such as preparing a solution, within the fume hood.
-
3. Preparing Solutions:
-
Location: Always prepare solutions containing this compound inside a chemical fume hood.
-
Procedure:
-
Slowly add the pre-weighed solid to the solvent to avoid splashing.
-
If heating is required, use a controlled heating mantle and monitor the process.
-
Ensure the container is appropriately labeled with the chemical name, concentration, date, and hazard symbols.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure safety.
| Waste Stream | Disposal Procedure |
| Solid this compound Waste | Collect in a clearly labeled, sealed, and compatible hazardous waste container. |
| Solutions Containing this compound | Collect in a labeled, sealed, and appropriate solvent waste container designated for hazardous organic waste. |
| Contaminated Labware (e.g., pipette tips, gloves, weigh boats) | Place in a designated solid hazardous waste container. |
| Contaminated Sharps (e.g., needles, broken glass) | Dispose of in a designated, puncture-resistant sharps container for chemically contaminated sharps. Do not place in biohazard sharps containers. |
General Disposal Guidelines:
-
Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.
-
Segregation: Do not mix incompatible waste streams.
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory, away from general work areas.
-
Professional Disposal: Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.
In-Laboratory Treatment (for experienced personnel with institutional approval): For small quantities, degradation of aromatic amines using an oxidizing agent like potassium permanganate may be possible. This should only be performed by trained personnel following a validated and approved institutional protocol. A general procedure involves dissolving the aromatic amine in sulfuric acid and then adding potassium permanganate solution to oxidize it.
Quantitative Data Summary
Currently, there are no established specific Occupational Exposure Limits (OELs) such as a Permissible Exposure Limit (PEL) from OSHA or a Threshold Limit Value (TLV) from ACGIH for this compound. For the parent compound, 1,10-phenanthroline, no specific OSHA PEL or ACGIH TLV has been established.[2] In the absence of a specific OEL, it is crucial to handle this compound with the utmost care and always aim to minimize exposure to the lowest possible level.
| Parameter | Value | Source |
| Occupational Exposure Limit (OEL) | Not Established | N/A |
Visual Workflow Guides
To further clarify the procedural steps and decision-making processes, the following diagrams have been created.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
